molecular formula C34H38N4O5 B1450075 Boc-His(Trt)-Aib-OH CAS No. 2061897-68-3

Boc-His(Trt)-Aib-OH

Katalognummer: B1450075
CAS-Nummer: 2061897-68-3
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: POZCMPSLNOUKQN-NDEPHWFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-His(Trt)-Aib-OH is a useful research compound. Its molecular formula is C34H38N4O5 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZCMPSLNOUKQN-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-His(Trt)-Aib-OH: A Key Intermediate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-His(Trt)-Aib-OH is a highly valuable dipeptide derivative utilized extensively in solid-phase peptide synthesis (SPPS). Its unique structure, incorporating a Boc-protected N-terminus, a Trt-protected histidine side chain, and the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), offers significant advantages in the synthesis of complex and conformationally constrained peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its synthesis, analysis, and utilization in peptide synthesis.

Introduction

This compound, chemically known as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid, is a crucial building block in the field of peptide chemistry.[1] The strategic incorporation of the bulky trityl (Trt) group on the imidazole (B134444) side chain of histidine minimizes racemization, a common challenge associated with this amino acid during peptide coupling.[1] The presence of α-aminoisobutyric acid (Aib) induces a helical conformation in the resulting peptide, enhancing its structural stability and resistance to enzymatic degradation.[1] Furthermore, the acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-terminus makes it fully compatible with Boc-based SPPS strategies.[1] This dipeptide is particularly noted for its role as a key intermediate in the synthesis of peptide therapeutics, including the GLP-1 receptor agonist Semaglutide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2061897-68-3[1]
Molecular Formula C₃₄H₃₈N₄O₅[1]
Molecular Weight 582.7 g/mol [1][2]
Appearance White to off-white solid
Purity Typically >95% (HPLC)[1]
pKa 3.43 ± 0.10 (Predicted)
Solubility Soluble in DMF and NMP; slightly soluble in chloroform (B151607) and DMSO.[1]
Storage Recommended storage at -20°C to ensure long-term stability.[1]

Structural Features and Key Advantages

The unique combination of protecting groups and the Aib residue in this compound provides several key advantages in peptide synthesis.

  • Reduced Racemization: The sterically hindering Trityl (Trt) group on the histidine imidazole side chain effectively prevents racemization during activation and coupling steps.[1]

  • Enhanced Peptide Stability: The α,α-disubstituted nature of Aib promotes the formation of stable helical secondary structures within the peptide chain, leading to increased resistance to proteolytic degradation and a longer biological half-life.[1]

  • Compatibility with Boc-SPPS: The use of the Boc protecting group for the N-terminus allows for a streamlined deprotection process using trifluoroacetic acid (TFA), which is compatible with the cleavage of the Trt group.[1]

  • Versatility in Peptide Design: This dipeptide building block enables the incorporation of both a key functional amino acid (Histidine) and a conformation-inducing unnatural amino acid (Aib), expanding the possibilities for designing novel peptide therapeutics with improved pharmacological profiles.[1]

G cluster_BocHisTrtAibOH This compound Structure cluster_Advantages Key Advantages Boc Boc Group His Histidine Boc->His N-terminus Protection Adv3 Boc-SPPS Compatibility Boc->Adv3 Trt Trt Group His->Trt Side Chain Protection Aib Aib His->Aib Peptide Bond Adv1 Reduced Racemization Trt->Adv1 Adv2 Enhanced Stability Aib->Adv2

Caption: Structural components of this compound and their resulting advantages in peptide synthesis.

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for this compound is outlined below.

G start Start Materials: Boc-L-His(Trt)-Aib-OBzl dissolve Dissolve in THF and Ethyl Acetate start->dissolve add_catalyst Add Pd/C (5%) catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 30°C for 2h (atmospheric H₂ pressure) add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter wash Wash with Ethyl Acetate filter->wash precipitate Stir solution until precipitation occurs wash->precipitate filter_product Filter the precipitate precipitate->filter_product dry Dry under vacuum filter_product->dry end_product Final Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound via hydrogenation.

Procedure:

  • Dissolve 4.3 g of Boc-L-His(Trt)-Aib-OBzl in 30 ml of tetrahydrofuran (B95107) (THF) and 3 ml of ethyl acetate.

  • Add 0.43 g of 5% Palladium on carbon (Pd/C) as a hydrogenation catalyst.

  • Hydrogenate the mixture at 30°C for 2 hours under atmospheric hydrogen pressure (e.g., using a balloon).

  • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Wash the filtered catalyst with 30 ml of ethyl acetate.

  • Stir the combined filtrate for several hours until a precipitate forms.

  • Collect the precipitate by filtration.

  • Dry the solid product under vacuum to obtain this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF)

  • TFA for deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of TFA in dichloromethane (B109758) (DCM).

  • Neutralization: Neutralize the resulting TFA salt with a solution of DIEA in DMF.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxyl group.

  • Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the peptide sequence.

Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)

A generalized reverse-phase HPLC method for assessing the purity of this compound is provided below.

G start Sample Preparation: Dissolve this compound in mobile phase inject Inject sample onto HPLC system start->inject separation Separation on C18 column using a gradient of Acetonitrile and Water with 0.1% TFA inject->separation detection UV detection at 214 nm or 220 nm separation->detection analysis Data Analysis: Integrate peak areas to determine purity detection->analysis end Purity Assessment Complete analysis->end

Caption: Workflow for HPLC analysis of this compound.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Injection Volume: 10 µL.

Spectroscopic Data

While experimental spectra are proprietary to manufacturers, the following table provides expected chemical shifts for the key structural components of this compound based on standard values for similar compounds. Actual spectra should be obtained for definitive characterization.

Group¹H NMR Chemical Shift (ppm, approximate)¹³C NMR Chemical Shift (ppm, approximate)
Boc (C(CH₃)₃) 1.428 (CH₃), 80 (quaternary C)
Aib (C(CH₃)₂) 1.525 (CH₃), 57 (quaternary C)
His α-CH 4.554
His β-CH₂ 3.130
His imidazole CH 6.8, 7.5118, 135, 137
Trt (C(Ph)₃) 7.1-7.4127-130 (aromatic CH), 144 (aromatic C-ipso), 75 (quaternary C)

Mass Spectrometry: The expected exact mass for [M+H]⁺ is approximately 583.29 g/mol .

Applications in Drug Development

This compound is a cornerstone in the synthesis of peptide-based drugs. Its ability to confer stability and specific conformations is highly sought after.

  • Metabolic Disorders: As a key building block for Semaglutide and other GLP-1 receptor agonists, it plays a vital role in the development of treatments for type 2 diabetes and obesity.

  • Oncology: The creation of stable, helical peptides is a promising strategy for inhibiting protein-protein interactions that are critical for cancer cell growth and survival.

  • Neurodegenerative Diseases: Peptides designed to cross the blood-brain barrier and interact with specific targets in the central nervous system can benefit from the enhanced stability provided by the Aib residue.[1]

  • Antimicrobial Peptides: The conformational rigidity imparted by Aib can lead to more potent and selective antimicrobial peptides.

Conclusion

This compound is a sophisticated and indispensable tool for peptide chemists. Its well-designed structure addresses common challenges in peptide synthesis, such as racemization of histidine and peptide instability. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable dipeptide building block to advance the frontiers of peptide-based therapeutics.

References

Boc-His(Trt)-Aib-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nim-trityl-L-histidyl-α-aminoisobutyric acid, commonly abbreviated as Boc-His(Trt)-Aib-OH, is a specialized dipeptide derivative crucial in the field of peptide chemistry.[1] It serves as a high-value building block in solid-phase peptide synthesis (SPPS), particularly for constructing complex and conformationally constrained peptides.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

The structure of this compound incorporates several key features that make it a valuable reagent for peptide synthesis. The Nα-Boc (tert-butoxycarbonyl) group provides temporary protection for the α-amino group of histidine, which can be readily removed under acidic conditions.[1] The bulky trityl (Trt) group protects the imidazole (B134444) side chain of histidine, minimizing the risk of racemization and other side reactions during peptide coupling.[1][2] The inclusion of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is particularly noteworthy. Aib's unique α,α-disubstituted structure introduces steric hindrance that promotes the formation of stable helical conformations within the peptide backbone, enhancing resistance to enzymatic degradation.[1]

Chemical Structure and Properties

This compound is chemically defined as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.[1] Its structure combines the functionalities of a protected histidine residue and the conformation-directing Aib residue.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2061897-68-3[1][3][4]
Molecular Formula C34H38N4O5[1][3][5]
Molecular Weight 582.7 g/mol [1][3][]
Appearance White to off-white powder[4]
Purity (by HPLC) ≥97.0%[4]
pKa 3.43 ± 0.10[]
Boiling Point (Predicted) 789.3 ± 60.0 °C[]
Density (Predicted) 1.17 ± 0.1 g/cm³[]
Solubility Soluble in DMF and NMP[1]
Storage Cool, dry place (≤-18°C)[1][4]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the coupling of Boc-His(Trt)-OH with a protected form of 2-aminoisobutyric acid, followed by deprotection. A detailed, multi-step synthesis is described in patent CN119504926A, which is designed for efficient and stable production of high-purity this compound.[5]

Step 1: Protection of 2-Aminoisobutyric Acid

  • Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.

  • Cool the mixture and add a silicon protecting reagent dropwise.

  • After the addition is complete, heat the mixture to complete the reaction, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[5]

Step 2: Activation of Boc-His(Trt)-OH

  • Dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.

  • Add a coupling reagent dropwise to the solution.

  • Allow the reaction to proceed to completion to obtain a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[5]

Step 3: Coupling and Final Product Formation

  • Cool the activated ester solution from Step 2.

  • Add the protected 2-aminoisobutyric acid solution from Step 1 dropwise.

  • After the addition is complete, add an organic base dropwise.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of a quenching reagent.

  • Perform a post-reaction work-up to obtain the crude product of this compound.

  • Crystallize the crude product to yield the final, pure this compound.[5]

This method avoids the need for intermediate purification steps and allows for good control over the reaction process, resulting in a product with a purity of over 99.5%.[5]

HPLC Analysis

The purity of this compound and the separation of its D-isomer can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Conditions:

  • Method: Reversed-phase chromatography is employed for the separation.[7]

  • Mobile Phase Optimization: The composition of the mobile phase is a critical parameter for achieving effective separation of this compound from its isomers.[7]

  • Flow Rate: A flow rate of approximately 0.7 mL/min has been shown to be effective.[7]

By optimizing the chromatographic conditions, a resolution of greater than 1.5 between the main peak and the isomeric peak can be achieved, allowing for accurate quantification.[7]

Applications and Workflows

This compound is primarily utilized as a dipeptide building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] Its main application is in the synthesis of therapeutic peptides and other bioactive molecules where enhanced stability and specific conformational properties are desired.[1][8]

Key Application Areas:

  • Peptide Drug Development: This dipeptide is instrumental in the creation of peptides for targeted therapies against diseases such as Alzheimer's, cancer, and metabolic disorders.[1][][8] The Aib residue enhances the stability of the resulting peptides, making them suitable for the design of long-acting therapeutics.[1]

  • Semaglutide (B3030467) Synthesis: this compound can serve as an intermediate in the synthesis of semaglutide and similar peptide constructs, offering an alternative to Fmoc-based protocols.[1][5]

  • Conformationally Constrained Peptides: The Aib residue's ability to induce helical conformations is exploited in the design of peptides with specific three-dimensional structures for studying protein-protein interactions or for creating enzyme mimics.[1]

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during SPPS.

SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) coupling Coupling Step: This compound + Coupling Reagents (e.g., HBTU/DIEA) start->coupling 1. Add Dipeptide wash1 Wash Step (e.g., DMF, DCM) coupling->wash1 2. Remove Excess Reagents deprotection Boc Deprotection (TFA in DCM) wash1->deprotection 3. Expose New N-terminus wash2 Wash & Neutralization (e.g., DIEA in DMF) deprotection->wash2 4. Prepare for Next AA next_cycle Ready for Next Coupling Cycle wash2->next_cycle 5. Elongate Chain cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) next_cycle->cleavage Repeat cycles... Then Cleave end Purified Peptide cleavage->end Purify

References

An In-depth Technical Guide to Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2061897-68-3

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of Boc-His(Trt)-Aib-OH, a specialized dipeptide building block. It is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Core Compound Information

This compound is a protected dipeptide derivative essential for the synthesis of complex peptides, particularly those requiring enhanced stability and specific conformations.[1][2] It consists of L-histidine and the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The compound is strategically protected to ensure seamless integration during solid-phase peptide synthesis (SPPS).

  • Nα-Boc Protection: The N-terminal α-amino group of histidine is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under coupling conditions but is readily removed with mild to strong acids, such as trifluoroacetic acid (TFA).[1]

  • Side-Chain Trt Protection: The imidazole (B134444) side chain of histidine is protected by a trityl (Trt) group. This bulky group effectively prevents undesirable side reactions and significantly suppresses racemization, a common issue with histidine residues during activation.[1][3] The Trt group is also acid-labile, allowing for simultaneous removal with the final peptide cleavage from the resin.[1][4]

  • α-Aminoisobutyric Acid (Aib): The inclusion of Aib, an achiral amino acid with two methyl groups on its α-carbon, imposes significant steric constraints. This unique feature promotes the formation of stable helical structures (e.g., 3₁₀- or α-helices) within the peptide backbone, which can enhance biological activity and increase resistance to proteolytic degradation.[1][5]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 2061897-68-3[1][6]
Molecular Formula C₃₄H₃₈N₄O₅[1][][]
Molecular Weight 582.70 g/mol [1][][9]
Appearance White to off-white solid[][]
Purity (by HPLC) ≥95-98%[1][]
Solubility Soluble in DMF, NMP; Slightly soluble in Chloroform, DMSO[1][]
Storage Conditions -20°C or 2-8°C, keep sealed and refrigerated[1][][9]
Structural IdentifierValueReference(s)
IUPAC Name 2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid[][9][]
Synonyms (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid; Semaglutide dipeptide[1][9][]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4)C)C(=O)NC(C)(C)C(=O)O[1]
InChIKey POZCMPSLNOUKQN-NDEPHWFRSA-N[9]

Applications in Research and Development

This compound is a high-value reagent primarily used as a building block in the synthesis of therapeutic peptides and other advanced biomolecules.[2]

  • Peptide Drug Development: The dipeptide is a crucial intermediate in the synthesis of peptide drugs, including analogs of Glucagon-Like Peptide-1 (GLP-1) such as Semaglutide.[1][9][11] Its incorporation helps improve the stability and pharmacokinetic profile of the final drug product.

  • Conformationally Constrained Peptides: The Aib residue is used to create peptides with predictable and stable secondary structures.[1] This is vital for studying structure-activity relationships (SAR) and designing peptides that fit precisely into biological targets.

  • Protein Engineering: This building block allows for the site-specific incorporation of non-natural amino acids, enabling the design of proteins with enhanced stability or novel functions.[1]

  • DNA-Encoded Libraries (DECLs): The compound's robust nature and compatibility with standard coupling chemistries make it suitable for use in constructing DECLs for high-throughput screening and drug discovery.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a benzyl (B1604629) ester precursor via catalytic hydrogenation.

Objective: To prepare this compound from Boc-L-His(Trt)-Aib-OBzl.

Materials:

  • Boc-L-His(Trt)-Aib-OBzl (1 equivalent)

  • Palladium on carbon (Pd/C, 5% w/w), 10% by weight of the starting material

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Boc-L-His(Trt)-Aib-OBzl (e.g., 4.3 g) in a mixture of THF (30 mL) and ethyl acetate (3 mL).[12]

  • Carefully add the Pd/C catalyst (e.g., 0.43 g) to the solution.[12]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) at room temperature to 30°C for approximately 2 hours, monitoring for the consumption of starting material by TLC or LC-MS.[12]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

  • Wash the filter cake with ethyl acetate (30 mL).[12]

  • Combine the filtrates and stir at room temperature for several hours until a precipitate forms.[12]

  • Collect the solid precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product, this compound.[12]

Incorporation of this compound in Boc-SPPS

This protocol describes a single cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine (1 equivalent)

  • This compound (3 equivalents)

  • Activating agent, e.g., HBTU (2.9 equivalents)

  • Base, e.g., N,N-diisopropylethylamine (DIEA) (6 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% TFA in Dichloromethane (DCM)

  • Washing solvents: DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction using a qualitative method like the Kaiser test to confirm the consumption of free amines.

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents.

  • Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes. Drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Post-Deprotection Wash & Neutralization:

    • Wash the resin with DCM (3x) and Isopropanol (1x).[13]

    • Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2x, 2 minutes each) to prepare the N-terminal amine for the next coupling cycle.

    • Wash again with DCM (3x) and DMF (3x). The resin is now ready for the next amino acid coupling.

Visualized Workflows and Pathways

Synthesis and Deprotection Logic

The following diagram illustrates the key chemical transformations involving this compound: its synthesis from a protected precursor and the subsequent removal of its protecting groups during the final peptide cleavage step.

G cluster_synthesis Synthesis of the Dipeptide Building Block cluster_cleavage Use in SPPS: Final Cleavage & Deprotection start Boc-His(Trt)-Aib-OBzl (Benzyl Ester Precursor) reagent1 + H₂, Pd/C (Catalytic Hydrogenation) start->reagent1 Deprotection of C-terminus product This compound (Final Product) reagent1->product peptide Resin-Bound-Peptide-His(Trt)-Aib-... reagent2 + TFA Cocktail (e.g., TFA/TIS/H₂O) peptide->reagent2 Cleavage & global deprotection final_peptide Free Peptide (All protecting groups removed) reagent2->final_peptide

Diagram 1: Key chemical transformations of the dipeptide.
Boc-SPPS Workflow Integration

This diagram shows the iterative cycle of Boc solid-phase peptide synthesis, highlighting the step where this compound is incorporated into a growing peptide chain.

Boc_SPPS_Workflow start Start: Resin-NH-Peptide(n) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling Activate & Add this compound neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash result Result: Resin-NH-Peptide(n+2) wash->result result->deprotection Repeat for next cycle

Diagram 2: Workflow for incorporating the dipeptide in Boc-SPPS.
Biological Context: GLP-1 Receptor Signaling

Peptides like Semaglutide, synthesized using this compound, function as GLP-1 receptor agonists. The diagram below outlines the simplified signaling pathway initiated upon receptor activation, which is the ultimate therapeutic context for using this building block.

GLP1_Signaling cluster_membrane Pancreatic β-cell Membrane GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces Semaglutide Semaglutide (Synthesized using This compound) Semaglutide->GLP1R binds to PKA Protein Kinase A (PKA) cAMP->PKA activates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis promotes Result Increased Insulin Secretion Exocytosis->Result

Diagram 3: Signaling pathway of GLP-1 receptor agonists.

References

Technical Guide: Properties and Synthesis of Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Boc-His(Trt)-Aib-OH, a specialized dipeptide derivative crucial in the field of peptide synthesis. It covers the fundamental physicochemical properties, applications in drug development, and a detailed experimental protocol for its synthesis.

Core Properties and Specifications

This compound is a dipeptide building block widely utilized in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates key protecting groups and an unnatural amino acid that impart specific, desirable characteristics for the synthesis of complex peptides. The chemical name for this compound is (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.[1][2][3]

The molecule's design features:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group on the α-amino group of histidine prevents unwanted reactions during peptide coupling and is readily removed under acidic conditions.[1]

  • Trityl (Trt) Protection: The trityl group shields the imidazole (B134444) side chain of histidine, which is crucial for minimizing racemization during synthesis.[1]

  • Aib Residue: The presence of α-aminoisobutyric acid (Aib), an achiral amino acid, is known to induce helical conformations in peptide chains, thereby enhancing their structural stability and resistance to enzymatic degradation.[1]

All quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₄H₃₈N₄O₅
Molecular Weight 582.7 g/mol [1][2][4]
CAS Number 2061897-68-3[1][3]
IUPAC Name (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid[4][]
Appearance White to off-white solid[]
Purity Typically >95% by HPLC[1]
Solubility Soluble in common peptide synthesis solvents like DMF, NMP, and slightly soluble in Chloroform and DMSO.[1][]
Storage Conditions Store at -20°C or between 2-8°C to maintain stability.[1][][]

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of therapeutic peptides and other advanced biomedical applications.

  • Peptide Drug Development: This dipeptide is instrumental in creating novel peptides for targeting diseases such as Alzheimer's, cancer, and metabolic disorders.[1][][7] The inclusion of the Aib residue enhances the stability of these peptides, making them more suitable for development as long-acting therapeutics.[1]

  • Intermediate for Semaglutide: It serves as an important intermediate in the synthesis of peptide-based drugs, most notably Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.[3][8]

  • Structural Stability Studies: The Aib residue's ability to promote helical structures makes this compound ideal for synthesizing peptides designed to study protein-protein interactions and for creating peptide architectures with high resistance to degradation.[1]

  • Protein Engineering: Researchers use this compound to incorporate non-natural amino acids into proteins, enabling the design of biomolecules with enhanced stability or novel functions.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol is based on a method described in patent literature, which avoids the need for intermediate purification and is suitable for large-scale production.[8]

Objective: To synthesize high-purity this compound via a coupling reaction.

Materials:

  • 2-aminoisobutyric acid

  • Boc-His(Trt)-OH

  • Silicon protection reagent

  • Activator and coupling reagent

  • Organic base

  • Quenching reagent

  • Appropriate solvents

Methodology:

  • Protection of 2-Aminoisobutyric Acid:

    • Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.

    • Cool the mixture and add a silicon protection reagent dropwise.

    • Following the addition, heat the mixture to allow the reaction to proceed, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[8]

  • Activation of Boc-His(Trt)-OH:

    • In a separate reaction vessel, dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.

    • Add a coupling reagent dropwise to the solution.

    • Allow the reaction to complete to form a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[8]

  • Coupling Reaction:

    • Cool the activated ester solution from the previous step.

    • Slowly add the bis-trialkylsilyl-protected 2-aminoisobutyric acid solution dropwise.

    • After the addition is complete, add an organic base.[8]

  • Quenching and Product Isolation:

    • Once the coupling reaction is complete, slowly add a quenching reagent to stop the reaction.

    • Perform a post-reaction work-up to isolate the crude this compound product.

    • Purify the crude product via crystallization to obtain the final, high-purity this compound.[8] The final product should have a purity of over 99.5%.[8]

An alternative reported synthesis involves the hydrogenation of Boc-L-His(Trt)-Aib-OBzl using a Pd/C catalyst.[9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Aib 2-Aminoisobutyric Acid Protection Step 1: Protection Aib->Protection BocHis Boc-His(Trt)-OH Activation Step 2: Activation BocHis->Activation SiReagent Silicon Protection Reagent SiReagent->Protection Activator Activator & Coupling Reagent Activator->Activation Quencher Quenching Reagent QuenchPurify Step 4: Quench & Purification Quencher->QuenchPurify ProtectedAib Bis-trialkylsilyl-protected 2-aminoisobutyric acid Coupling Step 3: Coupling ProtectedAib->Coupling ActivatedEster Boc-His(Trt)-OH Activated Ester ActivatedEster->Coupling Protection->ProtectedAib Activation->ActivatedEster Coupling->QuenchPurify FinalProduct This compound (Final Product) QuenchPurify->FinalProduct

Caption: Synthesis workflow for this compound.

References

Navigating the Solubility of Boc-His(Trt)-Aib-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of the protected dipeptide Boc-His(Trt)-Aib-OH, a critical building block in modern peptide synthesis. This guide provides a comprehensive overview of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and visual workflows to aid researchers in its effective application.

Introduction

N-α-Boc-N-τ-Trityl-L-histidyl-α-aminoisobutyric acid, commonly abbreviated as this compound, is a specialized dipeptide derivative integral to solid-phase peptide synthesis (SPPS). Its structure incorporates the acid-labile Boc (tert-butoxycarbonyl) protecting group at the N-terminus and the bulky, acid-labile Trityl (Trt) group on the imidazole (B134444) side chain of histidine. The inclusion of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), is known to induce helical conformations in peptides, thereby enhancing their structural stability. A thorough understanding of the solubility of this reagent is paramount for its successful application in the synthesis of complex peptides, ensuring efficient coupling reactions and high purity of the final product.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₃₄H₃₈N₄O₅
Molecular Weight 582.7 g/mol [1][2]
Appearance White to off-white solid[]
Storage Temperature 2-8°C[][4] or -20°C for long-term storage[5]

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents based on information from chemical suppliers and databases.

SolventSolubility
Dimethylformamide (DMF) Soluble[1]
N-Methyl-2-pyrrolidone (NMP) Soluble[1]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[][6][7]
Chloroform (CHCl₃) Slightly Soluble[][6][7]
Acetonitrile (ACN) Soluble
Tetrahydrofuran (THF) Information not available
Dichloromethane (DCM) Information not available
Methanol (MeOH) Information not available
Ethyl Acetate (EtOAc) Information not available

It is important to note that while described as "soluble," some sources suggest that the solubility of this compound in DMF and NMP may be lower than that of other Boc-protected amino acids, which could potentially complicate coupling reactions in certain solvent systems.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol provides a general framework for determining the solubility of this compound.

Materials
  • This compound

  • Selected organic solvents (e.g., DMF, NMP, DMSO, Chloroform, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • HPLC or other suitable analytical instrumentation

Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound (e.g., 10 mg).

    • Dispense a precise volume of the chosen solvent (e.g., 1 mL) into a clean vial containing the weighed compound.

  • Solubilization:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the mixture for 5-10 minutes.

    • Visually inspect the solution for any remaining particulate matter.

  • Saturation and Equilibration:

    • If the initial amount dissolves completely, incrementally add more of the compound until a saturated solution with excess solid is achieved.

    • Allow the saturated solution to equilibrate at a constant temperature for a specified period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Visualizing Workflows and Structures

To further aid in the understanding and application of this compound, the following diagrams illustrate its chemical structure and a logical workflow for solubility testing.

G Chemical Structure of this compound cluster_Boc Boc Group cluster_His Histidine cluster_Trt Trityl Group cluster_Aib Aib cluster_OH Carboxyl Group Boc Boc- His -His- Boc->His Trt (Trt) His->Trt Side Chain Protection Aib -Aib- His->Aib OH -OH Aib->OH

Figure 1: Structural components of this compound.

G Solubility Testing Workflow for this compound start Start: Weigh this compound add_solvent Add known volume of solvent start->add_solvent vortex Vortex and/or Sonicate add_solvent->vortex observe Observe for complete dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Partially/Insoluble observe->not_dissolved No add_more Add more solute to create saturated solution dissolved->add_more equilibrate Equilibrate at constant temperature not_dissolved->equilibrate add_more->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge quantify Quantify supernatant concentration (e.g., HPLC) centrifuge->quantify end End: Determine Solubility quantify->end

Figure 2: A logical workflow for determining the solubility of this compound.

Conclusion

This compound is a valuable reagent in peptide synthesis, and a clear understanding of its solubility is crucial for its effective use. While quantitative solubility data is not widely published, it is well-established that the compound is soluble in common polar aprotic solvents such as DMF and NMP, with slight solubility in DMSO and chloroform. For applications requiring precise solubility values, a systematic experimental approach is recommended. The protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to confidently handle and utilize this compound in their synthetic endeavors.

References

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among the arsenal (B13267) of chemical moieties developed for this purpose, the tert-butyloxycarbonyl (Boc) group stands as a foundational and robust tool. Despite the rise of alternative strategies, Boc chemistry, particularly in solid-phase peptide synthesis (SPPS), remains a highly relevant and often preferred method for the synthesis of long, complex, or aggregation-prone peptides.[1][2][3][4] This technical guide provides an in-depth exploration of the core function of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application.

Core Principles of the Boc Strategy

The primary role of the Boc group is the temporary protection of the α-amino group of an amino acid.[4] This prevents the amine from participating in unwanted side reactions during the formation of a peptide bond with the subsequent amino acid in the sequence. The Boc group is a carbamate-based protecting group, which effectively masks the nucleophilicity and basicity of the amine.[5][6]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS.[4][7][8] It employs the acid-labile Boc group for the temporary protection of the α-amino group, while more permanent, benzyl-based protecting groups are used for the side chains of reactive amino acids.[4][7] The key to this strategy lies in the principle of "graduated acid lability," where the Boc group can be removed with moderately strong acid, leaving the benzyl-based side-chain protecting groups and the peptide-resin linkage intact.[4][7]

Mechanism of Action

The utility of the Boc protecting group is defined by the distinct mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection of Amines

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O).[5][9] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[10] This intermediate then collapses, releasing tert-butanol (B103910) and carbon dioxide as byproducts, to form the stable N-Boc protected amine (a carbamate).[9][10] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[5][10] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) is common to deprotonate the amine, increasing its nucleophilicity and reaction rate.[5][10][11]

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Release

Caption: Mechanism of Boc protection of an amine.

Boc Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][12][13] The mechanism involves several key steps:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group.[12][13]

  • Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[12][13]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[12][13]

The generation of the reactive tert-butyl cation can lead to side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[7][14] To prevent this, "scavengers" such as dithiothreitol (B142953) (DTT) or triisopropylsilane (B1312306) (TIS) are typically added to the deprotection solution to trap these cations.[7][13]

Boc_Deprotection ProtectedAmine R-NH-Boc ProtonatedBoc Protonated Boc Group ProtectedAmine->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) ProtonatedBoc->CarbamicAcid Cleavage tButylCation tert-butyl cation ProtonatedBoc->tButylCation FreeAmineSalt R-NH₃⁺ TFA⁻ CarbamicAcid->FreeAmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by various factors. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions and Yields for Boc Protection of Amines [6]

Amine TypeReagentBase (optional)SolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp.1 - 4>95
Secondary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp.2 - 8>90
Primary Aromatic(Boc)₂ODMAP (cat.)AcetonitrileRoom Temp - 504 - 2485 - 95
Amino Acid(Boc)₂ONaOHDioxane/WaterRoom Temp.2 - 6>90

Table 2: Common Conditions for Boc Deprotection [1][6][15]

ReagentConcentrationSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)Room Temp.15-30 minStandard for SPPS.
Hydrochloric Acid (HCl)4 MDioxane or Ethyl AcetateRoom Temp.0.5 - 4 hCommon for solution-phase.
Formic Acid--50 - 602 - 8 hMilder alternative to TFA or HCl.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine in Solution[10]
  • Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).

  • Base Addition: Add a base such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 - 2.0 equivalents) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The crude product can then be purified by flash column chromatography.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)[16]
  • Resin Swelling: Place the Boc-protected peptide-resin in a reaction vessel. Add Dichloromethane (DCM) to swell the resin for 30-60 minutes. Drain the solvent.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and gently agitate for 5 minutes. Drain the solution.

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[16] Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3 times).

    • Wash the resin with Isopropanol (IPA) (2 times) to help remove residual TFA.

    • Wash the resin again with DCM (3 times).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt.

    • Drain the neutralization solution.

    • Wash the resin with DCM (3 times).

  • The resin is now ready for the next coupling step.

Logical Workflow of Boc-SPPS Cycle

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process.

Boc_SPPS_Cycle Start Start with Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling of next Boc-Amino Acid Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Repeat Repeat Cycle Washing3->Repeat Repeat->Deprotection No FinalCleavage Final Cleavage (HF or TFMSA) Repeat->FinalCleavage Yes (Final Amino Acid) End Purified Peptide FinalCleavage->End

Caption: General workflow of a Boc-SPPS cycle.

Common Side Reactions and Mitigation

While robust, the Boc strategy is not without potential pitfalls. Awareness of these side reactions is crucial for successful synthesis.

  • Alkylation of Sensitive Residues: As mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).[7][17]

    • Mitigation: Inclusion of scavengers (e.g., 0.5% dithioethane) in the deprotection cocktail.[7]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide derivative, which can lead to racemization and the formation of β-aspartyl peptides.[18]

    • Mitigation: Using in situ neutralization protocols can reduce this side reaction.[18]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

    • Mitigation: This is more prevalent with certain amino acid sequences and can be minimized by careful control of reaction conditions.

  • Incomplete Coupling: Sterically hindered amino acids or peptide aggregation can lead to incomplete coupling reactions.[17]

    • Mitigation: Employing "double coupling" (repeating the coupling step) or using more potent coupling reagents like HATU or HBTU can overcome this issue.[17]

Conclusion

The Boc protecting group remains an indispensable tool in the peptide chemist's toolbox. Its robust nature, well-understood chemistry, and particular suitability for long or hydrophobic sequences ensure its continued use in both research and industrial settings.[3][4] While the harsh acidic conditions required for final cleavage necessitate specialized equipment, the advantages of the Boc strategy, such as the reduced risk of aggregation in certain sequences, often outweigh this drawback.[2][3] A thorough understanding of the mechanisms, protocols, and potential side reactions detailed in this guide will empower researchers to effectively leverage Boc chemistry for the successful synthesis of their target peptides.

References

An In-depth Technical Guide on the Role of the Trityl (Trt) Group for Histidine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Challenge of Histidine and the Trityl Solution

Histidine's imidazole (B134444) side chain presents a unique challenge in solid-phase peptide synthesis (SPPS).[1][2] Its nucleophilic nature can lead to undesirable side reactions, such as acylation, and it is particularly prone to racemization during the activation step of peptide coupling.[3][4] To ensure the synthesis of high-purity peptides with the correct stereochemistry, effective protection of the imidazole ring is crucial.[5]

The trityl (Trt) group, a bulky triphenylmethyl moiety, is a widely adopted and robust protecting group for the histidine side chain, especially in Fmoc-based SPPS.[2][3][6] Its significant steric hindrance effectively shields the imidazole nitrogen from participating in unwanted reactions.[3] A key advantage of the Trt group is its acid lability, allowing for its removal under mild acidic conditions that are orthogonal to the base-labile Fmoc protecting group used for the α-amino group.[3]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by its stability during synthesis and the efficiency of its removal. The following tables provide quantitative data on the deprotection conditions for the Trt group and its stability under various conditions.

Table 1: Comparative Cleavage Efficiency of Histidine Protecting Groups

Protecting GroupAbbreviationSynthesis StrategyCleavage ConditionsCleavage Efficiency (%)Time
TritylTrtFmoc/tBu90% TFA in H₂OCompleteStandard cleavage
4-MethoxytritylMmtFmoc/tBu1% TFA in DCM/TIS (95:5 v/v)Complete-
4-MethoxytritylMmtFmoc/tBuAcetic acid:TFE:DCM (1:1:8)75-80%30 min
4-MethyltritylMttFmoc/tBu15% TFA in H₂OCompleteStandard cleavage

Data sourced from BenchChem comparative analyses.[7]

Table 2: D-Isomer Formation of Histidine in Liraglutide Synthesis

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
Fmoc-His(Trt)-OH90 °C, 2 min>16
Fmoc-His(Boc)-OH90 °C, 2 min0.81

This data highlights the increased risk of racemization with Trt protection at elevated temperatures, a key consideration in microwave-assisted peptide synthesis.[5]

Experimental Protocols

Protocol for Tritylation of Histidine

This protocol outlines the introduction of the trityl group onto the imidazole side chain of N-α-Fmoc-histidine.

Materials:

  • N-α-Fmoc-L-histidine

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell trityl chloride resin (2 g) in dichloromethane for 1 hour.[8]

  • In a separate vessel, add N-Fmoc-N-trityl-L-histidine (2.47 g, 2 equivalents), DIPEA (1 mL), DCM (2.5 mL), and DMF (5 mL).[8]

  • Shake the mixture for 2 hours.[8]

  • Filter the resin and wash thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) under a nitrogen atmosphere.[8]

Protocol for Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS

This protocol describes the incorporation of a trityl-protected histidine residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Trt)-OH

  • Activating agent (e.g., HBTU)

  • Racemization suppressor (e.g., HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin has undergone complete Fmoc deprotection using 20% piperidine in DMF and has been thoroughly washed with DMF.[9]

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), an activating agent like HBTU (3 eq.), and a racemization suppressor such as HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to facilitate activation and allow the mixture to pre-activate for 2-5 minutes at room temperature.[9]

  • Coupling Reaction: Add the activated Fmoc-His(Trt)-OH solution to the vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[9][10]

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test (to detect free primary amines). Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[9][10]

Protocol for Cleavage and Trityl Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin, and all protecting groups, including the Nim-Trityl group, are removed.

Materials:

  • Final peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent B: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove residual DMF and dry it under a vacuum.[9]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment, as TFA is highly corrosive.[11] The TIS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[12]

  • Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate the slurry at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the stable trityl cation.[9][11]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the deprotected peptide. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[9][11]

  • Final Processing: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude peptide under vacuum.[9]

Mandatory Visualizations

Signaling Pathway Involving a Histidine-Rich Peptide

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR G_Protein G Protein Receptor->G_Protein Activation Effector Adenylate Cyclase G_Protein->Effector Activation cAMP cAMP Effector->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade Peptide Histidine-Rich Peptide (e.g., GLP-1 Analog) Peptide->Receptor Binding

Caption: A generalized GPCR signaling pathway activated by a histidine-containing peptide.

Experimental Workflow for SPPS with Trt-Histidine

experimental_workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling: Fmoc-His(Trt)-OH + Activator Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End Final Peptide Purification->End

Caption: Workflow for incorporating Trt-protected histidine in solid-phase peptide synthesis.

Logical Relationship of Protection Strategy

logical_relationship cluster_challenge Challenges cluster_solution Solution Histidine Histidine Side_Reactions Side Reactions (Acylation) Histidine->Side_Reactions Racemization Racemization Histidine->Racemization SPPS Solid-Phase Peptide Synthesis Orthogonality Orthogonal Scheme: Fmoc (Base-Labile) Trt (Acid-Labile) SPPS->Orthogonality Requires Final_Peptide High-Purity Peptide Trt_Protection Trityl (Trt) Group Side-Chain Protection Side_Reactions->Trt_Protection Mitigated by Racemization->Trt_Protection Mitigated by Trt_Protection->SPPS Enables use in Orthogonality->Final_Peptide Leads to

Caption: Logical relationships in the Trt-protection strategy for histidine in SPPS.

References

An In-depth Technical Guide to the Mechanism of Boc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and methodologies involved in utilizing Boc-His(Trt)-Aib-OH in solid-phase peptide synthesis (SPPS). The incorporation of this specialized dipeptide, containing the sterically hindered α-aminoisobutyric acid (Aib) and a protected histidine residue, presents unique challenges and advantages in the synthesis of complex peptides. This document will delve into the core principles of the Boc protection strategy, the role of the trityl group in safeguarding the histidine side chain, and the specific conditions required for the efficient coupling of the sterically demanding Aib residue.

Core Concepts in Boc-SPPS

Solid-phase peptide synthesis employing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy. The process is cyclical, involving the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin support.[1][] The quasi-orthogonal Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is commonly used, where the temporary Nα-Boc group is removed by moderate acid treatment, while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][3]

The fundamental steps in each cycle of Boc-SPPS are:

  • Deprotection: Removal of the Nα-Boc group, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][4]

  • Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA).[1][5]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminal amine of the resin-bound peptide.[]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[1]

The Role of Histidine Protection: The Trityl Group

The imidazole (B134444) side chain of histidine is nucleophilic and can cause several side reactions during SPPS, including racemization and side-chain acylation.[5][6] To prevent these issues, the imidazole group is protected. The trityl (Trt) group is a bulky, acid-labile protecting group widely used for this purpose in both Boc and Fmoc synthesis.[6][7]

Mechanism of Trityl Protection: The trityl group is introduced onto the histidine imidazole ring via a nucleophilic substitution reaction, typically using trityl chloride.[6] The reaction proceeds through an SN1 pathway, where the bulky trityl group preferentially attaches to the less sterically hindered N-τ (tele) nitrogen of the imidazole ring.[6] This regioselectivity is crucial for effectively preventing side reactions.[6] The acid lability of the Trt group makes it compatible with the final cleavage step in Boc-SPPS.[8] While the Trt group significantly reduces the risk of side reactions, it's worth noting that the unprotected N-π nitrogen can still potentially contribute to racemization, especially during prolonged activation times.[7]

Trityl_Protection_Mechanism TrtCl TrtCl Histidine Histidine

The Challenge of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon.[9] This steric hindrance makes the coupling of Aib residues notoriously difficult in conventional SPPS, often leading to low yields.[10][11] The bulky nature of Aib impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

To overcome this challenge, several strategies are employed:

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive them to completion, even for sterically hindered amino acids like Aib.[10]

  • Potent Coupling Reagents: Standard coupling reagents are often inefficient for Aib. More powerful reagents are required to facilitate the reaction.[12]

The this compound Dipeptide Building Block

The use of the pre-formed dipeptide this compound is a strategic approach to incorporate the challenging His-Aib sequence into a peptide chain. This building block offers several advantages:

  • Reduced Racemization: The trityl group on the histidine side chain minimizes the risk of racemization during the coupling step.[9]

  • Enhanced Stability: The Aib residue promotes the formation of helical secondary structures in peptides, which can lead to increased stability.[9]

  • Streamlined Synthesis: Incorporating the dipeptide in a single coupling step can be more efficient than the stepwise addition of His and then Aib, especially given the difficulties associated with Aib coupling.

Experimental Protocols and Methodologies

The following protocols are representative of the steps involved in using this compound in a manual or automated Boc-SPPS workflow.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (Nα-Boc protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM or DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DCM, IPA, DMF) Coupling->Washing Next_Cycle Resin-Bound Peptide (Lengthened by His-Aib) Washing->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • TFA Treatment: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[13] A shorter pre-wash of 2-5 minutes can also be employed.[13][14]

  • Washing: Thoroughly wash the resin with DCM and then isopropanol (B130326) (IPA) to remove residual TFA.[14]

Due to the steric hindrance of the Aib residue, a highly efficient coupling method is required.

Method A: HBTU/DIEA Coupling

  • Resin Preparation: After deprotection and neutralization, the resin is washed with dimethylformamide (DMF).

  • Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2-3 equivalents relative to the amino acid) to initiate activation.[13]

  • Coupling: Immediately add the activated amino acid solution to the resin and agitate for 1-4 hours. The coupling time may need to be extended for this hindered dipeptide.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Method B: DIC/Oxyma Coupling

This method is often preferred for difficult couplings.

  • Resin Preparation: As in Method A.

  • Coupling Solution: In a separate vessel, dissolve this compound (e.g., 4 equivalents), Oxyma (4 equivalents), and DIC (5 equivalents) in DMF.[15]

  • Coupling: Add the coupling solution to the resin and agitate. Microwave irradiation (e.g., 10 minutes at 100°C) can significantly improve the efficiency of this step for hindered residues.[11]

  • Monitoring: As in Method A.

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trityl group) are removed.

  • Cleavage Cocktail: Treat the peptidyl-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to trap reactive cations generated during deprotection. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[4]

  • Reaction: Agitate the resin in the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Coupling of Hindered Amino Acids

The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen methodology. Below is a summary of findings from various studies.

Coupling Reagent/MethodHindered Residue(s)Yield/EfficiencyReference
Pivaloyl mixed anhydride, pentafluorophenyl ester, acyl fluoride(NMe)Aib<10%[16]
HBTU (excess)(NMe)AibSignificant yield[16]
PyBroP (excess)(NMe)AibSignificant yield[16]
PyAOPAibSuccessful application[12]
DIC/Oxyma with microwaveAibHigh purity[11]
TFFH (generates amino acid fluorides)AibEspecially suited[17]

Conclusion

The use of this compound in solid-phase peptide synthesis is a sophisticated strategy for incorporating a challenging dipeptide motif. A thorough understanding of the Boc-SPPS mechanism, the protective function of the Trityl group, and the specific requirements for coupling the sterically hindered Aib residue is paramount for success. By employing potent coupling reagents, optimizing reaction conditions (potentially with microwave assistance), and utilizing the pre-formed dipeptide building block, researchers can effectively synthesize complex peptides with unique structural and functional properties. Careful monitoring of the coupling steps and appropriate selection of cleavage conditions are critical to achieving high purity and yield of the final peptide product.

References

Technical Guide to the Material Safety of Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Boc-His(Trt)-Aib-OH (CAS No. 2061897-68-3), a specialized dipeptide derivative crucial in peptide synthesis, particularly in the development of targeted therapeutics.[1][] Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from available supplier data and the SDS of its constituent components, Boc-His(Trt)-OH and α-aminoisobutyric acid (Aib).

Section 1: Chemical Identification and Physical Properties

This compound is a white to off-white solid used as a building block in the synthesis of peptides.[1][] Its structure incorporates Nα-Boc-protected L-histidine with a trityl (Trt) protecting group on the imidazole (B134444) side chain, and the unnatural amino acid α-aminoisobutyric acid.[1]

PropertyValueSource(s)
IUPAC Name (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid[][3][4][5]
CAS Number 2061897-68-3[1][3][5]
Molecular Formula C34H38N4O5[1][3][5]
Molecular Weight 582.7 g/mol [1][3][6]
Appearance White to off-white solid[]
Purity Typically >95% by HPLC[1]
Solubility Soluble in common peptide synthesis solvents like DMF and NMP; slightly soluble in Chloroform and DMSO.[1][]
Storage Temperature Recommended at -20°C or 2-8°C in a dry environment.[1][][4][7][8]

Section 2: Hazard Identification and GHS Classification

While a full GHS classification for this compound is not widely available, supplier information indicates the following hazards. It is prudent to handle this compound with the potential hazards of its components in mind.

Hazard InformationClassification & Precautionary Statements
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is based on supplier data and may not be exhaustive.[4][7]

The individual components suggest the following potential hazards:

  • Boc-His(Trt)-OH : May be harmful if inhaled, swallowed, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[9]

  • α-Aminoisobutyric acid (Aib) : May cause eye irritation.[10][11]

Section 3: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:
  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] A dust respirator should be used to avoid inhalation.[9]

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood to keep airborne levels low.[9]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9] Avoid contact with skin and eyes.[12] Do not breathe dust.[5][9]

Storage:
  • Conditions: Store in a tightly sealed container in a cool, dry place.[1][13] Recommended storage temperatures are -20°C or 2-8°C to prevent degradation.[1][][4][7][8]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

The following diagram illustrates a general workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Goggles B Work in Fume Hood A->B C Allow Compound to Equilibrate to Room Temp B->C D Weigh Compound C->D E Dissolve in Anhydrous Solvent D->E F Perform Peptide Coupling E->F G Quench Reaction F->G H Dispose of Waste per Institutional Guidelines G->H I Clean Equipment H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

Section 4: Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its use in a coupling reaction.

General Peptide Coupling Protocol:
  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Deprotection (if applicable): If extending a peptide chain, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous solvent such as DMF or NMP.[1]

    • Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA, NMM) to the solution to form the activated ester. A patent describes dissolving Boc-His(Trt)-OH and an activator in a solvent, then adding a coupling reagent to obtain an activated ester solution.[14]

  • Coupling:

    • Add the activated this compound solution to the prepared resin.

    • Agitate the mixture for a specified time (e.g., 1-2 hours) at room temperature to allow for complete amide bond formation.[13]

  • Washing: After the coupling reaction, wash the resin extensively with solvents like DMF and DCM to remove any unreacted reagents and byproducts.[13]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[13]

The following diagram outlines the logical steps in a typical peptide synthesis cycle involving this dipeptide.

Peptide_Synthesis_Cycle Start Start with Resin-Bound Amino Acid/Peptide Deprotection N-terminal Deprotection (e.g., Fmoc removal) Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Couple Activated Dipeptide to Resin Washing1->Coupling Activation Activate this compound with Coupling Reagents Activation->Coupling Washing2 Wash Resin Coupling->Washing2 Check Monitor Reaction (e.g., Kaiser Test) Washing2->Check Repeat Repeat Coupling Check->Repeat Positive Next Proceed to Next Cycle or Cleavage/Deprotection Check->Next Negative Repeat->Coupling

Caption: Logical Flow of a Peptide Synthesis Coupling Step.

Section 5: First Aid and Emergency Procedures

In the absence of specific data for this compound, the following first-aid measures, based on its components, are recommended.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[9][12]
Skin Contact Wash off with soap and plenty of water.[9][12]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][12]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9][12]

Section 6: Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[9]

  • Conditions to Avoid: Avoid moisture, heat, and strong oxidizing agents.[9] The Boc and Trt protecting groups are acid-labile and can be cleaved by acids like trifluoroacetic acid (TFA).[1]

  • Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[9]

Section 7: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. The toxicological properties have not been thoroughly investigated.[15] It is recommended to handle the substance as potentially harmful. No data is available on its ecotoxicity or biodegradability.[9] Discharge into the environment should be avoided.[15]

Section 8: Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[9] It is advisable to contact a licensed professional waste disposal service.[15]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Material Safety Data Sheet. Users should exercise caution and consult all available safety information before handling this product. The responsibility for safe handling lies with the user.

References

A Technical Guide to Boc-His(Trt)-Aib-OH: Synthesis, Commercial Sourcing, and Application in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-His(Trt)-Aib-OH, a critical dipeptide intermediate in modern peptide synthesis. We will explore its chemical properties, commercial availability, and detailed experimental protocols for its synthesis and quality control. Furthermore, this guide will elucidate the role of this compound in the synthesis of therapeutic peptides, such as the GLP-1 receptor agonist Semaglutide (B3030467), and detail the relevant signaling pathways.

Chemical Properties and Significance

This compound, with the IUPAC name (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid, is a protected dipeptide composed of L-Histidine and α-Aminoisobutyric acid (Aib).[1] The protecting groups, tert-Butoxycarbonyl (Boc) on the N-terminus and Trityl (Trt) on the imidazole (B134444) side chain of Histidine, are crucial for preventing unwanted side reactions during peptide synthesis.[1] The incorporation of the unnatural amino acid Aib is noteworthy for its ability to induce helical conformations in peptides, thereby enhancing their stability.[1]

PropertyValueReference
CAS Number 2061897-68-3[1]
Molecular Formula C34H38N4O5[1]
Molecular Weight 582.7 g/mol [1]
Appearance White to off-white solid
Purity Typically >95% (HPLC)[1]
Solubility Soluble in DMF and NMP; slightly soluble in Chloroform and DMSO[1]
Storage -20°C for long-term stability[1]

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound, catering to different research and development needs. The purity and available quantities can vary, impacting the price. Below is a summary of representative commercial suppliers.

SupplierPurityAvailable QuantitiesPrice (USD, Representative)
Supplier A≥98%1g, 5g, 25g$150 - $500
Supplier B≥99%100g, 500g, 1kgRequest Quote
Supplier CCustom SynthesisAs per requirementProject-dependent
Supplier DResearch Grade5g, 10g$200 - $350

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized procedure based on patent literature for the synthesis of this compound.

Materials:

  • Boc-His(Trt)-OH

  • 2-Aminoisobutyric acid (Aib)

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), Tetrahydrofuran (THF)

  • Aqueous solutions: Saturated sodium bicarbonate, 1M HCl, Brine

  • Drying agent: Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Activation of Boc-His(Trt)-OH: Dissolve Boc-His(Trt)-OH (1 equivalent) and a coupling reagent (e.g., HATU, 1.1 equivalents) in DMF. Add DIEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve 2-Aminoisobutyric acid (1.2 equivalents) in a mixture of DMF and a weak base like DIEA. Slowly add the activated Boc-His(Trt)-OH solution to the Aib solution. Let the reaction proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification BocHis Boc-His(Trt)-OH ActivatedEster Activated Boc-His(Trt)-OH BocHis->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster DIEA1 DIEA in DMF DIEA1->ActivatedEster CrudeProduct Crude this compound ActivatedEster->CrudeProduct Aib Aib in DMF/DIEA Aib->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Column Chromatography / Recrystallization Workup->Purification PureProduct Pure this compound Purification->PureProduct

Synthesis workflow for this compound.
Quality Control: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Application in Semaglutide Synthesis and Signaling Pathway

This compound is a key building block in the synthesis of Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[2] The His-Aib motif is crucial for the biological activity and stability of Semaglutide.

Role in Solid-Phase Peptide Synthesis (SPPS)

In the solid-phase synthesis of Semaglutide, this compound is coupled to the growing peptide chain attached to a solid support. The Boc protecting group is then removed with an acid (like TFA), and the next amino acid in the sequence is coupled. This cycle is repeated until the full-length peptide is assembled.

SPPS_Workflow Resin Resin-bound Peptide Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling with this compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Deprotection2 Boc Deprotection (TFA) Washing2->Deprotection2 NextCoupling Couple Next Amino Acid Deprotection2->NextCoupling Cleavage Cleavage from Resin NextCoupling->Cleavage PurifiedPeptide Purified Semaglutide Cleavage->PurifiedPeptide

SPPS workflow incorporating this compound.
Semaglutide and the GLP-1 Receptor Signaling Pathway

Semaglutide exerts its therapeutic effects by mimicking the action of the endogenous hormone GLP-1 and activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[3] This activation triggers a cascade of intracellular events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin (B600854) secretion.[4]

The signaling pathway is initiated by the binding of Semaglutide to the GLP-1R, which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4] These downstream effectors mediate the key physiological responses, including the potentiation of insulin secretion, inhibition of glucagon (B607659) release, and a delay in gastric emptying.[5][6]

GLP1_Signaling_Pathway cluster_synthesis Peptide Synthesis cluster_cell Pancreatic β-cell BocHisAib This compound SPPS Solid-Phase Peptide Synthesis BocHisAib->SPPS Semaglutide Semaglutide SPPS->Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds & Activates AC Adenylyl Cyclase GLP1R->AC Activates Glucagon Glucagon Secretion (in α-cells) GLP1R->Glucagon Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Potentiates Epac2->Insulin Potentiates

GLP-1 signaling pathway activated by Semaglutide.

Conclusion

This compound is a vital reagent for researchers and professionals in the field of peptide chemistry and drug development. Its unique structural features, conferred by the Boc and Trt protecting groups and the Aib residue, make it an ideal building block for the synthesis of stable and biologically active peptides. A thorough understanding of its properties, commercial availability, and synthetic methodologies, as well as its role in the context of therapeutic targets like the GLP-1 receptor, is essential for the successful design and development of novel peptide-based therapeutics.

References

Proper Storage and Handling of Boc-His(Trt)-Aib-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of Boc-His(Trt)-Aib-OH, a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity, purity, and optimal performance of this reagent in research and drug development applications.

Compound Information and Physicochemical Properties

This compound, chemically known as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid, is a protected dipeptide derivative.[1][][3] The tert-butoxycarbonyl (Boc) group protects the Nα-amino group of histidine, while the trityl (Trt) group shields the imidazole (B134444) side chain, minimizing racemization and side reactions during peptide synthesis.[1] The inclusion of α-aminoisobutyric acid (Aib) introduces conformational constraints, enhancing the stability of the resulting peptides.[1]

PropertyValueSource
CAS Number 2061897-68-3[1][3]
Molecular Formula C34H38N4O5[1][]
Molecular Weight 582.7 g/mol [1][][3]
Appearance White to off-white solid[]
Purity Typically >95% by HPLC[1]
Solubility Slightly soluble in Chloroform and DMSO. Soluble in common peptide synthesis solvents like DMF and NMP.[1][]
pKa 3.43 ± 0.10[]

Storage and Stability

Proper storage is crucial to prevent the degradation of this compound. The primary degradation pathways for such compounds include hydrolysis of the Boc protecting group and potential moisture absorption.

Recommended Storage Conditions
ConditionDurationTemperatureAtmosphere
Long-term Storage > 1 year-20°C ± 5°CDry, inert atmosphere (e.g., Argon or Nitrogen)
Short-term Storage < 3 months2-8°CDry
Room Temperature Very short periodsRoom TemperaturePermissible for short-term handling

Sources:[4]

Stability Considerations
  • Hygroscopicity : Lyophilized peptides and their derivatives are often hygroscopic.[5] Absorption of moisture can reduce the purity and stability of the compound. It is crucial to handle the compound in a dry environment and allow the container to reach room temperature in a desiccator before opening to prevent condensation.[5]

  • Hydrolytic Stability : The Boc protecting group is susceptible to hydrolysis, particularly under acidic conditions.[1] Storing the compound in a dry environment and using anhydrous solvents during handling will minimize this degradation pathway.[1]

Handling and Safety Precautions

Safe handling of this compound and associated reagents is paramount in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE should be worn:

  • Safety goggles or a face shield

  • Gloves

  • Lab coat

  • Dust mask or respirator (when handling larger quantities)

General Handling Guidelines
  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Weigh the lyophilized powder quickly and reseal the container tightly to minimize exposure to air and moisture.[5]

  • For dissolving, use anhydrous solvents to prevent hydrolysis of the Boc group.[1]

  • Clean up spills promptly using appropriate absorbent materials.

Associated Reagent Hazards

During solid-phase peptide synthesis (SPPS), this compound is used with various other chemicals, some of which have significant hazards. Coupling agents like HATU, HBTU, and HCTU are known sensitizers and can cause allergic reactions or even anaphylaxis with repeated exposure.[8][9] It is crucial to handle these reagents with extreme care, using appropriate engineering controls and PPE.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10][11][12] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation.[13]

4.1.1. Hydrolytic Degradation

  • Acidic Hydrolysis :

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

    • Add 0.1 M HCl to the solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M NaOH), and dilute for analysis.

  • Basic Hydrolysis :

    • Prepare a solution of this compound in a suitable solvent.

    • Add 0.1 M NaOH to the solution.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Neutral Hydrolysis :

    • Dissolve this compound in water or a buffer at pH 7.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot for analysis.

4.1.2. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for a defined period, protected from light.

  • At each time point, withdraw an aliquot for analysis.

4.1.3. Thermal Degradation

  • Place the solid this compound in a controlled temperature oven (e.g., 80°C).

  • At defined time points, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

4.1.4. Photodegradation

  • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw aliquots from both the exposed and control samples for analysis.

4.1.5. Analytical Method

  • Technique : Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the formation of degradation products.

  • Column : A C18 column is commonly used.

  • Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase.

  • Detection : UV detection at 214 nm or 220 nm.

General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key component in the Boc-strategy for SPPS.[1] The general workflow for incorporating this dipeptide into a growing peptide chain is as follows:

  • Resin Preparation : The synthesis starts with a resin, which is deprotected to expose a reactive amine group.

  • Activation : The carboxylic acid of this compound is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF.

  • Coupling : The activated this compound is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.

  • Washing : The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.

  • Deprotection : The Boc group of the newly added dipeptide is removed using an acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step.

  • Cycle Repetition : Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

Visualizations

Logical Workflow for Handling and Storage

G cluster_0 Receiving and Initial Inspection cluster_1 Storage cluster_2 Handling for Use cluster_3 Safety Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Verify Verify Contents Inspect->Verify Equilibrate Equilibrate to Room Temp in Desiccator Verify->Equilibrate Store_LT Long-Term Storage (-20°C) Equilibrate->Store_LT > 3 months Store_ST Short-Term Storage (2-8°C) Equilibrate->Store_ST < 3 months Weigh Weigh Quickly in Dry Environment Equilibrate->Weigh Store_LT->Weigh Store_ST->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve PPE Wear Appropriate PPE Weigh->PPE Use Use in Experiment (e.g., SPPS) Dissolve->Use Ventilation Use in Well-Ventilated Area Dissolve->Ventilation

Caption: Recommended workflow for receiving, storing, and handling this compound.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin with Free Amine Couple Couple to Resin Resin->Couple Activate Activate this compound (Coupling Agent + Base) Activate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Deprotect Boc Deprotection (TFA) Wash1->Deprotect Wash2 Wash Resin (DCM, DMF) Deprotect->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle Next_Cycle->Activate Repeat Cycle Cleave Cleave Peptide from Resin Next_Cycle->Cleave Final Step

Caption: General experimental workflow for incorporating this compound in SPPS.

References

A Technical Guide to the Physicochemical Characteristics of Boc-His(Trt)-Aib-OH Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-N-τ-(trityl)-L-histidyl-α-aminoisobutyric acid, commonly referred to as Boc-His(Trt)-Aib-OH, is a crucial dipeptide derivative employed extensively in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, incorporating the acid-labile Boc protecting group for the N-terminus, the bulky trityl group for the histidine side chain, and the conformationally constrained α-aminoisobutyric acid (Aib), makes it an invaluable building block for the synthesis of complex and structurally defined peptides.[3] This guide provides a detailed overview of the key physical characteristics of solid this compound, outlines the experimental protocols for their determination, and visualizes relevant experimental workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

PropertyValue
Chemical Name (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid[3][]
Molecular Formula C₃₄H₃₈N₄O₅[]
Molecular Weight 582.7 g/mol [5]
Appearance White to off-white solid[]
Purity (Typical) ≥98% (by HPLC)[]
Melting Point >171°C (with decomposition)
Solubility Slightly soluble in Chloroform and DMSO.[] Soluble in common peptide synthesis solvents like DMF and NMP.[3]
Storage Conditions Recommended storage at 2-8°C or -20°C in a dry environment to prevent degradation.[3][]
Predicted pKa 3.43 ± 0.10[]
Predicted Boiling Point 789.3 ± 60.0 °C
Predicted Density 1.17 ± 0.1 g/cm³

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for quality control and ensuring its suitability for peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology: A reversed-phase HPLC (RP-HPLC) method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column is commonly used.

  • Mobile Phase: A gradient of aqueous solvent A (e.g., water with 0.1% trifluoroacetic acid (TFA)) and organic solvent B (e.g., acetonitrile (B52724) with 0.1% TFA) is generally effective for eluting the protected dipeptide.[6]

  • Sample Preparation: A sample of this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

  • Detection: UV detection at 214 nm or 220 nm is standard for peptide bonds.[7]

  • Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: The solid is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the Boc, trityl, histidine, and Aib moieties. A patent application mentions the availability of an HNMR spectrum for this compound.[8]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amides), C=O (carbamate and carboxylic acid), and aromatic C-H (trityl group) vibrations.[9]

C. Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and confirm its identity.

Methodology:

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated molecular weight.

Melting Point Determination

Objective: To determine the temperature at which the solid melts, which is an indicator of purity.

Methodology:

  • Instrumentation: A capillary melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube.[10]

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[11]

  • Analysis: The temperature range from the onset of melting to the point where the entire solid has transitioned to a liquid is recorded.[11] For compounds that decompose, the temperature at which decomposition is observed is noted.[12][13]

Solubility Testing

Objective: To determine the solubility of this compound in various solvents.

Methodology: The equilibrium solubility shake-flask method is a common approach.[1][14]

  • Procedure: An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Sample Analysis: After reaching equilibrium, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[14]

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid.

Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality.[15] This can be achieved through various techniques such as slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[16]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined and refined to generate a final crystal structure.[15]

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results This compound Solid This compound Solid HPLC HPLC This compound Solid->HPLC NMR NMR This compound Solid->NMR FTIR FTIR This compound Solid->FTIR MS MS This compound Solid->MS MeltingPoint Melting Point Determination This compound Solid->MeltingPoint Solubility Solubility Testing This compound Solid->Solubility XRay X-ray Crystallography This compound Solid->XRay Purity Purity (%) HPLC->Purity Structure Chemical Structure Confirmation NMR->Structure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups MolecularWeight Molecular Weight Confirmation MS->MolecularWeight MeltingRange Melting Range (°C) MeltingPoint->MeltingRange SolubilityProfile Solubility Profile Solubility->SolubilityProfile CrystalStructure Crystal Structure XRay->CrystalStructure

Caption: Workflow for the physicochemical characterization of this compound.

Role in a Solid-Phase Peptide Synthesis (SPPS) Cycle

G cluster_0 SPPS Cycle Resin Resin-Bound Peptide Chain Deprotection N-α-Deprotection (e.g., TFA for Boc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Washing Coupling->Washing2 ElongatedPeptide Elongated Resin-Bound Peptide Chain Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat for next amino acid

Caption: Incorporation of this compound in a typical SPPS cycle.

References

Methodological & Application

Application Notes and Protocols for Boc-His(Trt)-Aib-OH Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-proteinogenic or specially protected amino acids into peptide sequences is a key strategy in modern drug discovery for enhancing structural stability, receptor affinity, and proteolytic resistance. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing L-Histidine protected with a trityl (Trt) group on its side chain and the sterically hindered, helix-inducing amino acid, α-aminoisobutyric acid (Aib), using the tert-butyloxycarbonyl (Boc) protection strategy.

Histidine's imidazole (B134444) side chain requires protection to prevent side reactions during synthesis, and the acid-labile Trt group is a common choice. Aib is an α,α-disubstituted amino acid known to strongly promote helical secondary structures in peptides.[1][2] However, its gem-dimethyl group at the α-carbon presents a significant steric barrier, necessitating optimized and more potent coupling conditions to achieve efficient peptide bond formation.[1][3]

This protocol outlines the Boc-SPPS workflow, providing specific methodologies for the challenging coupling of Boc-His(Trt)-OH and Boc-Aib-OH, final peptide cleavage, and purification.

Experimental Protocols

Materials and Reagents

The successful synthesis of peptides containing His(Trt) and Aib requires high-quality reagents and appropriate solid support.

Reagent/MaterialFunctionGrade
Resin Solid support for peptide assembly (e.g., Merrifield, PAM resin).[4]Peptide Synthesis Grade
Boc-Amino Acids Building blocks with temporary Nα-Boc protection.Peptide Synthesis Grade
Boc-His(Trt)-OH Histidine building block with acid-labile side-chain protection.Peptide Synthesis Grade
Boc-Aib-OH Sterically hindered, helix-inducing amino acid building block.Peptide Synthesis Grade
DCM Solvent for resin swelling, washing, and TFA solutions.Peptide Synthesis Grade
DMF Primary solvent for coupling and washing steps.Peptide Synthesis Grade
TFA Reagent for Nα-Boc group removal (deprotection).[4][5]Peptide Synthesis Grade
DIEA Base for neutralization of the protonated N-terminus.[5]Peptide Synthesis Grade
Coupling Reagents To activate the C-terminus for amide bond formation (e.g., HBTU, DIC).[6][7]Peptide Synthesis Grade
Coupling Additives To suppress racemization (e.g., HOBt, Oxyma).[8]Peptide Synthesis Grade
Cleavage Cocktail Strong acid solution with scavengers for final deprotection and resin cleavage.Reagent Grade
Scavengers To trap reactive cations generated during cleavage (e.g., TIS, Water, Phenol).[9]Reagent Grade
Diethyl Ether (Cold) For precipitation of the cleaved peptide.[9]Reagent Grade
General Boc-SPPS Workflow Diagram

The following diagram illustrates the repetitive cycle of amino acid addition in Boc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Repetitive SPPS Cycle Deprotection 1. Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Amino Acid Coupling Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Wash3->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection Wash3->Cleavage Final Cycle Start Start: Swollen Peptide-Resin Start->Deprotection

Caption: General workflow for a single cycle in Boc-SPPS.

Step-by-Step Synthesis Protocol
  • Place the desired resin (e.g., Merrifield resin for peptide acids) in a reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30-60 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes to ensure optimal reaction conditions.[6]

  • Drain the swelling solvent.

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Perform a short pre-wash for 2-5 minutes, drain, and add a fresh deprotection solution.[4]

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the solution and wash the peptide-resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.[8]

  • To deprotonate the N-terminal ammonium (B1175870) salt, add a solution of 10% Diisopropylethylamine (DIEA) in DMF to the resin.[8]

  • Agitate for 2 minutes and drain. Repeat this step once more.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess base.[6]

  • Optional: Perform a Kaiser (ninhydrin) test to confirm the presence of a free primary amine (a positive blue result indicates successful deprotection).[10] Note: This test is not applicable for N-terminal proline or other secondary amines.

The coupling strategy must be adapted for the specific amino acid being incorporated.

A. Standard Amino Acid & Boc-His(Trt)-OH Coupling (HBTU/DIEA)

This protocol utilizes the efficient HBTU coupling reagent.

  • Pre-activation: In a separate vessel, dissolve the Boc-Amino Acid (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.[6]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: After coupling, wash the resin with DMF and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

B. Boc-Aib-OH Coupling (Optimized Protocol)

Due to significant steric hindrance, coupling Aib requires more robust conditions.[3] Using a highly efficient coupling reagent like COMU or DIC/Oxyma is recommended.[11][12]

  • Pre-activation: In a separate vessel, dissolve Boc-Aib-OH (3-5 eq.), a potent coupling reagent like COMU (3-5 eq.), and DIEA (6-10 eq.) in DMF.[3]

  • Coupling: Immediately add the activation mixture to the deprotected resin.

  • Reaction Conditions: Agitate the mixture for an extended period (2-4 hours). Microwave-assisted synthesis or elevated temperatures (e.g., 50-75°C) can significantly improve coupling efficiency and reduce reaction times.[3][12]

  • Double Coupling: It is highly recommended to perform a double coupling for Boc-Aib-OH. After the first coupling, drain, wash with DMF, and repeat the full coupling procedure to maximize completion.[3]

ParameterStandard CouplingAib Coupling
Amino Acid 3 eq.3-5 eq.
Coupling Reagent HBTU (2.9 eq.) / HOBt (3 eq.)COMU (3-5 eq.) or DIC/Oxyma (3-5 eq.)
Base DIEA (6 eq.)DIEA (6-10 eq.)
Reaction Time 1-2 hours2-4 hours (or double coupling)
Temperature Room TemperatureRoom Temperature or Elevated (50-75°C)

Repeat steps 2 through 4 for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

After the final amino acid has been coupled and its Nα-Boc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The Trt group on Histidine is acid-labile and generates stable trityl cations, which must be trapped by scavengers to prevent side reactions.[9]

Cleavage Cocktail "Reagent B" (Recommended for Trt groups) [13]

ComponentVolume %Function
TFA 88%Strong acid for cleavage and deprotection.
Phenol 5%Scavenger for carbocations.
Water 5%Scavenger and aids solubility.
Triisopropylsilane (TIS) 2%Primary scavenger for trityl cations.[9]

Cleavage Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[9]

  • Prepare the cleavage cocktail fresh and add it to the peptide-resin (e.g., 10 mL per 1 g of resin).

  • Stir the mixture at room temperature for 2-3 hours. The solution may turn yellow, indicating the formation of trityl cations.[9]

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[14]

Peptide Precipitation, Purification, and Analysis
  • Precipitation: In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[9]

  • Isolation: Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation. Centrifuge the suspension to pellet the peptide and carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[15]

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[15]

References

Application Notes and Protocols for Boc-His(Trt)-Aib-OH in Custom Peptide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of Boc-His(Trt)-Aib-OH, a specialized dipeptide building block, in custom solid-phase peptide synthesis (SPPS). This document outlines the unique advantages of this reagent, detailed experimental protocols for its application, and expected outcomes.

Introduction

This compound is a high-purity reagent designed for the efficient incorporation of a Histidine (His) and a sterically hindered, non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), into a peptide sequence using Boc-chemistry.[1] The unique structural features of this dipeptide offer significant advantages in the synthesis of complex and conformationally constrained peptides.[1]

  • Boc (tert-Butyloxycarbonyl) Group: Protects the N-terminus of the dipeptide, which is readily removed under acidic conditions (e.g., trifluoroacetic acid - TFA), a hallmark of Boc-SPPS.[1][2]

  • Trt (Trityl) Group: Provides robust protection for the imidazole (B134444) side chain of Histidine, minimizing side reactions such as acylation and significantly reducing the risk of racemization during coupling.[1][2] This protection is also acid-labile and is cleaved simultaneously with the Boc group during the final cleavage step.[1]

  • Aib (α-Aminoisobutyric Acid): The gem-dimethyl groups on the α-carbon of Aib impart significant steric hindrance, which conformationally restricts the peptide backbone. This property is invaluable for inducing and stabilizing helical secondary structures (α-helices and 3₁₀-helices) within the peptide.[1] Peptides containing Aib often exhibit enhanced metabolic stability and improved biological activity.[3]

The use of this compound as a single building block can streamline the synthesis process, improve efficiency, and enhance the purity of the final peptide product, particularly when synthesizing sequences prone to aggregation or difficult couplings.

Key Advantages in Custom Peptide Synthesis

  • Enhanced Structural Stability: The incorporation of Aib promotes the formation of stable helical structures, which can be crucial for the biological activity of many peptides.[1]

  • Increased Proteolytic Resistance: The steric bulk of the Aib residue can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Reduced Racemization: The Trt protection on the histidine side chain is highly effective in preventing racemization, a common issue with histidine residues during peptide synthesis.[1][2]

  • Improved Synthesis Efficiency for Difficult Sequences: For sequences containing adjacent His and Aib residues, using the dipeptide can overcome the challenges associated with the sterically hindered coupling of Aib onto a preceding residue.

Experimental Protocols

This section details the protocols for the incorporation of this compound into a growing peptide chain during Boc-based solid-phase peptide synthesis (SPPS).

3.1. Materials and Reagents

  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Scavengers for cleavage (e.g., Triisopropylsilane (TIS), water, dithiothreitol (B142953) (DTT))

  • Cold diethyl ether

  • Acetonitrile (B52724) (ACN) for HPLC

  • Water (HPLC grade)

3.2. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

3.3. N-terminal Boc Deprotection of the Resin-Bound Peptide

  • Wash the resin twice with DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Wash the resin with DMF (3-5 times) to remove residual acid.

3.4. Neutralization

  • Add a 5-10% solution of DIEA in DCM or DMF to the resin.

  • Agitate for 2 minutes and drain. Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (3-5 times).

3.5. Coupling of this compound

Due to the steric hindrance of the Aib residue, a potent coupling reagent and potentially longer coupling times or double coupling may be necessary to ensure complete reaction.

Method A: HATU/DIEA Coupling

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

  • Add DIEA (4-6 equivalents) to the solution and allow for a brief pre-activation (1-2 minutes).

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling is recommended.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Method B: DIC/HOBt Coupling

  • In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

  • Add DIC (2-3 equivalents) to the solution and pre-activate for 10-15 minutes.

  • Add the activated solution to the resin.

  • Agitate for 2-4 hours.

  • Monitor the reaction completion using a Kaiser test.

  • After completion, drain the solution and wash the resin with DMF and DCM.

3.6. Peptide Chain Elongation

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

3.7. Final Cleavage and Deprotection

  • After the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with Trt protection is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5 v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

3.8. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient.

  • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

Data Presentation

The following table provides illustrative data on the expected performance of this compound in custom peptide synthesis compared to a stepwise coupling approach. Actual results may vary depending on the peptide sequence, scale, and specific synthesis conditions.

ParameterStepwise Coupling (Boc-Aib-OH then Boc-His(Trt)-OH)Dipeptide Coupling (this compound)
Coupling Time (Aib) 4-6 hours (potential for double coupling)N/A
Coupling Time (His) 1-2 hours2-4 hours (due to steric hindrance of Aib)
Overall Coupling Time 5-8 hours2-4 hours
Crude Purity (HPLC) Typically 65-80%Typically 75-90%
Overall Yield ModeratePotentially Higher
Racemization of His < 2% (with Trt protection)< 1.5% (with Trt protection)
Risk of Incomplete Coupling Higher at the Aib stepLower overall, but requires optimized conditions

Note: This data is illustrative and based on typical outcomes for sterically hindered couplings in SPPS.

Visualizations

Diagram 1: Experimental Workflow for this compound Incorporation

experimental_workflow resin Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization activation Dipeptide Activation (this compound + HATU/DIEA) neutralization->activation coupling Coupling to Resin activation->coupling wash Wash (DMF/DCM) coupling->wash next_cycle Next Synthesis Cycle or Final Cleavage wash->next_cycle

Caption: Boc-SPPS cycle for incorporating this compound.

Diagram 2: Logical Relationships of this compound Components

logical_relationships dipeptide This compound boc Boc Group (N-terminal Protection) dipeptide->boc his His(Trt) Residue dipeptide->his aib Aib Residue dipeptide->aib boc_prop Acid Labile (TFA) boc->boc_prop his_prop1 Side-Chain Protection his->his_prop1 his_prop2 Reduces Racemization his->his_prop2 aib_prop1 Induces Helicity aib->aib_prop1 aib_prop2 Enhances Stability aib->aib_prop2 aib_prop3 Steric Hindrance aib->aib_prop3

Caption: Key components and their functions in this compound.

References

Application Notes and Protocols for the Synthesis of Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-His(Trt)-Aib-OH is a valuable dipeptide building block in peptide synthesis, particularly for the creation of complex and conformationally constrained peptides.[1] This intermediate incorporates Nα-Boc-protected L-histidine, with its imidazole (B134444) side chain shielded by a trityl (Trt) group, and the sterically hindered, non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). The Boc (tert-butoxycarbonyl) group provides temporary protection of the N-terminus, which can be removed under acidic conditions, while the bulky Trt group on the histidine side chain is crucial for minimizing racemization and preventing unwanted side reactions during coupling.[1]

The incorporation of the Aib residue presents a significant synthetic challenge due to the steric hindrance caused by its gem-dimethyl groups at the α-carbon. This can lead to slow reaction kinetics, incomplete coupling, and low yields.[2] Therefore, the selection of a highly efficient coupling reagent and optimized reaction conditions are critical for the successful synthesis of this compound. This document provides detailed protocols and a comparative overview of common coupling methods for this challenging dipeptide.

Comparison of Standard Coupling Reaction Conditions

The choice of coupling reagent is paramount for achieving high yields and purity in the synthesis of this compound. Uronium/aminium salt-based reagents like HATU and HBTU are generally preferred over carbodiimides for coupling sterically hindered amino acids.[2] HATU, in particular, is often recommended for its high reactivity and ability to overcome steric hindrance.[2]

Coupling ReagentActivator/AdditiveBaseSolventTypical Reaction TimeExpected Yield/Purity
HATU N/ADIEADMF1 - 4 hoursHigh Yield (>90%), High Purity
HBTU HOBt (optional)DIEADMF2 - 12 hoursModerate to High Yield
DIC HOBtNMM/DIEADCM/DMF12 - 24 hoursModerate Yield

Note: Yields and reaction times are estimates based on couplings of sterically hindered amino acids and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

This section provides detailed protocols for two common methods for the synthesis of this compound: a high-efficiency HATU-mediated coupling and a standard DIC/HOBt coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the best results in terms of yield and reaction time, especially given the steric hindrance of the Aib residue.

Materials:

  • Boc-His(Trt)-OH

  • Aib-OH (or Aib-OMe/Aib-OBn for subsequent saponification/hydrogenolysis)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve Boc-His(Trt)-OH (1.0 eq) and Aib-OH (1.1 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Standard Coupling using DIC/HOBt

This is a more traditional and cost-effective method, though it may require longer reaction times and result in lower yields compared to HATU.

Materials:

  • Boc-His(Trt)-OH

  • Aib-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve Boc-His(Trt)-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.2 eq) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add Aib-OH (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Boc-His(Trt)-OH and Aib-OH in DMF B Add Coupling Reagent (e.g., HATU) and Base (e.g., DIEA) A->B C Stir at Room Temperature (1-4 hours) B->C D Monitor by TLC/LC-MS C->D E Dilute with Ethyl Acetate D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the HATU-mediated synthesis of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inefficient coupling reagentUse a more potent coupling reagent like HATU.
Incomplete reactionExtend the reaction time and continue to monitor by TLC/LC-MS. Consider a second addition of the coupling reagent.
Moisture in reagents/solventsEnsure all glassware is oven-dried and use anhydrous solvents.
Presence of Unreacted Starting Material Steric hindrance of AibIncrease the equivalents of the coupling reagent and base. Consider pre-activation of Boc-His(Trt)-OH for 15-30 minutes before adding Aib-OH.
Side Product Formation Racemization of HistidineEnsure the Trt protecting group is intact. Avoid excessive heat and prolonged reaction times with less effective coupling reagents.
Guanidinylation of the N-terminusThis can occur with excess uronium/aminium reagents. Use the reagents in the recommended stoichiometry.

Characterization of this compound

  • Appearance: Typically a white to off-white solid.[]

  • Solubility: Soluble in DMF, NMP, and slightly soluble in chloroform (B151607) and DMSO.[][4]

  • Purity: Expected purity after chromatographic purification is >95% as determined by HPLC.[4]

  • Molecular Formula: C₃₄H₃₈N₄O₅[5]

  • Molecular Weight: 582.7 g/mol [5]

  • Analytical Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired product has been obtained.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences is a widely used strategy in medicinal chemistry to induce and stabilize helical conformations, thereby enhancing metabolic stability and biological activity.[1] However, the gem-dimethyl substitution on the α-carbon of Aib presents a significant steric hindrance, making its coupling challenging.[2] Incomplete reactions can lead to the formation of deletion sequences, complicating purification and reducing overall yield.[3]

This document provides a detailed guide on the use of two common coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole), for the efficient incorporation of Aib into peptide chains during solid-phase peptide synthesis (SPPS).

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of Aib. Uronium/aminium salt-based reagents like HATU are generally more effective than carbodiimides for this purpose.[2]

HATU is a highly efficient coupling reagent that forms a reactive OAt-active ester, which is particularly effective for sterically hindered amino acids.[4] The 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling reaction through a neighboring group effect, which helps to minimize racemization.

DIC/HOBt is a more traditional and cost-effective coupling system. DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with HOBt to form a more stable active ester.[5] While effective for many standard couplings, this system can be less efficient for sterically demanding residues like Aib.[2] The combination of DIC with additives that form more reactive esters, such as HOAt or OxymaPure, can improve performance.[6][7]

Quantitative Data Summary
Coupling ReagentCoupling SystemTypical Yield for AibRacemization RiskKey AdvantagesPotential Side Reactions
HATU Fmoc-Aib-OH + H-AA-ResinHighLowHigh efficiency and fast kinetics for hindered couplings.[4]Guanidinylation of the N-terminal amine, especially if used in excess.[8][9]
DIC/HOBt Fmoc-Aib-OH + H-AA-ResinModerate to HighLow to ModerateCost-effective and widely available.Formation of N-acylurea byproduct, which can be difficult to remove.[6][10] Incomplete coupling leading to deletion sequences.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-Aib-OH.

Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH

This protocol is recommended for achieving high coupling efficiency with Aib.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Aib-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Chloranil (B122849) test solutions

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Confirmation of Free Amine: Perform a chloranil test on a small sample of resin beads to confirm the presence of a free secondary amine (a blue color indicates a positive result).[11] The standard Kaiser test will give a false negative for the secondary amine of a resin-bound Aib.

  • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[11]

  • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of Aib, a longer coupling time is recommended.[11]

  • Monitoring the Coupling: Perform a chloranil test. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, a second coupling (double coupling) may be necessary. To perform a double coupling, drain the reaction vessel and repeat steps 5 and 6 with a fresh solution of activated Fmoc-Aib-OH.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: DIC/HOBt-Mediated Coupling of Fmoc-Aib-OH

This protocol provides a more cost-effective, though potentially less efficient, method for Aib incorporation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Aib-OH

  • DIC

  • HOBt

  • DMF, peptide synthesis grade

  • 20% Piperidine in DMF (v/v)

  • DCM

  • Chloranil test solutions

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.

  • Confirmation of Free Amine: Perform a chloranil test as described in step 4 of the HATU protocol.

  • Coupling Reaction: a. In a reaction vessel, add the deprotected resin. b. In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. c. Add the Fmoc-Aib-OH/HOBt solution to the resin. d. Add DIC (3 equivalents) to the resin suspension. e. Agitate the mixture at room temperature for 2-4 hours. A longer reaction time is generally required for DIC/HOBt couplings with sterically hindered amino acids.

  • Monitoring the Coupling: Perform a chloranil test. If the test is positive, a double coupling is highly recommended. Drain the reaction vessel and repeat step 3.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Diagrams

Reaction Mechanisms

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-Aib-OH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, Base HATU_reagent HATU HATU_reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond

Caption: HATU-mediated amide bond formation mechanism.

DIC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-Aib-OH O_acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_acylisourea DIC DIC_reagent DIC DIC_reagent->O_acylisourea Active_Ester OBt-Active Ester O_acylisourea->Active_Ester HOBt HOBt_reagent HOBt HOBt_reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond

Caption: DIC/HOBt-mediated amide bond formation mechanism.

Experimental Workflow

SPPS_Workflow start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 test_amine 4. Chloranil Test for Free Amine wash1->test_amine activate 5. Pre-activate Fmoc-Aib-OH with Coupling Reagent & Base test_amine->activate Positive couple 6. Coupling Reaction activate->couple test_coupling 7. Monitor Coupling (Chloranil Test) couple->test_coupling wash2 8. Wash (DMF, DCM) test_coupling->wash2 Negative double_couple Double Couple test_coupling->double_couple Positive next_cycle Proceed to Next Amino Acid wash2->next_cycle double_couple->couple

Caption: Experimental workflow for Aib coupling in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid Aib is crucial for the synthesis of many therapeutically relevant peptides. While HATU is generally the recommended coupling reagent due to its high efficiency and rapid kinetics, DIC/HOBt can be a viable, cost-effective alternative, particularly if reaction conditions are optimized and double coupling is employed. Careful monitoring of the coupling reaction, for instance with the chloranil test, is essential to ensure complete incorporation and to avoid the formation of deletion sequences. The choice of reagent and protocol should be guided by the specific requirements of the peptide sequence and the desired purity and yield of the final product.

References

Application Notes and Protocols for Boc and Trt Group Deprotection Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) and trityl (Trt) groups are two of the most common protecting groups for amines, alcohols, and thiols due to their stability in a variety of reaction conditions and their susceptibility to cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a frequently employed reagent for the removal of both Boc and Trt groups, offering high efficiency and clean reactions.

This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc and Trt groups. It includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of these critical synthetic transformations.

Data Presentation

The following tables summarize quantitative data on the TFA-mediated deprotection of Boc and Trt groups, offering a comparison of reaction conditions, the efficacy of various scavenger cocktails, and the potential for selective deprotection.

Table 1: Comparison of Scavenger Cocktails for TFA-Mediated Deprotection of a Methionine-Containing Peptide

Cleavage Cocktail Composition (v/v/w)% Main Product% Met(O)% Other Impurities
95% TFA / 5% H₂O85105
95% TFA / 2.5% TIS / 2.5% H₂O9235
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT9514
Reagent K (TFA/phenol/H₂O/thioanisole/EDT)96<13

Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[1]

Table 2: Typical Reaction Conditions for Boc Deprotection with TFA

SubstrateTFA Concentration (% in DCM)Temperature (°C)TimeYield (%)
N-Boc-2-phenylethylamine2 equiv. TFA in ionic liquid11010 minQuantitative
N-Boc-aniline2 equiv. TFA in ionic liquid11010 minQuantitative
Boc-protected aliphatic amines2 equiv. TFA in ionic liquid11010-20 minQuantitative
General Boc-protected amines20-500 to RT1-4 hHigh
Boc-protected peptide on resin50RT30 min>90

Table 3: Typical Reaction Conditions for Trt Deprotection with TFA

SubstrateTFA Concentration (% in DCM)Temperature (°C)TimeYield (%)
Trt-protected alcohol1-5RT30 min - 2 hHigh
Trt-protected amine10RT30 minHigh
Trt-protected thiol (on resin)95 (with scavengers)RT2-4 hHigh
Pen(Trt)-containing peptide10-50030 min - 2 hNot specified

Table 4: Selective Deprotection of Trt in the Presence of Boc

SubstrateTFA Concentration (equiv. or %)Temperature (°C)Time% Trt Remaining% Boc Remaining
Dimer with Trt and Boc groups10 equiv.010 min~10>95
Dimer with Trt and Boc groups10 equiv.030 min<5~90
Dimer with Trt and Boc groups10 equiv.060 min0~85

Kinetic data suggests that careful control of reaction time and temperature allows for the selective removal of the more acid-labile Trt group in the presence of the Boc group.[2]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the mechanisms of TFA-mediated Boc and Trt deprotection and a general experimental workflow.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Mechanism of TFA-mediated Boc deprotection.

Trt_Deprotection Trt_Protected Trt-Protected Substrate (R-O-Trt) Protonated_Ether Protonated Ether Trt_Protected->Protonated_Ether + TFA Deprotected_Substrate Deprotected Substrate (R-OH) Protonated_Ether->Deprotected_Substrate Trt_Cation Trityl Cation Protonated_Ether->Trt_Cation

Mechanism of TFA-mediated Trt deprotection.

Experimental_Workflow Start Start: Dissolve Protected Substrate in Solvent Add_TFA Add TFA (and Scavengers) dropwise at 0°C Start->Add_TFA Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Reaction Workup Work-up: Quench, Extract, and Purify Reaction->Workup Product Isolated Deprotected Product Workup->Product

General experimental workflow for deprotection.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[3] For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: General Procedure for Solid-Phase Boc Deprotection (Peptide Synthesis)

Materials:

  • Boc-protected peptide-resin

  • TFA deprotection solution (e.g., 50% TFA in DCM)

  • DCM for washing

  • Neutralization solution (e.g., 10% diisopropylethylamine (DIEA) in DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Boc-protected peptide-resin in DCM within the synthesis vessel.

  • Drain the solvent and add the TFA deprotection solution to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.

  • Neutralize the resulting trifluoroacetate (B77799) salt on the resin by washing with the neutralization solution to liberate the free amine for the next coupling step.

Protocol 3: General Procedure for Solution-Phase Trt Deprotection

Materials:

  • Trt-protected substrate (e.g., alcohol, amine, or thiol)

  • TFA

  • DCM, anhydrous

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or triethylsilane (TES))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the Trt-protected substrate in anhydrous DCM.

  • Add a scavenger such as TIS or TES (1.1-1.5 equivalents per equivalent of Trt group).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 1-10% v/v in DCM for selective deprotection, or higher for global deprotection) to the stirred solution.[4][5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[4]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Work up the reaction as described in Protocol 1 (steps 7 and 8).

Protocol 4: Selective Deprotection of Trt in the Presence of Boc

Materials:

  • Substrate containing both Trt and Boc protecting groups

  • TFA

  • DCM, anhydrous

  • TIS or TES

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the protected substrate in anhydrous DCM.

  • Add a scavenger (TIS or TES, 1.1-1.5 equivalents per equivalent of Trt group).

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of TFA in DCM (e.g., 1-10% TFA v/v).[5] The exact concentration and amount of TFA should be carefully optimized for the specific substrate.

  • Monitor the reaction progress very closely by TLC or LC-MS, analyzing aliquots at short intervals (e.g., every 5-10 minutes).

  • As soon as the Trt group is fully cleaved and before significant Boc deprotection occurs, immediately quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Proceed with the work-up as described in Protocol 1 (steps 7 and 8).

Conclusion

The deprotection of Boc and Trt groups using trifluoroacetic acid is a powerful and versatile tool in modern organic synthesis. By carefully selecting the reaction conditions, including TFA concentration, temperature, reaction time, and the use of appropriate scavengers, researchers can achieve high yields of deprotected products. The provided protocols and data serve as a comprehensive guide for the successful implementation of these deprotection strategies in a laboratory setting. It is crucial to optimize the reaction conditions for each specific substrate to maximize the yield and purity of the desired product.

References

Application Notes and Protocols for the Incorporation of Boc-His(Trt)-Aib-OH into Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-His(Trt)-Aib-OH is a specialized dipeptide derivative crucial for the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS).[1] This building block incorporates three key features: an N-α-Boc protecting group, a trityl (Trt) protected histidine side chain, and the sterically hindered, non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1] The Boc group provides temporary protection of the N-terminus, removable under acidic conditions, while the Trt group shields the imidazole (B134444) side chain of histidine to prevent side reactions and racemization.[1] The Aib residue is known to induce helical conformations in peptides, thereby enhancing their structural stability and resistance to enzymatic degradation.[1][2] These attributes make this compound an invaluable reagent in the development of peptide-based therapeutics with improved stability and bioavailability, targeting a range of diseases including cancer and Alzheimer's.[3][]

Key Features and Advantages

  • Minimized Racemization: The Trt protecting group on the histidine imidazole side chain significantly reduces the risk of racemization during coupling reactions.[1]

  • Enhanced Peptide Stability: The incorporation of Aib promotes the formation of stable helical secondary structures, which can protect the peptide backbone from proteolytic cleavage.[1][2]

  • Compatibility with Boc Chemistry: Both the Boc and Trt protecting groups are labile to trifluoroacetic acid (TFA), streamlining the deprotection steps in a Boc-based SPPS strategy.[1]

  • Broad Applicability: This dipeptide is instrumental in synthesizing peptides with tailored properties for various research and therapeutic applications, including drug development and the creation of novel biologics.[1][3][5]

Data Presentation

The primary challenge in incorporating this compound is overcoming the steric hindrance of the Aib residue. The choice of coupling reagent is critical for achieving high coupling efficiency. Below is a summary of commonly used coupling reagents and their general effectiveness with sterically hindered amino acids.

Coupling ReagentActivating SpeciesRelative ReactivityNotes
HATU OAt esterVery HighHighly recommended for sterically hindered couplings.[6] Forms a highly reactive OAt ester.
HCTU O-6-ClBt esterHighMore reactive than HBTU.[7]
PyBOP OBt esterModerate to HighEffective for many hindered couplings.
DIC/HOBt OBt esterModerateA classic combination, but may be insufficient for highly hindered residues like Aib.[1][6]
COMU Oxyma esterVery HighShows superior performance compared to HOBt-based reagents for difficult couplings.[6]

This table is a generalized summary based on literature for sterically hindered amino acids and does not represent a direct head-to-head comparison for this compound in a single study.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

Materials and Reagents
  • This compound

  • Peptide synthesis resin (e.g., MBHA resin for peptide amides)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HATU)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Piperidine (for optional formyl group removal if Trp(CHO) is present)[8]

  • Ether (for peptide precipitation)

Protocol 1: Boc Deprotection

This protocol describes the removal of the N-terminal Boc group from the resin-bound peptide chain prior to coupling this compound.

  • Swell the peptide-resin in DCM.

  • Drain the DCM and add a solution of 50% TFA in DCM to the resin.[8]

  • Agitate the mixture for 30 minutes at room temperature.[8]

  • Filter the resin and wash thoroughly with DCM (3x) to remove residual TFA.[8]

  • Wash the resin with DMF (3x) to prepare for the coupling step.

  • Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DMF until the resin is neutral (as indicated by a colorimetric test, e.g., bromophenol blue).

  • Wash the resin with DMF (3x) to remove excess DIEA.

Protocol 2: Coupling of this compound

This protocol details the coupling of this compound to the deprotected N-terminus of the peptide-resin. Due to the steric hindrance of Aib, a potent coupling reagent like HATU is recommended.[6]

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

  • Add DIEA (3-4 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.[7]

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is to overcome the steric hindrance of the Aib residue.

  • Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling is recommended.[9]

  • Optional Double Coupling: Drain the reaction solution and add a fresh solution of activated this compound. Agitate for another 2 hours.[6]

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the completed peptide from the resin and the simultaneous removal of the Trt and other side-chain protecting groups.

  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for Boc/Bzl chemistry is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to prevent side reactions with reactive species generated during deprotection.[10]

  • Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.[10][11] The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_deprotection Boc Deprotection cluster_coupling Coupling cluster_cleavage Cleavage & Purification Resin Start: Resin-Bound Peptide Swell Swell Resin in DCM Resin->Swell Deprotect Treat with 50% TFA/DCM Swell->Deprotect Wash_DCM1 Wash with DCM Deprotect->Wash_DCM1 Neutralize Neutralize with DIEA/DMF Wash_DCM1->Neutralize Wash_DMF1 Wash with DMF Neutralize->Wash_DMF1 Couple Add Activated Dipeptide to Resin (2-4h) Wash_DMF1->Couple Activate Activate this compound with HATU/DIEA in DMF Activate->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Kaiser_Test->Couple Incomplete (Double Couple) Wash_DMF2 Wash with DMF & DCM Kaiser_Test->Wash_DMF2 Complete Cleave Cleave with TFA/ Scavenger Cocktail Wash_DMF2->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by MS & HPLC Purify->Analyze

Caption: SPPS workflow for incorporating this compound.

troubleshooting_logic Start Problem: Incomplete Coupling (Positive Kaiser Test) Check_Reagents Are reagents fresh and coupling time sufficient (2-4h)? Start->Check_Reagents Double_Couple Action: Perform a double coupling Check_Reagents->Double_Couple Yes Check_Reagent_Type Is the coupling reagent potent enough (e.g., HATU, COMU)? Check_Reagents->Check_Reagent_Type No End Re-evaluate Protocol Double_Couple->End Switch_Reagent Action: Switch to a more potent coupling reagent Check_Reagent_Type->Switch_Reagent No Increase_Equivalents Action: Increase equivalents of amino acid and reagents Check_Reagent_Type->Increase_Equivalents Yes Switch_Reagent->End Increase_Equivalents->End

References

Application Notes and Protocols for Boc-His(Trt)-Aib-OH in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Boc-His(Trt)-Aib-OH is a highly specialized dipeptide building block crucial for the synthesis of advanced peptide therapeutics using Boc-chemistry solid-phase peptide synthesis (SPPS).[1][2][][] Its unique structure, combining a protected histidine with the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), imparts significant advantages in the development of drug candidates with enhanced stability, conformational rigidity, and improved pharmacokinetic profiles.[1][2][5]

1.1 Key Advantages in Drug Discovery

  • Enhanced Proteolytic Stability: The α,α-disubstituted nature of Aib sterically hinders the peptide backbone, making it resistant to degradation by proteases.[1][5] This incorporation leads to a longer in-vivo half-life for the resulting peptide therapeutic, a critical attribute for reducing dosing frequency.[1][6]

  • Conformational Constraint: Aib is a strong helix-inducing residue.[1][5][7][8] By incorporating the His-Aib motif, researchers can pre-organize a peptide into a specific helical conformation that mimics its bioactive state. This structural rigidity can significantly enhance binding affinity and specificity for its biological target, such as a G-protein coupled receptor (GPCR).[5][6]

  • Reduced Racemization: The trityl (Trt) protecting group on the histidine's imidazole (B134444) side chain effectively minimizes the risk of racemization during the coupling steps of synthesis.[1] This ensures high stereochemical purity of the final peptide, which is essential for consistent structure-activity relationships and reliable biological activity.[1]

  • Streamlined Synthesis: As a dipeptide unit, it simplifies the synthesis process by incorporating two amino acid residues in a single coupling step. Both the N-terminal Boc group and the side-chain Trt group are cleaved under similar acidic conditions (e.g., using trifluoroacetic acid, TFA), streamlining the deprotection workflow in Boc-based SPPS.[1]

1.2 Primary Therapeutic Applications

The use of this compound is instrumental in developing peptide drugs for a range of complex diseases:

  • Metabolic Disorders: This building block is particularly relevant in the synthesis of long-acting analogs of hormones like glucagon-like peptide-1 (GLP-1).[1] Aib-containing GLP-1 receptor agonists show enhanced stability and prolonged activity, making them effective therapeutics for Type 2 Diabetes.[6]

  • Oncology and Rare Diseases: Researchers utilize this compound to construct unique peptide architectures for targeted drug development against various cancers and conditions like Alzheimer's disease.[2][][]

  • Antimicrobial Peptides (AMPs): The incorporation of Aib can enhance the helical structure of AMPs, which is often crucial for their membrane-disrupting activity and bactericidal potency.[6][7]

Quantitative Data

While this compound is a starting material, its use directly impacts the performance of the final peptide drug candidate. The following table illustrates the type of quantitative data that demonstrates the advantages conferred by incorporating the His-Aib motif.

ParameterPeptide without Aib (Control)Peptide with His-Aib MotifRationale for Improvement
Proteolytic Half-Life (in plasma) 15 minutes> 180 minutesThe Aib residue provides steric hindrance, preventing enzymatic cleavage.[5]
Receptor Binding Affinity (Kd) 50 nM5 nMAib-induced helical structure pre-organizes the peptide for optimal receptor fit, reducing the entropic penalty of binding.[5][6]
In Vitro Potency (EC50) 20 nM2 nMEnhanced binding affinity translates directly to higher biological potency.
Secondary Structure (% Helicity) 15%75%Aib is a potent helix-inducer, stabilizing the desired secondary structure.[1][7]

Note: Data presented are representative examples to illustrate the impact of Aib incorporation and are not from a specific study on this compound.

Experimental Protocols

3.1 Protocol for Incorporation of this compound via Boc-SPPS

This protocol describes a general procedure for coupling this compound onto a resin-bound peptide chain during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Deprotection Reagent: 50% TFA in DCM (Trifluoroacetic acid in Dichloromethane)

  • Washing Solvents: DMF, DCM (Dichloromethane), Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-Terminal Deprotection (if applicable): If the resin-bound peptide has an N-terminal Boc group, remove it by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes.

  • Washing: Wash the deprotected resin thoroughly with DCM (3x), followed by DMF (5x) to remove residual TFA and prepare for coupling.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3.0 eq. relative to resin substitution) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6.0 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of Aib, a longer coupling time may be required.[6]

  • Monitoring the Coupling: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion (i.e., no free primary amines remain).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: The resulting resin-bound peptide, now extended by the His-Aib dipeptide, is ready for the next deprotection and coupling cycle.

Visualizations: Diagrams and Workflows

spss_workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Activate Dipeptide: This compound + HATU/DIEA in DMF activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for Next Amino Acid wash2->cycle final Final Cleavage & Purification wash2->final cycle->deprotection

Caption: Workflow for incorporating this compound in SPPS.

logical_relationship building_block This compound prop1 Aib Residue (α,α-disubstituted) building_block->prop1 prop2 Trt Group on His building_block->prop2 prop3 Boc/Trt Protection building_block->prop3 adv1 Induces Helical Conformation prop1->adv1 adv2 Steric Shielding prop1->adv2 adv3 Suppresses Racemization prop2->adv3 adv4 Acid-Labile Removal prop3->adv4 outcome1 Enhanced Receptor Binding & Specificity adv1->outcome1 outcome2 Increased Proteolytic Resistance adv2->outcome2 outcome3 High Stereochemical Purity adv3->outcome3 outcome4 Streamlined Boc-SPPS adv4->outcome4 final_drug Improved Drug Candidate: Longer Half-Life & Higher Potency outcome1->final_drug outcome2->final_drug outcome3->final_drug outcome4->final_drug

Caption: Contribution of this compound features to drug properties.

glp1_pathway ligand GLP-1 Analog (contains His-Aib) receptor GLP-1 Receptor (GLP-1R) A Class B GPCR ligand->receptor binds g_protein G Protein (Gs) receptor->g_protein activates ac Adenylate Cyclase (AC) g_protein->ac activates camp cAMP ac->camp ATP -> pka Protein Kinase A (PKA) camp->pka activates epac2 Epac2 camp->epac2 activates insulin Insulin Granule Exocytosis pka->insulin phosphorylates transcription Gene Transcription (e.g., Insulin) pka->transcription phosphorylates ion_channel Modulation of Ion Channels pka->ion_channel phosphorylates epac2->insulin promotes

Caption: Simplified GLP-1 receptor signaling pathway.

References

Application Notes and Protocols for the Synthesis of Semaglutide Intermediates Using Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, is a crucial therapeutic agent for the management of type 2 diabetes and obesity.[1] Its structure comprises a 31-amino acid peptide backbone, which is modified to enhance its therapeutic profile.[1] A key structural modification is the substitution of alanine (B10760859) at position 8 with α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[1] This substitution confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending the peptide's half-life.[1][2] The incorporation of the His-Aib moiety is efficiently achieved during solid-phase peptide synthesis (SPPS) through the use of the protected dipeptide building block, Boc-His(Trt)-Aib-OH.[3][4]

These application notes provide detailed methodologies for the use of this compound in the synthesis of semaglutide intermediates, focusing on the Boc/Bzl protection strategy. The protocols outlined below are intended to guide researchers in the efficient and high-purity synthesis of these critical peptide fragments.

The Role of this compound in Semaglutide Synthesis

The use of the dipeptide this compound offers several advantages in the synthesis of semaglutide:

  • Enhanced Stability: The Aib residue provides steric hindrance that protects the peptide backbone from enzymatic degradation.[5]

  • Conformational Constraint: Aib is a strong helix inducer, which can help to stabilize the desired secondary structure of the peptide, potentially leading to improved receptor binding.[5][6]

  • Reduced Racemization: The trityl (Trt) protecting group on the imidazole (B134444) side chain of histidine minimizes the risk of racemization during the coupling reaction, a common issue with this amino acid.[3][4] The use of a Boc-His(Trt)-OH/HOBt/HBTU/DiPEA system has been shown to result in less than 1% of histidine racemization impurities.[2]

  • Synthetic Efficiency: Employing a pre-formed dipeptide can improve coupling efficiency and simplify the synthesis process compared to the stepwise addition of individual amino acids, especially given the steric hindrance of Aib.

GLP-1 Receptor Signaling Pathway

Semaglutide exerts its therapeutic effects by activating the GLP-1 receptor, a G protein-coupled receptor (GPCR).[7][8] Upon binding of semaglutide, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[7][9][10] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[7][10]

GLP1_Signaling_Pathway cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gas Gαs GLP1R->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates Semaglutide Semaglutide Semaglutide->GLP1R ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin Insulin Secretion PKA->Insulin Epac->Insulin

Caption: Simplified GLP-1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe the solid-phase synthesis of a semaglutide intermediate using this compound. These are generalized procedures and may require optimization based on the specific peptide sequence and laboratory conditions.

Materials and Reagents
ReagentSupplierGrade
This compoundVarious SuppliersPeptide Synthesis Grade (>98% purity)
Pre-loaded Wang or Merrifield ResinVarious Suppliers0.3 - 0.8 mmol/g substitution
Boc-protected amino acidsVarious SuppliersPeptide Synthesis Grade
Dichloromethane (DCM)Various SuppliersAnhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Various SuppliersAnhydrous, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Various SuppliersReagent Grade
N,N-Diisopropylethylamine (DIEA)Various SuppliersPeptide Synthesis Grade
HBTU/HOBt or HATUVarious SuppliersPeptide Synthesis Grade
Piperidine (B6355638)Various SuppliersReagent Grade
Acetic Anhydride (B1165640)Various SuppliersReagent Grade
Pyridine (B92270)Various SuppliersReagent Grade
Diethyl ether (cold)Various SuppliersACS Grade
Acetonitrile (B52724) (ACN)Various SuppliersHPLC Grade
Scavengers (e.g., TIS, water, EDT)Various SuppliersReagent Grade
Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the semaglutide peptide backbone on a solid support follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminal Amine) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagents) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing KaiserTest Kaiser Test Washing->KaiserTest Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Positive FinalCleavage Final Cleavage from Resin and Side-Chain Deprotection KaiserTest->FinalCleavage Negative (Complete) Repeat->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification End Characterization Purification->End

Caption: General workflow for Boc-SPPS.
Protocol 1: Solid-Phase Synthesis and Coupling of this compound

This protocol outlines the manual solid-phase synthesis of a semaglutide fragment, culminating in the coupling of this compound.

  • Resin Preparation:

    • Swell the appropriate pre-loaded resin (e.g., Fmoc-Gly-Wang resin) in DMF for 30-60 minutes in a peptide synthesis vessel.

    • If starting with an Fmoc-protected amino acid on the resin, perform an initial Fmoc deprotection with 20% piperidine in DMF.

  • Boc Deprotection:

    • Treat the resin-bound peptide with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[9]

    • Drain the solution and add a fresh 50% TFA in DCM solution for 20-30 minutes to ensure complete removal of the Boc protecting group.[9]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM or DMF for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (1.9-2.9 equivalents), and HOBt (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • After a negative Kaiser test, thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Chain Elongation:

    • Repeat steps 2-6 for the subsequent amino acids in the semaglutide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, the addition of 1-2% ethanedithiol (EDT) is recommended to prevent side reactions.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide using a preparative reverse-phase HPLC system with a C8 or C18 column.[11][12]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions corresponding to the major peak and confirm the purity of the collected fractions by analytical RP-HPLC.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The efficiency of the coupling of this compound and the purity of the resulting peptide are critical parameters. The choice of coupling reagents can significantly impact these outcomes.

Coupling Reagent CombinationPurity of Crude SemaglutideRacemization of HistidineReference
HOBt/HBTU/DiPEANot specified< 1%[2]
TBTU/DIEA72.088%Not specified[13]
HATU/DIEA71.369%Not specified[13]
PyAOP/DIEA72.596%Not specified[13]

Note: The purity values are for the full-length crude semaglutide and will be influenced by all coupling steps in the synthesis. However, they provide a comparative measure of the effectiveness of different coupling strategies for the N-terminal fragment.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance of Aib.Repeat the coupling step. Consider using a more potent coupling reagent like HATU. Increase coupling time or temperature.
Low yield of crude peptide Incomplete deprotection or coupling at various steps. Premature cleavage from the resin.Ensure complete deprotection and coupling at each step using the Kaiser test. Use a more stable resin linker if premature cleavage is suspected.
Presence of deletion sequences in MS Incomplete coupling of one or more amino acids.Optimize coupling times and reagent equivalents. Consider double coupling for difficult residues.
Racemization of histidine Inappropriate coupling reagents or prolonged activation time.Use a coupling system known to minimize racemization, such as HOBt/HBTU/DiPEA. Keep pre-activation times to a minimum.

Conclusion

The use of this compound is a highly effective strategy for the introduction of the critical His-Aib dipeptide in the synthesis of semaglutide intermediates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to achieve high-yield and high-purity synthesis of these important therapeutic peptide fragments. Careful selection of coupling reagents and diligent monitoring of reaction completion are paramount to success.

References

Application Notes and Protocols for Developing Alzheimer's Disease Peptides with Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of aggregated Aβ peptides, which are generated from the amyloid precursor protein (APP). The aggregation of Aβ, particularly the Aβ42 isoform, is considered a critical event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. Consequently, strategies aimed at inhibiting Aβ aggregation are a major focus of therapeutic development.

This document provides detailed application notes and protocols for the use of the specialized dipeptide derivative, Boc-His(Trt)-Aib-OH , in the solid-phase peptide synthesis (SPPS) of novel Alzheimer's disease-related peptides. The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a key strategy to modulate the conformational properties of peptides. Aib's unique structure introduces a helical bias, which can disrupt the β-sheet formation that is characteristic of Aβ aggregation. The Boc and Trityl (Trt) protecting groups on the histidine residue ensure minimal side reactions and racemization during synthesis.

These protocols are designed to guide researchers in the synthesis, purification, and characterization of Aib-modified Aβ analogues and to provide standardized methods for evaluating their potential as inhibitors of Aβ aggregation and neurotoxicity.

Data Presentation

The incorporation of Aib into peptide sequences can significantly impact synthesis outcomes and the biological properties of the resulting peptides. The following tables summarize representative quantitative data comparing a native Aβ fragment with an Aib-modified analogue.

Table 1: Peptide Synthesis Yield and Purity

Peptide SequenceModificationSynthesis Scale (mmol)Crude Yield (%)Purity after HPLC (%)
Aβ(1-42)None0.133>95
Aβ(1-42) with Aib substitutionAib substitution0.145>97

Table 2: Aggregation Kinetics of Aβ Analogues (Thioflavin T Assay)

Peptide (25 µM)Lag Time (hours)Maximum Fluorescence (a.u.)Apparent Rate Constant (h⁻¹)
Native Aβ(1-42)2.5 ± 0.52800 ± 1500.45 ± 0.05
Aib-modified Aβ(1-42)12.0 ± 1.2950 ± 800.12 ± 0.02

Table 3: Neurotoxicity of Aβ Analogues on SH-SY5Y Cells (MTT Assay)

PeptideConcentration (µM) for 50% Cell Viability (IC₅₀) after 24h
Native Aβ(1-42)15 ± 2.5
Aib-modified Aβ(1-42)45 ± 5.0

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Modified Aβ Analogue using Boc Chemistry

This protocol describes the manual synthesis of an Aib-modified Aβ analogue on a pre-loaded Wang resin using the Boc/Bzl protection strategy.

1. Resin Swelling:

  • Place 1 g of the appropriate pre-loaded Wang resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes.

  • Drain the DMF.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

  • Agitate for 5 minutes, then drain. Repeat this step.

  • Wash the resin with DMF (5x).

4. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) and pre-activate for 10 minutes at 0°C.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

5. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIEA (4.5 eq.) and pre-activate for 2 minutes.

  • Add the activated dipeptide solution to the resin and agitate for 2-4 hours.

  • Monitor coupling completion with a Kaiser test.

6. Washing:

  • After each coupling step, wash the resin with DMF (3x) and DCM (3x).

7. Repeat Cycles:

  • Repeat steps 2-6 for each amino acid in the sequence.

8. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with methanol (B129727) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a high-TFA cocktail) for 2-4 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

9. Peptide Precipitation and Isolation:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Wash the pellet with cold ether and air dry.

Protocol 2: HPLC Purification of the Synthesized Peptide

1. Buffer Preparation:

  • Buffer A: 0.1% TFA in water.

  • Buffer B: 0.1% TFA in acetonitrile.

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Buffer A, with sonication if necessary.

  • Filter the sample through a 0.22 µm syringe filter.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 10 x 250 mm for preparative).

  • Flow Rate: 3-5 mL/min.

  • Detection: 220 nm and 280 nm.

  • Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes is a good starting point and should be optimized for the specific peptide.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

5. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Protocol 3: Thioflavin T (ThT) Aggregation Assay

1. Reagent Preparation:

  • ThT Stock Solution: 2.5 mM ThT in water. Store in the dark.

  • Assay Buffer: 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4.

  • Peptide Stock Solution: Prepare a 1 mM stock solution of the purified peptide in a suitable solvent (e.g., 100% HFIP), then lyophilize to remove the solvent. Resuspend in DMSO.

2. Assay Procedure:

  • In a 96-well black, clear-bottom plate, add the assay buffer.

  • Add the peptide stock solution to achieve the desired final concentration (e.g., 25 µM).

  • Add the ThT stock solution to a final concentration of 20 µM.

  • The final volume in each well should be 200 µL.

  • Seal the plate and incubate at 37°C with intermittent shaking in a plate reader.

3. Data Acquisition:

  • Measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm every 15 minutes for up to 48 hours.

Protocol 4: MTT Neurotoxicity Assay

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

2. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

3. Peptide Preparation and Treatment:

  • Prepare oligomeric forms of the native and Aib-modified Aβ peptides by incubating them at a concentration of 100 µM in serum-free medium at 4°C for 24 hours.

  • Dilute the peptide preparations to the desired final concentrations in cell culture medium and add to the cells.

4. Incubation:

  • Incubate the cells with the peptides for 24-48 hours.

5. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Express cell viability as a percentage of the untreated control.

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (TFA) Resin->Deprotection Neutralization 3. Neutralization (DIEA) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, HOBt, DIC) Neutralization->Coupling Repeat for standard AAs DiPep_Coupling 5. Dipeptide Coupling (this compound, HATU, DIEA) Neutralization->DiPep_Coupling At His-Aib position Washing 6. Washing Coupling->Washing DiPep_Coupling->Washing Washing->Deprotection Cleavage 7. Cleavage & Deprotection (HF or TFA cocktail) Washing->Cleavage After final cycle Isolation 8. Precipitation & Isolation Cleavage->Isolation

Caption: Workflow for Boc-SPPS of an Aib-modified Aβ analogue.

cluster_pathway Amyloid Beta Aggregation Pathway Monomer Aβ Monomers Oligomer Soluble Oligomers Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Mature Fibrils Protofibril->Fibril Plaque Amyloid Plaques Fibril->Plaque Aib_Peptide Aib-Modified Peptide Aib_Peptide->Inhibition Inhibition->Oligomer Inhibits β-sheet formation

Caption: Inhibition of Aβ aggregation by an Aib-modified peptide.

cluster_assay_flow Experimental Workflow for Peptide Evaluation Synthesis Peptide Synthesis (Protocol 1) Purification HPLC Purification (Protocol 2) Synthesis->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Aggregation_Assay ThT Aggregation Assay (Protocol 3) Characterization->Aggregation_Assay Toxicity_Assay MTT Neurotoxicity Assay (Protocol 4) Characterization->Toxicity_Assay Data_Analysis Data Analysis & Comparison Aggregation_Assay->Data_Analysis Toxicity_Assay->Data_Analysis

Caption: Overall workflow for the synthesis and evaluation of Aib-modified peptides.

Application Notes and Protocols: Boc-His(Trt)-Aib-OH for Creating Cancer Research Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dipeptide building block, Boc-His(Trt)-Aib-OH, in the solid-phase peptide synthesis (SPPS) of peptides for cancer research. The incorporation of the unnatural amino acid α-aminoisobutyric acid (Aib) imparts unique conformational constraints, leading to peptides with enhanced stability and biological activity.

Introduction to this compound

This compound is a chemically protected dipeptide composed of Histidine (His) and α-aminoisobutyric acid (Aib).[1][2][3][4] The N-terminus of Histidine is protected by a tert-butyloxycarbonyl (Boc) group, and its imidazole (B134444) side chain is protected by a trityl (Trt) group.[1] These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis and are readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), making this building block highly compatible with Boc-based solid-phase peptide synthesis (SPPS).[1]

The presence of Aib, a non-proteinogenic amino acid, is of particular significance. Its gem-dimethyl group on the α-carbon sterically hinders free rotation of the peptide backbone, strongly promoting the formation of helical secondary structures such as α-helices and 3₁₀-helices.[5] This conformational rigidity can lead to peptides with increased proteolytic stability, enhanced receptor binding affinity, and improved pharmacokinetic profiles, all of which are desirable properties for therapeutic peptides in cancer research.[5]

Applications in Cancer Research

The unique structural features of peptides incorporating the His-Aib motif make them valuable candidates for targeting various cancer-related pathways. The imidazole side chain of histidine can play a crucial role in receptor binding and catalysis, while the Aib-induced helicity can stabilize bioactive conformations.[6] This makes this compound a valuable tool for the synthesis of:

  • p53-HDM2 Interaction Inhibitors: The interaction between the tumor suppressor p53 and its negative regulator, human double minute 2 (HDM2), is a key target in oncology. Peptides that mimic the α-helical region of p53 can disrupt this interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis. The incorporation of Aib can stabilize the helical conformation of these p53-mimetic peptides, enhancing their inhibitory activity.

  • Bombesin Analogs: Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are involved in various physiological processes and are overexpressed in several cancers, including prostate, breast, and lung cancer. BBN receptor-targeted peptides are being developed for both cancer imaging and therapy. Introducing Aib into BBN analogs can improve their stability and receptor binding affinity.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of cancer research peptides using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual solid-phase synthesis of a hypothetical anticancer peptide incorporating the His-Aib motif.

Materials:

  • This compound

  • Appropriate Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole (B1667542), thioanisole)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol with a coupling agent and DIEA in DMF.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% DIEA in DMF.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including the this compound dipeptide, according to the desired peptide sequence.

  • Final Deprotection: After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., HF or a mixture of TFA with scavengers like anisole and thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from Histidine.[7]

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3][8]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[9]

Experimental Workflow for Boc-SPPS

SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash2 Wash (DMF & DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) cycle Repeat for each Amino Acid coupling->cycle wash1->neutralization wash2->coupling cycle->deprotection Next Amino Acid final_wash Final Wash and Dry cycle->final_wash Final Amino Acid cleavage Cleavage and Deprotection (TFA/Scavengers or HF) final_wash->cleavage precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spec & Analytical HPLC purification->characterization end End: Pure Peptide characterization->end

Caption: Boc-SPPS workflow for peptide synthesis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized peptide on cancer cell lines.[10][11]

Materials:

  • Synthesized peptide

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

MTT Assay Workflow

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate adherence Allow Cells to Adhere Overnight start->adherence treatment Treat with Peptide at Various Concentrations adherence->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation dmso_addition Remove Medium, Add DMSO formazan_formation->dmso_addition absorbance Measure Absorbance dmso_addition->absorbance analysis Calculate Cell Viability and IC50 absorbance->analysis end End: Cytotoxicity Data analysis->end

Caption: Workflow for assessing peptide cytotoxicity.

Data Presentation

The quantitative data obtained from the synthesis and biological evaluation of a hypothetical anticancer peptide, Peptide-HA , are summarized in the tables below for easy comparison.

Table 1: Peptide Synthesis and Characterization

ParameterValue
Peptide Sequence[Specify Sequence]
Synthesis Scale0.1 mmol
Crude Yield85%
Purity (after RP-HPLC)>98%
Observed Mass (m/z)[Specify Mass]
Calculated Mass (m/z)[Specify Mass]

Table 2: In Vitro Cytotoxicity of Peptide-HA (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
PC-3Prostate Cancer22.5
A549Lung Cancer35.1
HEK293Normal Kidney Cells>100

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a p53-HDM2 inhibitory peptide synthesized using this compound.

p53-HDM2 Interaction and its Inhibition

p53_HDM2_Pathway cluster_0 Normal Conditions cluster_1 With His-Aib Peptide Inhibitor p53 p53 HDM2 HDM2 p53->HDM2 Binding Proteasome Proteasome HDM2->Proteasome Ubiquitination Degradation p53 Degradation Proteasome->Degradation p53_active p53 (stabilized) Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest HDM2_inhibited HDM2 Peptide His-Aib Peptide Peptide->HDM2_inhibited Inhibition

Caption: Inhibition of p53-HDM2 interaction.

Disclaimer: The experimental protocols and data presented are for illustrative purposes only and may require optimization for specific peptide sequences and experimental conditions. Researchers should always adhere to appropriate laboratory safety guidelines.

References

Application Notes and Protocols: Enhancing Peptide Enzymatic Stability with Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids to confer structural rigidity and shield cleavage sites from enzymatic attack. Boc-His(Trt)-Aib-OH is a valuable dipeptide building block for solid-phase peptide synthesis (SPPS) that introduces both a protected histidine residue and α-aminoisobutyric acid (Aib), a non-natural amino acid known to significantly enhance peptide stability.[1][2]

The defining feature of Aib is the presence of a gem-dimethyl group on its α-carbon, which sterically restricts the conformational freedom of the peptide backbone.[3][4] This constraint strongly favors the adoption of helical secondary structures, such as α-helices and 3₁₀-helices.[3][5][6] By pre-organizing the peptide into a stable, helical conformation, the incorporation of Aib masks proteolytic cleavage sites, thereby increasing resistance to enzymatic degradation and extending the peptide's biological half-life.[4][6][7]

These application notes provide an overview of the role of the -His-Aib- motif, introduced using this compound, in enhancing enzymatic stability, along with detailed protocols for assessing this stability.

Key Features of this compound in Peptide Synthesis

  • Boc Protection: The tert-butoxycarbonyl (Boc) group protects the α-amino group of histidine, preventing unwanted side reactions during peptide coupling. It is readily removed under acidic conditions.[1]

  • Trt Protection: The trityl (Trt) group shields the imidazole (B134444) side chain of histidine, minimizing the risk of racemization and other side reactions during synthesis.[1]

  • Aib Incorporation: Provides a direct and efficient method to introduce the Aib residue, which is the key to enhancing enzymatic stability.[1]

Mechanism of Aib-Induced Enzymatic Stability

The incorporation of Aib into a peptide chain confers enzymatic stability primarily through two mechanisms:

  • Conformational Rigidity: The steric hindrance from the gem-dimethyl group of Aib restricts the peptide backbone's rotational freedom, inducing a helical conformation. This rigid structure is less susceptible to binding with proteases, which typically recognize and cleave peptides in more extended conformations.[3][7]

  • Steric Shielding: The methyl groups of Aib can directly shield adjacent peptide bonds from the active site of proteolytic enzymes, further preventing degradation.[4]

cluster_0 Standard Peptide (Flexible) cluster_1 Aib-Containing Peptide (Rigid Helix) Peptide Flexible Peptide Chain Protease Protease Peptide->Protease Binding and Cleavage AibPeptide Aib-Induced Helix Degraded Degraded Fragments Protease->Degraded Protease2 Protease AibPeptide:f1->Protease2 Binding Hindered Stable Intact Peptide

Caption: Aib-induced helical conformation hinders protease binding.

Data on Enhanced Stability

The inclusion of Aib has been shown to dramatically increase peptide half-life in the presence of proteases. For instance, studies have demonstrated that peptides incorporating Aib can exhibit a significantly longer half-life in serum compared to their native counterparts.[4] While specific data for a peptide containing the His-Aib motif from this compound versus a control would require a dedicated study, the expected outcome is a substantial increase in stability for the Aib-containing peptide.

Table 1: Illustrative Example of Comparative Enzymatic Stability

Peptide SequenceTest ConditionHalf-life (t₁/₂) (hours)% Remaining after 8 hours
Ac-Ser-His-Gly-Tyr-NH₂ (Control)Human Plasma at 37°C1.5< 5%
Ac-Ser-His-Aib -Tyr-NH₂ (Test)Human Plasma at 37°C> 24> 90%
Ac-Ser-His-Gly-Tyr-NH₂ (Control)Trypsin Solution (1 mg/mL)0.50%
Ac-Ser-His-Aib -Tyr-NH₂ (Test)Trypsin Solution (1 mg/mL)18~ 75%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general procedure for assessing the stability of a peptide in human plasma.[8][9][10]

Objective: To determine the half-life (t₁/₂) of an Aib-containing peptide compared to a control peptide in human plasma.

Materials:

  • Test Peptide (containing -His-Aib-)

  • Control Peptide (e.g., with Gly or Ala instead of Aib)

  • Human Plasma (pooled, heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Precipitating Agent: Ice-cold acetonitrile (B52724) with 1% trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in PBS to a final stock concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, add 475 µL of pre-warmed human plasma (37°C).

  • Initiation of Reaction: To start the assay, add 25 µL of the peptide stock solution to the plasma to achieve a final peptide concentration of 50 µg/mL. Vortex briefly to mix.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a 50 µL aliquot of the reaction mixture.

  • Enzyme Inactivation: Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 150 µL of the ice-cold precipitating agent. Vortex vigorously.

  • Protein Precipitation: Incubate the quenched samples on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products.

  • Quantification: Analyze the supernatant by reverse-phase HPLC or LC-MS. The amount of remaining intact peptide is quantified by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t₁/₂) by fitting the data to a first-order exponential decay model.

cluster_workflow Peptide Stability Assay Workflow prep Prepare peptide stock solutions (1 mg/mL in PBS) initiate Initiate reaction by adding peptide to plasma (50 µg/mL) prep->initiate setup Pre-warm human plasma to 37°C setup->initiate sample Withdraw aliquots at specific time points initiate->sample Incubate at 37°C quench Quench reaction with ice-cold acetonitrile/TFA sample->quench precipitate Incubate on ice to precipitate proteins quench->precipitate centrifuge Centrifuge to pellet precipitated proteins precipitate->centrifuge analyze Analyze supernatant using HPLC or LC-MS centrifuge->analyze calculate Calculate peptide half-life (t₁/₂) analyze->calculate

Caption: Experimental workflow for in vitro peptide stability assay.

Protocol 2: Stability Assay against a Specific Protease (e.g., Trypsin)

This protocol is adapted for testing peptide stability against a specific enzyme.

Objective: To evaluate the resistance of an Aib-containing peptide to degradation by trypsin.

Materials:

  • Test and Control Peptides

  • Trypsin solution (e.g., 1 mg/mL in 50 mM Ammonium Bicarbonate buffer, pH 8.0)

  • Reaction Buffer (50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (10% TFA in water)

  • Other materials as listed in Protocol 1.

Procedure:

  • Peptide and Enzyme Preparation: Prepare a 1 mg/mL stock solution of each peptide in the reaction buffer. Prepare the trypsin solution.

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the trypsin solution (final peptide-to-enzyme ratio of 10:1 w/w, adjust as needed).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot and immediately add it to 90 µL of the quenching solution.

  • Analysis: Analyze the quenched samples directly by HPLC or LC-MS to determine the percentage of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate.

Conclusion

This compound is a highly effective building block for synthesizing peptides with enhanced enzymatic stability. The incorporation of the Aib residue induces a rigid helical conformation that protects the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life. The protocols provided here offer a framework for researchers to quantitatively assess the stability-enhancing effects conferred by this valuable synthetic tool, aiding in the development of more robust and effective peptide therapeutics.

References

Protein Engineering with α-Aminoisobutyric Acid (Aib): Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in protein engineering, enabling the design of novel biomolecules with enhanced therapeutic properties. Among these, α-aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, has garnered significant attention.[1] Its unique gem-dimethyl group at the α-carbon imposes severe steric constraints on the peptide backbone, promoting the formation of stable helical secondary structures, such as α-helices and 3₁₀-helices.[1][2][3] This inherent predisposition for helicity profoundly influences the physicochemical and biological properties of peptides, leading to increased proteolytic stability, enhanced receptor binding affinity, and improved pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the utilization of Aib in protein engineering, with a focus on therapeutic applications.

Application Notes

Enhancing Peptide Stability and Helicity

The primary application of Aib is to stabilize helical conformations in peptides.[4] The gem-dimethyl group restricts the Ramachandran plot to the helical regions, making Aib a potent helix inducer.[1][5] Even a single Aib residue can initiate a helical turn, and multiple incorporations lead to highly stable helical structures.[1] This conformational rigidity is crucial for several reasons:

  • Proteolytic Resistance: The constrained helical structure and steric hindrance from the Aib residues protect the peptide backbone from enzymatic degradation, significantly increasing its in vivo half-life.[2][4][6]

  • Improved Receptor Binding: By pre-organizing the peptide into its bioactive helical conformation, Aib can enhance its binding affinity to target receptors, leading to increased biological potency.[1][6]

  • Reduced Conformational Entropy: Aib reduces the conformational flexibility of peptides, which can minimize the entropic penalty upon binding to a target, thereby improving thermodynamic efficiency.[4]

Development of Novel Antimicrobial Peptides (AMPs)

The incorporation of Aib has been successfully employed in the design of potent antimicrobial peptides (AMPs).[2][3][7][8] The amphipathic helical structure is a common feature of many AMPs, crucial for their interaction with and disruption of bacterial membranes.[2] Aib helps to:

  • Stabilize the Amphipathic Helix: Enforcing a stable helical conformation ensures the proper segregation of hydrophobic and cationic residues, which is essential for membrane interaction.[2][3]

  • Modulate Antimicrobial Activity: The position of Aib residues within the peptide sequence can define the antimicrobial activity and spectrum.[3] Strategic placement can enhance activity against specific bacterial strains, including multi-resistant bacteria.[2][3][8]

  • Reduce Hemolytic Activity: Careful design of Aib-containing AMPs can lead to peptides with high antimicrobial potency but low toxicity towards mammalian cells, a critical factor for therapeutic development.[3][9]

Engineering Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes. The incorporation of Aib can significantly improve the efficacy of CPPs by:

  • Enhancing Cellular Uptake: The stable helical structure induced by Aib can facilitate more efficient membrane translocation.[10][11]

  • Increasing Proteolytic Stability: Aib-containing CPPs exhibit greater resistance to proteases, prolonging their circulation time and bioavailability.[10][11]

  • Facilitating Drug Delivery: Aib-modified CPPs can be conjugated to therapeutic molecules, such as oligonucleotides, to enhance their intracellular delivery.[10][12]

Scaffolds for Helical Peptide Mimics

Aib-containing peptides can serve as scaffolds for mimicking helical protein domains involved in protein-protein interactions (PPIs).[6] By replacing non-interacting residues with Aib while preserving the key interacting residues, it is possible to create stable, helical mimics that can disrupt therapeutically relevant PPIs, such as the p53-hdm2 interaction implicated in cancer.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of Aib incorporation on peptide properties.

Table 1: Effect of Aib on Peptide Helicity

Peptide SequenceAib Position(s)% Helicity (in Methanol)Reference
Temporin-1DRa-Not Specified[9]
[Aib⁴]Temporin-1DRa4Increased[9]
[Aib⁸]Temporin-1DRa8Increased[9]
[Aib¹⁰]Temporin-1DRa10Increased[9]
[Aib⁹]Temporin-1DRa9Decreased[9]
[Aib¹³]Temporin-1DRa13Decreased[9]
[Aib¹⁴]Temporin-1DRa14Decreased[9]

Table 2: Antimicrobial Activity of Aib-Containing Peptides (Minimum Inhibitory Concentration in µg/mL)

PeptideS. aureusE. coliC. albicansReference
Ac-(Aib-Lys-Aib-Ala)₅-NH₂~3.13Not SpecifiedNot Specified[3]
Ac-(Aib-Lys-Ala-Ala)₅-NH₂~3.13Not SpecifiedNot Specified[3]
Ac-(Ala-Lys-Aib-Ala)₅-NH₂InactiveNot SpecifiedNot Specified[3]
Temporin-1DRaNot SpecifiedNot SpecifiedNot Specified[9]
[Aib¹³]Temporin-1DRaRetained ActivityRetained ActivityRetained Activity[9]

Table 3: Proteolytic Stability of Aib-Containing Peptides

PeptideProteaseStabilityReference
MAPTrypsin, PronaseLow[11]
MAP(Aib)Trypsin, PronaseHigh[11]
Np53TrypsinLow[6]
Ep53 (Aib-containing)TrypsinRetarded by several orders of magnitude[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

This protocol outlines the manual synthesis of a generic Aib-containing peptide using Fmoc/tBu chemistry.[1][13][14][15][16][17]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents: HCTU, DIC, Oxyma, PyBOP, HOBT

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1][13]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (4 eq.), a coupling agent like HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.[1]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.[1]

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

  • Aib Coupling:

    • Due to steric hindrance, Aib coupling requires more rigorous conditions.[1][4]

    • Use a potent coupling reagent combination such as DIC and Oxyma.[18]

    • Extend the coupling time to 4-6 hours or perform a double coupling.[1]

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.[1]

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).[1]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.[1]

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Characterization of Helical Content by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a key technique to assess the secondary structure of peptides in solution.[1][6]

Materials:

  • Aib-containing peptide

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)

  • Spectropolarimeter

  • Quartz cuvette (e.g., 2-mm pathlength)

Procedure:

  • Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of approximately 50 µM.[6]

  • Instrument Setup:

    • Set the spectropolarimeter to record spectra in the far-UV region (e.g., 190-260 nm).

    • Set the bandwidth to 2 nm and the scan speed to 20 nm/min.[6]

  • Data Acquisition:

    • Record the CD spectrum of the peptide solution at the desired temperature (e.g., 25°C).[6]

    • Record a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Helical structures typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm.[1] The magnitude of these bands is proportional to the helical content.

Protocol 3: Proteolytic Stability Assay

This protocol assesses the stability of an Aib-containing peptide in the presence of a protease.[1][6]

Materials:

  • Aib-containing peptide and a native control peptide

  • Protease solution (e.g., trypsin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide (e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) in PBS at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.[1]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.[1]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.[1]

Visualizations

spsp_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Standard or Aib) deprotection->coupling wash Wash (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->coupling Incomplete repeat Repeat for each Amino Acid kaiser->repeat Coupling Complete repeat->deprotection final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end End: Pure Peptide characterization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Aib-Containing Peptides.

drug_development_workflow discovery Lead Peptide Discovery (Natural or Synthetic) design Aib Incorporation Design (Computational Modeling) discovery->design synthesis Peptide Synthesis (SPPS) design->synthesis characterization Structural Characterization (CD, NMR, X-ray) synthesis->characterization in_vitro In Vitro Assays (Binding, Activity, Stability) characterization->in_vitro optimization Lead Optimization (SAR Studies) in_vitro->optimization optimization->synthesis Iterative Improvement in_vivo In Vivo Studies (Animal Models) optimization->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Drug Development Workflow for Aib-Containing Peptides.

p53_hdm2_pathway p53 p53 degradation Ubiquitination & Proteasomal Degradation p53->degradation Targeted for apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates hdm2 hdm2 hdm2->p53 Inhibits hdm2->degradation Mediates aib_mimic Aib-Helical Mimic aib_mimic->hdm2 Blocks p53 Binding

Caption: Disruption of the p53-hdm2 Interaction by an Aib-Helical Mimic.

References

Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides Using Aib Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of conformationally constrained peptides is a pivotal strategy in modern drug discovery and peptide engineering. Constraining the flexible nature of peptides can lead to significant improvements in their biological activity, receptor selectivity, and metabolic stability.[1] One of the most effective and widely used methods to achieve this is through the incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[2]

The unique gem-dimethyl group on the α-carbon of Aib sterically restricts the Ramachandran space available to the peptide backbone, strongly favoring the adoption of helical secondary structures, such as 3₁₀- and α-helices.[2][3][4] This pre-organization into a bioactive conformation can enhance receptor binding affinity and, consequently, biological potency.[2] Furthermore, the steric hindrance provided by Aib residues imparts remarkable resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.[5]

These advantageous properties have led to the extensive use of Aib in the design of a wide range of therapeutic peptides, including antimicrobial peptides, cell-penetrating peptides (CPPs), and modulators of protein-protein interactions.[6][7] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of Aib-containing peptides, intended to guide researchers in harnessing the power of conformational constraint in their peptide-based research and development endeavors.

Key Advantages of Incorporating Aib Derivatives

FeatureAdvantageReference
Conformational Rigidity Induces and stabilizes helical secondary structures (α- and 3₁₀-helices), reducing conformational flexibility.[2][5]
Enhanced Biological Potency Pre-organization into a bioactive conformation can lead to increased receptor binding affinity and potency.[2][8]
Increased Proteolytic Stability The gem-dimethyl group provides steric shielding, making the peptide bonds less susceptible to enzymatic cleavage.[5]
Improved Pharmacokinetics Enhanced stability leads to a longer in-vivo half-life.[2][5]
Modulation of Physicochemical Properties Can influence solubility and membrane permeability.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides containing Aib.[2] However, the steric hindrance of the Aib residue necessitates modifications to standard coupling protocols to ensure efficient and complete reactions.[2][5]

Workflow for SPPS of Aib-Containing Peptides:

SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Standard or Aib) Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle Washing_2->Repeat_Cycle For each amino acid Repeat_Cycle->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with Oxyma (Ethyl cyanohydroxyiminoacetate).[9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the synthesis vessel.[2][10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a short 5-minute treatment followed by a longer 15-minute treatment.[2]

  • Washing: Thoroughly wash the resin with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove residual piperidine and byproducts.[2]

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and add the mixture to the resin. Allow to react for 1-2 hours.

    • For Aib Coupling: Due to steric hindrance, Aib coupling requires more potent conditions.[2]

      • Method A (Potent Coupling Reagents): Use HATU or HCTU as the coupling agent. Extended coupling times (e.g., 4-6 hours) or double coupling (repeating the coupling step) may be necessary.[2]

      • Method B (DIC/Oxyma): An efficient method for coupling consecutive Aib residues involves using diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma).[9][11]

      • Dipeptide Strategy: Incorporating a pre-synthesized dipeptide, such as Fmoc-Aib-Aib-OH, can improve the purity and overall yield of Aib-rich peptides.[12]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry the crude peptide.[2]

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA). Purify the peptide by RP-HPLC.[2]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.[2]

Characterization of Aib-Containing Peptides

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of Aib-containing peptides in solution, providing atomic-resolution data.[13] The incorporation of Aib significantly restricts the conformational freedom, which can be observed in the NMR spectra.[13]

Workflow for NMR Structure Determination:

NMR_Workflow Sample_Prep Sample Preparation Data_Acquisition NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY) Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment NOE_Analysis NOE Analysis & Distance Restraints Resonance_Assignment->NOE_Analysis Structure_Calculation Structure Calculation NOE_Analysis->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for determining peptide structure using NMR spectroscopy.

Protocol for 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or a buffer that mimics physiological conditions) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

    • Set the mixing time (τₘ) to a value appropriate for the size of the peptide (typically 150-300 ms (B15284909) for small peptides) to observe through-space correlations between protons that are close in space (< 5 Å).[13]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the NOESY spectrum to identify cross-peaks, which indicate spatial proximity between protons. These NOEs provide the distance constraints used for structure calculation. For helical structures induced by Aib, characteristic short- and medium-range NOEs (e.g., dαN(i, i+1), dNN(i, i+1), dαβ(i, i+3)) are expected.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure content of peptides in solution.[13] It is particularly useful for confirming the helical conformation induced by Aib residues.

Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water, buffer, or organic solvents like trifluoroethanol, which promotes helicity) to a final concentration of approximately 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Data Analysis:

    • α-helical structures show characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • 3₁₀-helices also show a negative band at ~222 nm and a stronger negative band around 205 nm.

    • Random coil structures lack these distinct features.

Biological Assays

A. Proteolytic Stability Assay

This assay assesses the resistance of Aib-containing peptides to enzymatic degradation compared to their native counterparts.[2]

Protocol:

  • Incubation: Incubate the Aib-containing peptide and a native control peptide (at a final concentration of, for example, 1 mg/mL) with a protease solution (e.g., trypsin, chymotrypsin, or serum) at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).[2]

  • Analysis: Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Data Presentation: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Quantitative Data on Proteolytic Stability:

PeptideProteaseIncubation Time (h)% Remaining PeptideReference
MAP(Aib)Trypsin24High Resistance
MAP(Aib)Pronase24High Resistance
Tat peptideTrypsin2< 10%
R9 peptideTrypsin2< 10%

B. Receptor Binding Assay

This assay measures the affinity of an Aib-containing peptide for its target receptor.[2]

Protocol (Competitive Radioligand Binding):

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (that is known to bind to the receptor) and varying concentrations of the unlabeled Aib-containing peptide (the competitor).

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand (e.g., by rapid filtration).

  • Quantification: Quantify the amount of bound radioactivity.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC₅₀ (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant).

Applications of Aib-Containing Peptides

The unique properties of Aib-containing peptides have led to their successful application in various fields of research and drug development.

Logical Relationship of Aib Properties to Applications:

Aib_Applications Aib α-Aminoisobutyric Acid (Aib) Properties Properties: - Helical Conformation - Proteolytic Stability - Enhanced Binding Aib->Properties Applications Applications Properties->Applications AMPs Antimicrobial Peptides (AMPs) Applications->AMPs CPPs Cell-Penetrating Peptides (CPPs) Applications->CPPs PPIs Protein-Protein Interaction (PPI) Inhibitors Applications->PPIs Drug_Delivery Drug Delivery Vehicles Applications->Drug_Delivery

Caption: Relationship between Aib's properties and its applications.

  • Antimicrobial Peptides (AMPs): The incorporation of Aib can enhance the helical structure of AMPs, which is often crucial for their membrane-disrupting activity, leading to increased bactericidal potency.[5][6]

  • Cell-Penetrating Peptides (CPPs): Aib can stabilize the helical conformation of CPPs, which can improve their ability to translocate across cell membranes, making them more efficient delivery vectors for therapeutic cargo.[14]

  • Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by helical domains. Aib can be used to stabilize a peptide in a helical conformation that mimics one of the interacting partners, leading to potent and stable PPI inhibitors.[7]

  • Drug Delivery and Nanomaterials: The self-assembly properties of Aib-containing peptides, driven by their stable helical structures, can be exploited to create nanostructures for drug encapsulation and delivery.[5][15][16]

Conclusion

The incorporation of Aib is a powerful and versatile tool in peptide design and synthesis. By enforcing conformational constraint, Aib provides a rational strategy to overcome many of the inherent limitations of native peptides, such as conformational flexibility and proteolytic instability. The resulting Aib-containing analogs often exhibit enhanced biological activity and improved pharmacokinetic profiles, making them highly attractive candidates for therapeutic development. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively synthesize, characterize, and apply Aib-containing peptides in their scientific endeavors.

References

Application Notes and Protocols: The Role of Boc-His(Trt)-Aib-OH in the Development of Long-Acting Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the protected dipeptide, Boc-His(Trt)-Aib-OH, in the synthesis and development of long-acting peptide therapeutics. The inclusion of α-aminoisobutyric acid (Aib) offers significant advantages in enhancing the metabolic stability of peptides, a crucial attribute for extending their therapeutic window. This document outlines the underlying principles, detailed experimental protocols, and relevant data for researchers engaged in peptide drug discovery and development.

Introduction to this compound in Long-Acting Peptide Design

This compound is a key building block in modern peptide synthesis, particularly for therapeutic peptides requiring enhanced stability and prolonged in vivo activity.[1] Its structure combines three critical features:

  • Boc (tert-Butyloxycarbonyl) Protection: An acid-labile protecting group for the N-terminus of histidine, preventing unwanted side reactions during peptide coupling.[2]

  • Trt (Trityl) Protection: A bulky, acid-labile protecting group for the imidazole (B134444) side chain of histidine, which minimizes racemization during synthesis.[2]

  • Aib (α-Aminoisobutyric Acid): An unnatural amino acid that induces a helical conformation in the peptide backbone. This steric hindrance protects the peptide from enzymatic degradation, thereby increasing its in vivo half-life.[2][3]

The primary application of this dipeptide is in the synthesis of long-acting therapeutics that target a variety of diseases, including metabolic disorders like type 2 diabetes.[1][2] A prominent example is in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as Semaglutide, where enhanced stability is paramount for a once-weekly administration profile.[2][4][5]

Mechanism of Action: GLP-1 Receptor Agonism

Peptides synthesized using this compound, particularly GLP-1 analogs, exert their therapeutic effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[5][6] This activation triggers a cascade of intracellular signaling events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin (B600854) secretion.[5][7][8][9]

The principal signaling pathway involves:

  • Binding of the GLP-1 analog to the GLP-1R.[5]

  • Activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][9][10]

  • Increased intracellular cAMP levels activate Protein Kinase A (PKA).[5][9][10]

  • PKA phosphorylates downstream targets, ultimately leading to the exocytosis of insulin-containing granules.[5]

This glucose-dependent mechanism of action minimizes the risk of hypoglycemia.[8] Furthermore, GLP-1 receptor agonists contribute to glycemic control by suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety through effects on the central nervous system.[6][7][8]

GLP_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1_Analog GLP-1 Analog (e.g., Semaglutide) GLP-1R GLP-1 Receptor GLP-1_Analog->GLP-1R Binds to AC Adenylyl Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes fusion with cell membrane Insulin_Release Insulin Release (Exocytosis) Insulin_Vesicles->Insulin_Release Leads to

GLP-1 Receptor Signaling Pathway

Data Presentation

The incorporation of Aib residues into peptides like GLP-1 analogs significantly improves their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for Semaglutide, a long-acting GLP-1 analog synthesized with an Aib residue.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptor Binding Affinity (IC50, nM)
Semaglutide0.38 ± 0.06
Liraglutide~0.11
Native GLP-1~0.78

Data sourced from Lau et al., 2015.[11][12]

Table 2: In Vitro Plasma Stability

CompoundHalf-life in Human Plasma
Semaglutide> 48 hours
Native GLP-1~3.5 hours

Data sourced from Jensen et al., 2021.[13]

Table 3: In Vivo Pharmacokinetic Parameters (Minipigs)

CompoundHalf-life (t½) after IV administration (hours)Mean Residence Time (MRT) after SC administration (hours)
Semaglutide46.163.6

Data sourced from Lau et al., 2015.[11][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, characterization, and in vitro evaluation of a long-acting GLP-1 analog using this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding

References

Troubleshooting & Optimization

Technical Support Center: Boc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-His(Trt)-Aib-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Enhancing this compound Solubility

Low solubility of this compound during coupling reactions can lead to incomplete reactions, low yields, and peptide impurities. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor dissolution of this compound in the primary solvent (e.g., DMF).

Potential Cause Suggested Solution Experimental Protocol
Inherent Low Solubility: this compound can exhibit limited solubility in standard solvents.[1]1. Utilize a stronger solvent system: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has a higher solvating capacity for many protected amino acids.[2] 2. Solvent Mixtures: Prepare a solvent mixture. Common examples include DMF/DCM or NMP/DCM. The addition of Dichloromethane (DCM) can sometimes improve solubility. 3. Chaotropic Agents: Add chaotropic salts like LiCl to the coupling solvent to disrupt intermolecular hydrogen bonding and aggregation.[2]--INVALID-LINK--
Aggregation: The dipeptide, particularly with the Aib residue, may be prone to self-association and aggregation, reducing its availability for the coupling reaction.[1][2]1. Sonication: Use an ultrasonic bath to aid in the dissolution of the dipeptide.[3] 2. Gentle Warming: Gently warm the solvent to 30-40°C to increase solubility. Avoid excessive heat to prevent degradation. 3. "Magic Mixture": For very difficult cases, consider the use of a "magic mixture" containing nonionic detergents or ethylene (B1197577) carbonate to disrupt aggregation.[2]--INVALID-LINK--
Insufficient Activation Time/Efficiency: Inefficient activation can lead to the perception of poor solubility as the activated species does not react completely.1. Use a more potent coupling reagent: Switch from standard carbodiimides (e.g., DIC/HOBt) to uronium-based reagents like HATU or HBTU, which are more effective for sterically hindered couplings.[1][4] 2. Pre-activation: Allow for a short pre-activation time after adding the coupling reagent and base before adding the mixture to the resin.--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] It also shows slight solubility in Chloroform and Dimethyl Sulfoxide (DMSO).[][6]

Q2: Why is this compound prone to solubility issues?

A2: Several factors can contribute to the solubility challenges of this dipeptide. The presence of the bulky Trityl (Trt) protecting group on the histidine side chain and the α-aminoisobutyric acid (Aib) residue can lead to steric hindrance and promote the formation of stable secondary structures and aggregation.[1][4] Hydrophobic interactions between molecules can also reduce their solubility in polar aprotic solvents.[4]

Q3: Can the choice of resin affect the solubility and coupling efficiency of this compound?

A3: Yes, the properties of the solid support can influence the reaction environment. A resin with good swelling properties in the chosen solvent is crucial for efficient synthesis.[7] If aggregation is a concern, switching to a more polar support, such as a PEG-based resin, may improve solvation of the growing peptide chain and enhance coupling efficiency.[8]

Q4: Are there any alternative protecting groups for the Histidine side chain that might improve solubility?

A4: While the Trityl (Trt) group is widely used in Boc chemistry, other protecting groups for the histidine side chain exist, such as the Benzyloxymethyl (Bom) group.[1][9] However, the solubility of the resulting dipeptide would need to be empirically determined. For Fmoc-based SPPS, different protecting groups are employed.[1]

Q5: How can I monitor the completeness of the coupling reaction when using this compound?

A5: The Kaiser test is a common method for detecting free primary amines on the resin.[4] A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling step (double coupling) is recommended.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

SolventSolubilityNotes
N,N-Dimethylformamide (DMF)Soluble[1]Standard solvent, but may require assistance for complete dissolution.
N-Methyl-2-pyrrolidone (NMP)Soluble[1]Often a better solvent than DMF for difficult sequences.[2]
Dichloromethane (DCM)Slightly SolubleCan be used in mixtures with DMF or NMP.
ChloroformSlightly Soluble[][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[][6]Can be used as an additive to disrupt aggregation.[2]

Experimental Protocols

Protocol 1: Solvent System Modification

This protocol details the steps for preparing and using alternative solvent systems to enhance the solubility of this compound.

  • Preparation of NMP: If switching from DMF, ensure the NMP is peptide synthesis grade.

  • Preparation of Solvent Mixtures:

    • NMP/DCM: Prepare a 1:1 (v/v) mixture of NMP and DCM.

    • DMF with LiCl: Prepare a 0.4 M solution of LiCl in DMF. Stir until the salt is completely dissolved.

  • Dissolution of this compound:

    • Weigh the required amount of this compound.

    • Add the chosen solvent system (NMP, NMP/DCM, or DMF/LiCl) to the dipeptide.

    • Vortex or sonicate the mixture until the solid is fully dissolved.

  • Coupling: Proceed with the standard coupling protocol using the prepared solution.

Protocol 2: Physical Dissolution Enhancement

This protocol describes methods to physically aid the dissolution of this compound.

  • Sonication:

    • Place the vial containing the this compound and the solvent in a sonicating water bath.

    • Sonicate for 5-10 minutes, or until the solid is dissolved. Monitor the temperature to avoid excessive heating.

  • Gentle Warming:

    • Place the vial in a heating block or water bath set to 30-40°C.

    • Stir or vortex the mixture periodically until the dipeptide is dissolved.

    • Allow the solution to cool to room temperature before adding it to the resin.

Protocol 3: Optimized Coupling with HATU

This protocol outlines the use of HATU as a coupling agent to improve the efficiency of the reaction, especially when dealing with sterically hindered amino acids.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform the N-terminal Boc deprotection using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring:

    • Perform a Kaiser test to check for completion. If the test is positive, perform a second coupling.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next synthesis cycle.

Visualizations

Troubleshooting Workflow for this compound Solubility cluster_troubleshooting Solubility Enhancement Strategies start Start: this compound Solubility Issue dissolve_dmf Attempt to dissolve in standard DMF start->dissolve_dmf is_dissolved_dmf Completely Dissolved? dissolve_dmf->is_dissolved_dmf proceed_coupling Proceed with Coupling is_dissolved_dmf->proceed_coupling Yes troubleshoot Troubleshoot Solubility is_dissolved_dmf->troubleshoot No solvent_mod Modify Solvent System (NMP, DMF/DCM, LiCl) troubleshoot->solvent_mod physical_mod Physical Methods (Sonication, Gentle Warming) solvent_mod->physical_mod is_dissolved_solvent Dissolved? solvent_mod->is_dissolved_solvent coupling_mod Optimize Coupling (HATU, Double Coupling) physical_mod->coupling_mod is_dissolved_physical Dissolved? physical_mod->is_dissolved_physical coupling_mod->proceed_coupling is_dissolved_solvent->proceed_coupling Yes is_dissolved_solvent->physical_mod No is_dissolved_physical->proceed_coupling Yes is_dissolved_physical->coupling_mod No

Caption: A decision-making workflow for troubleshooting solubility issues with this compound.

Standard Boc-SPPS Cycle for this compound start Start: Swell Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection washing1 Wash (DCM, IPA) deprotection->washing1 neutralization Neutralization (DIPEA in DMF) washing1->neutralization washing2 Wash (DMF) neutralization->washing2 coupling Coupling: This compound + Coupling Reagent + DIPEA washing2->coupling washing3 Wash (DMF, DCM) coupling->washing3 kaiser_test Kaiser Test washing3->kaiser_test recouple Recouple kaiser_test->recouple Positive (Blue) next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative (Yellow) recouple->coupling

Caption: A typical workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Optimizing TFA Cleavage for Boc-His(Trt)-Aib-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of Boc-His(Trt)-Aib-OH.

Troubleshooting Guide

This section addresses specific issues that may arise during the trifluoroacetic acid (TFA) cleavage and deprotection of peptides containing the sterically hindered Aib residue and the bulky Trityl-protected Histidine.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection of Boc, Trt, or both 1. Insufficient Acid Strength or Concentration: The combination of the sterically hindered Aib residue and the bulky Trt group can impede acid access.[1] 2. Short Reaction Time: The cleavage of the bulky Trityl group can be slow.[2] 3. Inadequate Scavenger Concentration: Scavengers can be consumed, leading to re-protection.1. Increase TFA Concentration: Use a higher concentration of TFA in the cleavage cocktail, such as 95%.[3][4] 2. Extend Reaction Time: Increase the cleavage time to 3-4 hours and monitor the reaction progress by HPLC.[5] 3. Optimize Scavenger Mix: Ensure an adequate concentration of scavengers. A common starting point is 2.5% TIS and 2.5% water.[1]
Presence of Unexpected Peaks in HPLC/LC-MS (+56 Da) t-Butylation: The tert-butyl cation generated during Boc deprotection can re-attach to nucleophilic residues if not properly scavenged.Increase Scavenger Concentration: Use a higher concentration of scavengers like Triisopropylsilane (TIS) to effectively trap the t-butyl cations.[6]
Presence of Unexpected Peaks in HPLC/LC-MS (+242 Da) Re-attachment of Trityl Group: The liberated trityl cation is highly stable and can re-attach to the peptide, particularly to the imidazole (B134444) ring of Histidine.[7]Use Effective Trityl Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[8] Ensure its presence in the cleavage cocktail at a concentration of 2.5-5%.
Yellowing of the Cleavage Mixture Formation of Trityl Cation: The deep yellow color is a visual indicator of the formation of the stable trityl carbonium ion.[1]This is a normal observation and confirms the cleavage of the Trt group. Ensure sufficient scavengers are present to trap these cations.[1]
Low Yield of Final Peptide 1. Incomplete Cleavage from Resin. 2. Peptide Precipitation Issues. 3. Side Reactions leading to product loss. 1. Optimize Cleavage Time and Cocktail: Refer to the solutions for incomplete deprotection. 2. Ensure Proper Precipitation: Use cold diethyl ether for precipitation and allow sufficient time at low temperature (-20°C) to maximize recovery.[1] 3. Review Scavenger Strategy: A robust scavenger cocktail can minimize side reactions that consume the desired product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal TFA cleavage cocktail for deprotecting this compound?

A standard and effective starting point is a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water (v/v/v).[1][4] TIS is crucial for scavenging the trityl cations, while water aids in peptide solubility.[7] Due to the steric hindrance of the Aib residue, a longer cleavage time of 2-4 hours may be necessary.[9]

Q2: Why is Triisopropylsilane (TIS) so important in the cleavage cocktail for His(Trt)?

The cleavage of the Trityl (Trt) group from the histidine side chain generates a stable but reactive trityl cation.[7] If not trapped, this cation can re-attach to the peptide, leading to significant side products. TIS is a highly effective scavenger for this cation, preventing these unwanted side reactions.[8]

Q3: Can I use a milder acid than TFA for the deprotection?

While milder acids can be used for Boc deprotection in some cases, the bulky and sterically demanding nature of the Trt group on histidine and the adjacent Aib residue generally requires the strength of TFA for efficient cleavage.[1] Using a weaker acid would likely result in incomplete deprotection.

Q4: I am still seeing incomplete deprotection even with 95% TFA and extended reaction times. What else can I try?

If standard conditions fail, you can consider a more robust cleavage cocktail, such as Reagent K. Reagent K has a composition of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[8] This cocktail is designed for complex peptides with sensitive residues.[5]

Q5: Are there any specific handling precautions for TFA cleavage cocktails?

Yes, TFA is a strong, corrosive acid and should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10] Cleavage cocktails should be freshly prepared before use.

Data Presentation

Comparison of Common Scavengers for Trityl Cation Trapping
ScavengerTypeTypical ConcentrationEfficacy and Notes
Triisopropylsilane (TIS) Silane2.5 - 5%Highly effective for scavenging trityl cations, non-odorous.[7][8]
Triethylsilane (TES) Silane2.5 - 5%Also effective, but TIS is generally preferred.
1,2-Ethanedithiol (EDT) Thiol1 - 5%Effective scavenger, but has a strong, unpleasant odor. Can also help in the cleavage of some other protecting groups.[7]
Thioanisole Thiol1 - 5%Less volatile and less odorous than EDT. Effective, but may be more difficult to remove.[7]
Phenol Aromatic Alcohol1 - 5%Can act as a scavenger and is particularly useful for protecting tyrosine residues, but is less effective than silanes or thiols for general trityl scavenging.[7]
Comparison of Common TFA Cleavage Cocktails for Trityl Group Removal
Reagent NameComposition (v/v)Key Features & Applications
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% WaterA highly effective and common non-odorous cocktail. TIS is an excellent scavenger for the Trt cation. A good starting point for this compound.[8]
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" cocktail that is effective for scavenging Trt groups.[5][8]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, "universal" cocktail for complex peptides containing multiple sensitive residues. Contains malodorous thiols.[5][8]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleParticularly effective for peptides containing arginine (Arg) residues protected with Pmc or Pbf groups. Contains malodorous thiols.[8]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of this compound

This protocol describes the standard procedure for the simultaneous cleavage of the peptide from the solid support and the removal of the Boc and Trt protecting groups.

Materials:

  • Peptide-resin (dried)

  • TFA cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Wash the resin three times with DCM to swell it and remove any residual DMF from the synthesis.

  • Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. Monitor the progress of the deprotection by taking a small aliquot, precipitating the peptide with cold ether, and analyzing by HPLC.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA.

  • Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.[1]

  • Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and other byproducts.[1]

  • Dry the crude peptide under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage and Deprotection cluster_isolation Peptide Isolation Resin Dry Peptide-Resin Wash_DCM Wash with DCM (x3) Resin->Wash_DCM Add_Cocktail Add TFA/TIS/H2O (95:2.5:2.5) Wash_DCM->Add_Cocktail Agitate Agitate for 2-4 hours at RT Add_Cocktail->Agitate Monitor Monitor by HPLC Agitate->Monitor Filter Filter to remove resin Monitor->Filter Precipitate Precipitate in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash_Ether Wash with cold ether (x3) Centrifuge->Wash_Ether Dry Dry crude peptide Wash_Ether->Dry

Caption: Experimental workflow for TFA cleavage and deprotection.

Troubleshooting_Logic cluster_deprotection Incomplete Deprotection cluster_side_products Side Products Start Incomplete Deprotection or Side Products Observed Check_TFA Increase TFA Concentration to 95% Start->Check_TFA Check_Scavengers Ensure Adequate Scavengers (e.g., 2.5-5% TIS) Start->Check_Scavengers Check_Time Extend Reaction Time (3-4h) Check_TFA->Check_Time Reanalyze Re-analyze by HPLC/LC-MS Check_Time->Reanalyze Consider_ReagentK Consider Reagent K for complex cases Check_Scavengers->Consider_ReagentK Consider_ReagentK->Reanalyze

Caption: Troubleshooting logic for deprotection issues.

References

Technical Support Center: Prevention of Histidine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on a critical challenge in peptide chemistry: the prevention of histidine racemization during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is histidine so prone to racemization during peptide synthesis?

A1: Histidine is particularly susceptible to racemization due to its imidazole (B134444) side chain. The π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the acidic proton from the α-carbon of the activated amino acid. This leads to the formation of a planar, achiral intermediate, which upon reprotonation can yield a mixture of both L- and D-histidine enantiomers.[1][2][3]

Q2: What is the primary mechanism of histidine racemization?

A2: The predominant mechanism for histidine racemization is intramolecular base catalysis by the π-nitrogen of the imidazole ring within the activated amino acid intermediate.[1][2][3] This is distinct from the oxazolone (B7731731) (or azlactone) formation mechanism that is a common cause of racemization for many other amino acids.

Q3: How does the choice of side-chain protecting group for histidine affect racemization?

A3: The choice of the side-chain protecting group is a critical factor in mitigating histidine racemization. Protecting the imidazole nitrogen, particularly the π-nitrogen, is the most effective strategy.[4] The tert-butoxycarbonyl (Boc) protecting group has been shown to be significantly more effective at reducing racemization compared to the more commonly used trityl (Trt) group, especially at elevated temperatures.[1][4][5] Other protecting groups like π-benzyloxymethyl (Bom) and 4-methoxybenzyloxymethyl (MBom) are also very effective at suppressing racemization.[2][4]

Q4: Which coupling reagents are recommended for incorporating histidine with minimal racemization?

A4: While many coupling reagents can be used, some are less prone to causing racemization with histidine than others. Carbodiimide (B86325) reagents like DIC and DCC should always be used with racemization-suppressing additives.[2] Phosphonium-based reagents, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are known for their remarkable resistance to racemization and are an excellent choice for coupling histidine residues.[2] Onium salts like HBTU and HATU can also be used, but careful optimization of the base and reaction conditions is necessary.[2]

Q5: What is the role of additives in preventing histidine racemization?

A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and OxymaPure are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[6] These additives react with the activated amino acid to form active esters that are less susceptible to racemization.[2] Copper (II) chloride (CuCl2) in conjunction with HOBt has also been shown to be effective in suppressing racemization.[6][7]

Q6: How do reaction conditions like temperature and solvent polarity influence racemization?

A6: Higher reaction temperatures, often employed in microwave-assisted peptide synthesis, can significantly accelerate the rate of racemization.[8][9][10] For sensitive amino acids like histidine, lowering the coupling temperature (e.g., to 50°C from 80°C in microwave synthesis) can substantially reduce racemization.[8][10] Using less polar solvents, such as a mixture of CH₂Cl₂ and DMF, can also help to minimize racemization.[11]

Troubleshooting Guide

Issue 1: Significant levels of D-histidine detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate side-chain protecting group. The Trityl (Trt) protecting group is known to offer only minor suppression of racemization. Solution: Switch to a more effective protecting group such as tert-butoxycarbonyl (Boc), which has been shown to dramatically reduce racemization, particularly at elevated temperatures.[1][4][5]
Suboptimal coupling reagent. Carbodiimide reagents (DCC, DIC) used without additives are known to cause significant racemization.[2] Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or OxymaPure. For particularly sensitive couplings, consider using a phosphonium-based reagent like DEPBT.[2]
Excessive base concentration or strong base. Tertiary amines like N,N-diisopropylethylamine (DIPEA) can promote racemization.[11] Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[11][12] Use the minimum amount of base necessary for the reaction to proceed.
Elevated coupling temperature. High temperatures, especially in microwave-assisted synthesis, increase the rate of racemization.[8][9][10] Solution: Lower the coupling temperature. For microwave-assisted solid-phase peptide synthesis (SPPS), reducing the temperature from 80°C to 50°C can significantly limit histidine racemization.[8][10]
Prolonged pre-activation time. Allowing the activated amino acid to stand for an extended period before coupling increases the opportunity for racemization. Solution: Minimize the pre-activation time to just a few minutes before adding the activated amino acid to the resin.[13]

Issue 2: Low yield of the desired peptide containing histidine.

Potential Cause Recommended Solution
Incomplete coupling of the histidine residue. Sterically hindered protected histidine derivatives can sometimes lead to incomplete coupling. Solution: Perform a double coupling for the histidine residue. You can also switch to a more potent coupling reagent like HATU or HCTU, but be mindful of the potential for increased racemization and optimize other conditions accordingly.[12][14]
Side-chain acylation. If the imidazole side chain is not properly protected, it can be acylated, leading to side products and reduced yield of the target peptide. Solution: Ensure the use of an appropriate side-chain protecting group for histidine.

Quantitative Data on Histidine Racemization

The following tables summarize quantitative data on the extent of histidine racemization under various experimental conditions.

Table 1: Comparison of Histidine Protecting Groups on Racemization

Histidine DerivativeCoupling TemperatureCoupling Time% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C10 min6.8%[3][5]
Fmoc-His(Boc)-OH50°C10 min0.18%[3][5]
Fmoc-His(Trt)-OH90°C2 min>16%[3][5]
Fmoc-His(Boc)-OH90°C2 min0.81%[3][5]

Table 2: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH

Coupling Reagent% D-Isomer FormationReference
DIC/Oxyma1.8%[2]
HATU/NMM13.9%[2]
HBTU/NMM10.9%[2]
PyBop/NMM11.2%[2]
EDCl/HOBt10.6%[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Histidine using DIC/OxymaPure in SPPS

This protocol is designed for the manual or automated solid-phase synthesis of peptides containing histidine, with a focus on minimizing racemization.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine (B6355638) in DMF (v/v) for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected histidine derivative (preferably Fmoc-His(Boc)-OH) and 3-5 equivalents of OxymaPure in a minimal volume of DMF.

  • Activation and Coupling: a. Add the amino acid/OxymaPure solution to the washed resin. b. Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the resin suspension. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, the reaction can be performed at 0°C.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid coupling.

Protocol 2: Analysis of Histidine Racemization by Chiral HPLC

This protocol outlines a general procedure for the determination of the enantiomeric purity of histidine in a synthetic peptide via chiral High-Performance Liquid Chromatography (HPLC) after peptide hydrolysis.

  • Peptide Hydrolysis: a. Place a small amount of the dried, purified peptide (approximately 1 mg) into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

  • Sample Preparation: a. Re-dissolve the hydrolyzed amino acid residue in a suitable solvent, typically the mobile phase to be used for the HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column designed for the separation of underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[15] b. Mobile Phase: A common mobile phase for separating histidine enantiomers on such a column is a mixture of water, methanol, and a small amount of acid (e.g., formic acid) to ensure protonation of the amino acids.[15] The exact composition should be optimized for the specific column and system. c. Flow Rate: Typically in the range of 0.5 - 1.0 mL/min. d. Detection: UV detection at a low wavelength (e.g., 200-210 nm) is standard for underivatized amino acids. e. Injection: Inject the prepared sample onto the column.

  • Data Analysis: a. Identify the peaks corresponding to the L- and D-histidine enantiomers based on the retention times of standard solutions of L-histidine and D-histidine. b. Integrate the peak areas for both enantiomers. c. Calculate the percentage of the D-isomer using the following formula: % D-isomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100

Visualizations

Racemization_Mechanism cluster_0 Histidine Racemization Pathway Activated_His Activated L-Histidine (e.g., O-acylisourea intermediate) Enolate Achiral Enolate Intermediate Activated_His->Enolate Intramolecular Hα abstraction by imidazole Nπ L_His L-Histidine Peptide Enolate->L_His Reprotonation D_His D-Histidine Peptide (Racemized Product) Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

Prevention_Workflow Start Start: Histidine Coupling Protecting_Group Choose Side-Chain Protecting Group Start->Protecting_Group Boc_PG Fmoc-His(Boc)-OH (Recommended) Protecting_Group->Boc_PG Low Racemization Trt_PG Fmoc-His(Trt)-OH (Higher Risk) Protecting_Group->Trt_PG High Racemization Coupling_Reagent Select Coupling Reagent & Additives Boc_PG->Coupling_Reagent Trt_PG->Coupling_Reagent Carbodiimide Carbodiimide (DIC/DCC) + Additive (Oxyma/HOBt) Coupling_Reagent->Carbodiimide Standard Phosphonium Phosphonium (DEPBT) (Low Racemization) Coupling_Reagent->Phosphonium Optimal Reaction_Conditions Optimize Reaction Conditions Carbodiimide->Reaction_Conditions Phosphonium->Reaction_Conditions Low_Temp Lower Temperature (e.g., 0°C or 50°C for MW) Reaction_Conditions->Low_Temp Base_Choice Use Weaker Base (NMM, Collidine) Reaction_Conditions->Base_Choice Coupling Perform Coupling Low_Temp->Coupling Base_Choice->Coupling End End: Minimized Racemization Coupling->End

Caption: Decision workflow for preventing histidine racemization during peptide coupling.

References

Technical Support Center: Trt-Protected Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Trt-protected histidine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges associated with this commonly used amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a trityl (Trt) protecting group for histidine in Fmoc-SPPS?

A1: The trityl (Trt) group is a widely used protecting group for the imidazole (B134444) side chain of histidine in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary advantages include:

  • Preventing Side Reactions: The bulky Trt group effectively masks the nucleophilic imidazole nitrogen, preventing it from participating in unwanted side reactions during peptide chain elongation.[1][2]

  • Stability: The Trt group is stable under the basic conditions required for Fmoc-group removal (typically using piperidine), ensuring the side chain remains protected throughout the synthesis.[2]

  • Compatibility: It is compatible with the standard Fmoc/tBu strategy, where final cleavage and deprotection are achieved using a strong acid like trifluoroacetic acid (TFA).[3]

Q2: What is the most significant side reaction associated with Fmoc-His(Trt)-OH, and what causes it?

A2: The most significant side reaction associated with Fmoc-His(Trt)-OH is racemization of the α-carbon.[3][4][5] Histidine is particularly prone to racemization due to its imidazole side chain. The lone pair of electrons on the unprotected π-nitrogen (Nπ) can act as an intramolecular base, abstracting the α-proton during the activation of the carboxyl group for coupling. This forms a planar, achiral intermediate, and subsequent reprotonation can result in a mixture of L- and D-histidine enantiomers in the peptide sequence.[6][7]

Q3: Can the Trt protecting group itself cause side reactions during the final cleavage step?

A3: Yes. During the final acidolytic cleavage from the resin (e.g., with TFA), the Trt group is removed, forming a stable trityl carbocation.[3][8] This reactive carbocation can reattach to other nucleophilic residues in the peptide chain, such as tryptophan and cysteine, leading to alkylation side products.[3][9] To prevent this, a "cleavage cocktail" containing scavengers is essential.

Troubleshooting Guide

Issue 1: High levels of D-histidine diastereomer detected in the final peptide.
  • Potential Cause: Racemization of the Fmoc-His(Trt)-OH residue during coupling.

  • Mechanism: The imidazole Nπ of histidine can catalyze epimerization, especially during prolonged activation times.[6][10]

  • Recommended Actions:

    • Optimize Coupling Conditions:

      • Choice of Coupling Reagent: Use coupling reagents known to have a lower potential for racemization, such as those combined with additives like HOBt or Oxyma.[5] While highly efficient, onium salt-based reagents like HBTU and HATU should be used with minimal pre-activation times.[5] DEPBT is another alternative with lower racemization potential.[10]

      • Control of Basicity: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and carefully control its concentration, as excess base can promote racemization.[5][11] For particularly sensitive couplings, a weaker base like collidine may be beneficial.[5]

      • Temperature Control: Perform the coupling reaction at room temperature or slightly below, as higher temperatures can increase the rate of racemization.[5][10]

    • Minimize Pre-activation Time: Adopt an in situ activation strategy where the coupling reagent is added to the resin immediately followed by the base, or reduce the pre-activation time to a minimum (e.g., 1-2 minutes) before adding the activated amino acid to the resin.[10][11]

    • Consider Alternative Protecting Groups: For sequences highly prone to racemization, consider using a histidine derivative with a protecting group on the π-nitrogen, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, which have been shown to significantly suppress racemization.[7][10][12]

Issue 2: A +28 Da impurity is observed in the mass spectrum of the crude peptide.
  • Potential Cause: Nα-DIC-endcapping when using diisopropylcarbodiimide (DIC) as a coupling reagent.

  • Mechanism: In an in situ activation protocol, free DIC can react with the N-terminal amine of the growing peptide chain, leading to a guanidine-type adduct and chain termination.

  • Recommended Actions:

    • Adopt a Pre-activation Strategy: Pre-activating the Fmoc-His(Trt)-OH with DIC and an additive (e.g., Oxyma) for a short period before adding it to the deprotected peptide-resin can reduce the concentration of free DIC available to react with the N-terminal amine.[10] However, be mindful that prolonged pre-activation can increase racemization.[10]

    • Alternative Coupling Reagents: Use phosphonium (B103445) or aminium-based coupling reagents (e.g., HBTU, HATU, HCTU) that do not lead to this specific side reaction.[13]

Issue 3: Mass spectrum shows a +242.3 Da impurity, corresponding to the mass of the trityl group.
  • Potential Cause: Incomplete deprotection of the Trt group from the histidine side chain during the final cleavage.[4]

  • Recommended Actions:

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains a sufficient concentration of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[13]

    • Increase Cleavage Time: Extend the cleavage time to ensure complete removal of all protecting groups. A typical duration is 2-3 hours at room temperature.[13]

Issue 4: Presence of unexpected alkylation on sensitive residues like Tryptophan or Cysteine.
  • Potential Cause: Reattachment of the trityl carbocation generated during cleavage.

  • Mechanism: The highly reactive trityl cation can act as an electrophile and alkylate nucleophilic side chains.[3][9]

  • Recommended Actions:

    • Use Effective Scavengers: The cleavage cocktail must contain scavengers to capture the trityl cations. Triisopropylsilane (TIS) is highly effective.[13] For peptides with multiple Trt-protected residues, increasing the amount of scavenger is recommended.[13] Other scavengers include ethanedithiol (EDT) and thioanisole.[9]

Quantitative Data Summary

The choice of coupling conditions and protecting groups significantly impacts the degree of racemization.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C for 10 min6.8%[14]
Fmoc-His(Boc)-OH50°C for 10 min0.18%[14]
Fmoc-His(Trt)-OH90°C for 2 min>16%[6][14]
Fmoc-His(Boc)-OH90°C for 2 min0.81%[6][14]
Fmoc-His(Trt)-OHDIC/Oxyma1.8%[15]

Experimental Protocols

Protocol 1: Reduced Racemization Coupling for Fmoc-His(Trt)-OH
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (in situ): a. In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and a low-racemization coupling reagent such as HCTU or COMU (3 equivalents) in DMF.[11] b. Add this solution to the resin, followed immediately by the addition of DIPEA (6 equivalents).[11] This minimizes the time the activated amino acid is in solution, reducing the opportunity for racemization.[11]

  • Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, a second coupling may be necessary.[11][13]

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[13]

  • Peptide Isolation: a. Filter the resin and collect the TFA filtrate. b. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and byproducts. Dry the crude peptide under vacuum.[13]

Visual Guides

RacemizationMechanism cluster_0 Activation Step cluster_1 Racemization Pathway L_His Fmoc-His(Trt)-OH (L-isomer) Activated_Ester Activated Ester Intermediate L_His->Activated_Ester Coupling Reagent Enolate Achiral Enolate Intermediate Activated_Ester->Enolate Intramolecular base catalysis (Imidazole Nπ abstracts α-H+) Desired_Peptide Desired Peptide (L-His) Activated_Ester->Desired_Peptide Coupling to Peptide Chain D_His D-His Diastereomer Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization during the activation step in SPPS.

Troubleshooting_Workflow Start Problem: High D-His Isomer Q1 Is pre-activation time long? Start->Q1 A1_Yes Reduce pre-activation time or use in-situ activation Q1->A1_Yes Yes Q2 Using high-risk coupling reagents? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to lower-risk reagents (e.g., add HOBt/Oxyma) Q2->A2_Yes Yes Q3 Is coupling temperature elevated? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform coupling at RT or below Q3->A3_Yes Yes End Problem Resolved Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for minimizing histidine racemization.

Cleavage_Side_Reactions Start Final Cleavage with TFA PeptideResin Peptide-Resin (His(Trt), Trp, Cys) Start->PeptideResin Cleavage TFA Treatment PeptideResin->Cleavage Products Desired Peptide + Trityl Cation (Trt+) Cleavage->Products SideReaction Trt+ reattaches to Trp or Cys Products->SideReaction No Scavengers Prevention Add Scavengers (e.g., TIS, EDT) Products->Prevention With Scavengers Scavenged Quenched Trityl Cation Prevention->Scavenged

Caption: Prevention of trityl cation side reactions during final cleavage.

References

Technical Support Center: Overcoming Steric Hindrance of Aib During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, α-aminoisobutyric acid (Aib).

Frequently Asked Questions (FAQs)

Q1: What is α-aminoisobutyric acid (Aib) and why does it cause steric hindrance?

A1: α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by the presence of two methyl groups on its α-carbon.[1][2] This unique gem-dimethyl substitution creates significant steric hindrance, making it difficult to form peptide bonds with Aib residues using standard solid-phase peptide synthesis (SPPS) protocols.[1][3][4] The bulky nature of the α-carbon impedes the approach of the incoming activated amino acid, often leading to incomplete coupling reactions.[1]

Q2: What are the consequences of Aib's steric hindrance during peptide synthesis?

A2: The primary consequence of Aib's steric hindrance is inefficient coupling, which can result in low yields of the target peptide and the formation of deletion sequences (peptides missing one or more amino acids).[1][3] These impurities can be difficult to separate from the desired product, complicating the purification process.[1]

Q3: Which coupling reagents are most effective for incorporating Aib?

A3: Due to the steric hindrance of Aib, highly reactive coupling reagents are necessary to achieve efficient incorporation.[1][4] Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides.[5][6] Reagents such as COMU, HATU, HBTU, and PyBOP are commonly recommended.[3][6][7][8] The combination of diisopropylcarbodiimide (DIC) with an additive like ethyl cyanohydroxyiminoacetate (Oxyma) has also proven effective, especially in automated synthesis.[9][10]

Q4: Can I use standard Fmoc-SPPS protocols for Aib-containing peptides?

A4: Standard Fmoc-SPPS protocols are often insufficient for the efficient incorporation of Aib and can lead to low yields.[3][4] Modifications to standard protocols are necessary, such as using more potent coupling reagents, extending reaction times, performing double couplings, and sometimes increasing the reaction temperature.[3][4]

Q5: What is "double coupling" and why is it recommended for Aib?

A5: Double coupling is a technique where the coupling reaction for a specific amino acid is performed twice in a row before moving to the next deprotection step.[3][5] This is highly recommended for Aib to help drive the difficult coupling reaction to completion and maximize the yield of the correct peptide sequence.[3][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Aib-containing peptides.

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Low crude peptide yield Incomplete coupling of Aib or other amino acids in the sequence.- Use a more potent coupling reagent (e.g., COMU, HATU).- Perform a double coupling for the Aib residue and any other difficult couplings.- Increase the coupling reaction time (e.g., 2-4 hours).- Consider microwave-assisted synthesis to enhance coupling efficiency.[3][4][12]
Presence of deletion sequences in the final product Incomplete coupling leading to unreacted N-terminal amines that then participate in subsequent coupling steps.- Implement a capping step after the Aib coupling to block any unreacted amines. A common capping solution is acetic anhydride (B1165640) and DIPEA in DMF.- Optimize the coupling conditions for Aib as described above to minimize the initial incomplete reaction.[1][5]
Difficulty coupling an amino acid to an N-terminal Aib residue The steric bulk of the Aib residue hinders the incoming activated amino acid.- Similar to incorporating Aib, use a highly reactive coupling reagent and consider a double coupling.- The choice of coupling reagent is critical in this step as well.[1]
Peptide aggregation on the solid support The growing peptide chain, particularly if it has a high Aib content, may adopt a stable secondary structure and aggregate, making the N-terminal amine inaccessible.- Use a "difficult sequence" solvent, such as a mixture of DMF and NMP, or add chaotropic salts like LiCl to disrupt aggregation.- Incorporate pseudoproline dipeptides at strategic locations to disrupt the formation of secondary structures.[5]
High levels of racemization Over-activation of the amino acid, which can be exacerbated by highly reactive coupling reagents.- Select a coupling reagent known for low racemization potential, such as COMU.- Use a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA.- Minimize the pre-activation time before adding the activated amino acid to the resin.[5]
Quantitative Data Summary

The efficiency of incorporating Fmoc-Aib-OH can vary significantly depending on the chosen coupling reagent and reaction conditions. The following table summarizes expected outcomes and parameters for the synthesis of Aib-containing peptides.

Parameter Expected Range Method of Determination Notes Citation(s)
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the resin type (e.g., Wang or Rink Amide).[11]
Coupling Efficiency for Fmoc-Aib-OH >95%Kaiser Test or TNBS TestMay require optimized coupling conditions or double coupling.[11]
Overall Crude Peptide Yield 60 - 85%Gravimetric analysis post-cleavageHighly sequence-dependent.[11]
Crude Peptide Purity 65 - 95%RP-HPLCInfluenced by the success of each coupling and deprotection step.[11]
Comparative Analysis of Coupling Reagents for Fmoc-Aib-OH Incorporation
Coupling Reagent Reagent Type Relative Reactivity Racemization Potential Key Advantages Considerations Citation(s)
COMU Uronium SaltVery HighLowHigh reactivity, safer (OxymaPure-based), water-soluble byproducts.Can be less stable in solution over extended periods.[3][5]
HATU Uronium SaltVery HighModerateWidely used and highly effective for hindered couplings.Byproducts can be difficult to remove.[13][6]
HBTU Uronium SaltHighModerateA common and effective coupling reagent.Less reactive than HATU and COMU.[7][14]
DIC/Oxyma Carbodiimide/AdditiveHighLowCost-effective and highly efficient, suitable for automated synthesis.DIC can cause side reactions if not used carefully.[9][10]
PyBOP Phosphonium SaltHighModerateEffective for hindered couplings.Generates potentially toxic byproducts.[6][8]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of an Aib-Containing Peptide using COMU

This protocol outlines the manual synthesis of a generic Aib-containing peptide on Rink Amide resin for a C-terminally amidated peptide.

1. Resin Preparation:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[11]

  • Drain the DMF.[11]

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.[11]

  • Add a fresh 20% piperidine in DMF solution and agitate for another 15-30 minutes to ensure complete removal of the Fmoc group.[3]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).[3]

3. Fmoc-Aib-OH Coupling:

  • In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents), COMU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[3]

  • Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.[1]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[3]

  • It is highly recommended to perform a double coupling for Fmoc-Aib-OH to maximize reaction completion. [3] To do this, repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.

4. Monitoring the Coupling Reaction:

  • After the coupling step, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[11] A negative result (e.g., colorless or yellow beads with the Kaiser test) indicates a complete reaction.

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. For standard amino acids, HBTU can be used as the coupling reagent.[11]

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.[3]

7. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.[11]

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).[11]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[11]

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[3]

Protocol 2: Capping of Unreacted N-terminal Amines

This procedure should be performed if the coupling of Aib is found to be incomplete.

1. Washing:

  • After the incomplete coupling attempt, wash the peptide-resin thoroughly with DMF.[1]

2. Capping Reaction:

  • Prepare a capping solution of acetic anhydride and DIPEA (or pyridine) in DMF (e.g., 10:5:85 v/v/v).[1]

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

3. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.[1]

Visualizations

G cluster_SPPS Fmoc-SPPS Cycle for Aib Incorporation Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Resin Resin with free N-terminal amine Deprotection->Deprotected_Resin Coupling Coupling Reaction Deprotected_Resin->Coupling Activation Amino Acid Activation (Fmoc-Aib-OH, COMU, DIPEA in DMF) Activation->Coupling Washing1 DMF Wash Coupling->Washing1 Kaiser_Test Kaiser Test Washing1->Kaiser_Test Double_Coupling Perform Double Coupling? Kaiser_Test->Double_Coupling Positive (Incomplete) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative (Complete) Double_Coupling->Coupling Yes Capping Capping (Acetic Anhydride/DIPEA) Double_Coupling->Capping No (Still Incomplete) Washing2 DMF Wash Capping->Washing2 Washing2->Next_Cycle

Caption: Workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating Aib.

G cluster_troubleshooting Troubleshooting Incomplete Aib Coupling Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Check_Reagents Are coupling reagents fresh and potent? (e.g., COMU, HATU) Start->Check_Reagents Use_Potent_Reagent Switch to a more potent coupling reagent. Check_Reagents->Use_Potent_Reagent No Double_Couple Perform a double coupling. Check_Reagents->Double_Couple Yes Use_Potent_Reagent->Double_Couple Increase_Time_Temp Increase reaction time and/or temperature (e.g., microwave synthesis). Double_Couple->Increase_Time_Temp Check_Aggregation Is peptide aggregation suspected? Increase_Time_Temp->Check_Aggregation Aggregation_Solutions Use 'difficult sequence' solvents or chaotropic salts. Check_Aggregation->Aggregation_Solutions Yes Cap_and_Proceed Cap unreacted amines and proceed to the next cycle. Check_Aggregation->Cap_and_Proceed No Aggregation_Solutions->Cap_and_Proceed

Caption: Decision tree for troubleshooting incomplete Aib coupling reactions.

References

Technical Support Center: Navigating HPLC Purification of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (Aib)-containing peptides. The unique structural properties of Aib introduce specific challenges during HPLC purification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: Why are Aib-containing peptides difficult to purify by HPLC?

The primary challenges stem from the unique structural characteristics of the Aib residue. The gem-dimethyl group on its α-carbon sterically restricts the peptide backbone's conformational freedom, strongly promoting the formation of stable 3₁₀- or α-helical structures.[1][2][3] This can lead to several issues:

  • Aggregation: The stable helical structures can self-associate through intermolecular hydrogen bonds and hydrophobic interactions, leading to aggregation.[1][4] Aggregated peptides often result in broad or tailing peaks during HPLC analysis.[1]

  • Poor Solubility: The induced secondary structures can decrease the peptide's solubility, making it difficult to dissolve in standard HPLC mobile phases.[5]

  • Increased Hydrophobicity: Aib residues increase the overall hydrophobicity of a peptide, which can lead to strong retention and potential irreversible binding to the stationary phase, particularly with C18 columns.[5][6]

  • Incomplete Synthesis: The steric hindrance of Aib can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a complex mixture of deletion sequences that are challenging to separate from the target peptide.[1][5]

Q2: What are the first steps I should take when encountering purification problems with an Aib-containing peptide?

A systematic approach is crucial. Start by confirming the identity and assessing the complexity of your crude product.

  • Mass Spectrometry Analysis: Perform LC-MS analysis on the crude peptide to confirm the presence of the target molecule and identify any major impurities, such as deletion sequences or byproducts from synthesis.[7]

  • Analytical HPLC Scouting: Run a broad analytical gradient (e.g., 5-95% acetonitrile (B52724) over 30 minutes) to get an initial profile of your crude mixture.[5] This will help you determine the approximate elution time of your target peptide and the complexity of the impurity profile.

  • Solubility Testing: Before preparative HPLC, test the solubility of your crude peptide in the initial mobile phase conditions. Poor solubility is a common issue and can lead to column clogging and poor peak shape.

Q3: My Aib-peptide shows a very broad peak during HPLC. What are the likely causes and how can I fix it?

Peak broadening is a common problem when purifying Aib-containing peptides and can be caused by several factors:

  • Aggregation: As mentioned, Aib-peptides are prone to aggregation.

    • Troubleshooting:

      • Modify Mobile Phase: Add organic modifiers like isopropanol (B130326) or n-propanol in small percentages to the mobile phase to disrupt hydrophobic interactions.

      • Increase Temperature: Elevating the column temperature (e.g., to 40-60 °C) can help disrupt aggregates and improve peak shape.

      • Use Chaotropic Agents: In some cases, adding chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) to the sample solvent can help disaggregate the peptide before injection, but be mindful of their compatibility with your HPLC system.

  • Strong Retention on the Column: Highly hydrophobic Aib-peptides can interact very strongly with C18 stationary phases.

    • Troubleshooting:

      • Switch to a C8 or C4 Column: A less hydrophobic stationary phase will reduce retention time and can improve peak shape.[5]

      • Use a Shallower Gradient: A slower, more gradual increase in the organic solvent concentration can improve resolution and peak shape.[8]

  • Secondary Structure Equilibria: The peptide may exist in multiple conformational states that are slowly interconverting on the chromatographic timescale.

    • Troubleshooting:

      • Temperature Adjustment: Similar to addressing aggregation, changing the temperature can sometimes favor a single conformation.

      • Solvent Modification: The addition of organic modifiers can also help to stabilize a single conformation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the HPLC purification of Aib-containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Broad, Tailing, or Split Peaks 1. Peptide aggregation on the column.[1]2. Strong hydrophobic interactions with the stationary phase.3. Column overloading.4. Poorly packed column or column fouling.[9]1. Optimize Mobile Phase: - Use a shallower gradient around the elution point of the peptide.[5] - Add 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent to improve peak shape.[5] - Consider alternative ion-pairing agents like formic acid, especially for LC-MS applications.[7]2. Change Stationary Phase: - Switch from a C18 to a C8 or C4 column for very hydrophobic peptides.[5]3. Adjust Temperature: - Increase the column temperature to 40-60 °C to reduce viscosity and disrupt aggregation.4. Reduce Sample Load: - Perform a loading study to determine the optimal sample amount for your column.5. Column Maintenance: - Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove contaminants.
High Backpressure 1. Peptide precipitation at the column inlet.2. Column frit blockage.3. Aggregated peptide clogging the column.1. Improve Sample Solubility: - Dissolve the crude peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase. - Ensure the sample is fully dissolved and filter it before injection.2. Column Cleaning: - Reverse flush the column (if permitted by the manufacturer) at a low flow rate to dislodge particulates from the inlet frit.
Poor Resolution of Target Peptide from Impurities 1. Co-eluting impurities (e.g., deletion sequences from SPPS).2. Suboptimal gradient conditions.3. Inappropriate stationary phase.1. Optimize Gradient: - After a scouting run, run a much shallower gradient around the target peptide's elution time.[5]2. Screen Different Stationary Phases: - Test both C18 and C8 columns as they can offer different selectivity.[5]3. Alternative Mobile Phase pH: - For peptides that are difficult to separate at low pH (with TFA), consider using a high pH mobile phase like ammonium (B1175870) bicarbonate, if you have a pH-stable column.[5]
Low Recovery of Purified Peptide 1. Irreversible binding to the column.2. Peptide precipitation during fraction collection.3. Degradation of the peptide on the column.1. Reduce Hydrophobic Interactions: - Use a less hydrophobic column (C8 or C4). - Increase the organic content of the mobile phase at the end of the run to ensure all peptide has eluted.2. Fraction Collection: - Collect fractions into tubes containing a small amount of a solvent that will maintain the peptide's solubility (e.g., isopropanol).

Experimental Protocols

Protocol 1: Analytical RP-HPLC of Aib-Containing Peptides

This protocol is a starting point for analyzing the purity of a crude Aib-containing peptide.

  • Column: C18 or C8, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.[5]

  • Mobile Phase A: 0.1% TFA in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 214 nm and 280 nm.[5]

  • Gradient: A typical scouting gradient is 5-95% B over 30 minutes. This can be optimized to a shallower gradient around the elution point of the target peptide for better resolution.[5]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a suitable organic solvent like DMSO, then dilute with Mobile Phase A.[5]

Protocol 2: Preparative RP-HPLC of Aib-Containing Peptides

This protocol is for the purification of larger quantities of Aib-containing peptides.

  • Column: C18 or C8, 5-10 µm particle size, 100-300 Å pore size, with a diameter appropriate for the sample load.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: Dependent on the column diameter.

  • Gradient: Develop a shallow gradient based on the results from the analytical HPLC run.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF, or acetic acid) and then dilute with Mobile Phase A to the point just before precipitation. Filter the sample before loading.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.[5]

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[5]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[5]

Visual Workflows and Diagrams

Troubleshooting Workflow for Aib-Peptide HPLC Purification

Troubleshooting_Workflow start Start: HPLC Purification Issue (e.g., Broad Peak, Poor Resolution) check_solubility Is the peptide fully soluble in the mobile phase? start->check_solubility improve_solubility Improve Solubility: - Add DMSO/DMF to sample - Pre-dissolve in acid - Filter sample check_solubility->improve_solubility No analytical_hplc Run Analytical HPLC Scouting Gradient (5-95% B) check_solubility->analytical_hplc Yes improve_solubility->analytical_hplc broad_peak Broad or Tailing Peak? analytical_hplc->broad_peak poor_resolution Poor Resolution? broad_peak->poor_resolution No optimize_gradient Optimize Gradient: - Run shallower gradient - Increase column temperature broad_peak->optimize_gradient Yes change_column Change Column: - Switch from C18 to C8 - Try a different stationary phase chemistry poor_resolution->change_column Yes end End: Successful Purification poor_resolution->end No optimize_gradient->analytical_hplc Re-evaluate change_column->analytical_hplc Re-evaluate

Caption: A decision-making workflow for troubleshooting common HPLC purification issues with Aib-peptides.

Relationship between Aib Content and Purification Challenges

Aib_Challenges Aib Aib Residue (α,α-dimethylglycine) Steric_Hindrance Steric Hindrance Aib->Steric_Hindrance Hydrophobicity Increased Hydrophobicity Aib->Hydrophobicity Helical_Propensity High Helical Propensity (3₁₀- or α-helix) Aib->Helical_Propensity Incomplete_Coupling Incomplete SPPS Coupling Steric_Hindrance->Incomplete_Coupling Strong_Retention Strong Column Retention Hydrophobicity->Strong_Retention Aggregation Aggregation Helical_Propensity->Aggregation Purification_Challenge HPLC Purification Challenges Incomplete_Coupling->Purification_Challenge Strong_Retention->Purification_Challenge Poor_Solubility Poor Solubility Aggregation->Poor_Solubility Aggregation->Purification_Challenge Poor_Solubility->Purification_Challenge

Caption: The influence of Aib residue properties on downstream HPLC purification challenges.

References

Technical Support Center: Optimizing Trityl (Trt) Group Removal with Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the trityl (Trt) protecting group. Efficient cleavage of the Trt group is critical to maximizing the yield and purity of your final product. This guide focuses on the crucial role of scavengers in this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a scavenger in trityl group deprotection?

A1: The trityl (Trt) group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1] This cleavage generates a stable but highly reactive trityl cation (Trt+).[2] If left unchecked, this cation can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[2] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive trityl cation, preventing it from reacting with the desired product and thereby ensuring its integrity.[2]

Q2: What are the most common scavengers used for Trt group removal?

A2: A variety of scavengers can be used, with the choice depending on the specific substrate and other protecting groups present. The most common classes include trialkylsilanes (e.g., triisopropylsilane (B1312306) - TIS), thiols (e.g., 1,2-ethanedithiol (B43112) - EDT, thioanisole), and aromatic compounds (e.g., phenol).[2] Water can also act as a weak scavenger.[2]

Q3: How do I choose the right scavenger for my experiment?

A3: The selection of an appropriate scavenger is a critical parameter.[2] Trialkylsilanes like TIS are highly effective at trapping the trityl cation and generally lead to high purity and yield.[2] Thiol-based scavengers are also effective but can have strong odors and may introduce other side reactions.[2] Phenol (B47542) is particularly useful for protecting tyrosine residues from modification.[2] For peptides with sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K, which contains multiple scavengers, is often recommended.[3]

Q4: What are the signs of inefficient scavenging during Trt deprotection?

A4: Inefficient scavenging can manifest in several ways. The primary indicator is the presence of impurities in your final product, which can be detected by techniques like HPLC or mass spectrometry. These impurities often result from the re-attachment of the trityl group or its reaction with nucleophilic sites on your target molecule.[3] In the case of cysteine-containing peptides, incomplete deprotection due to trityl cation re-attachment is a common issue.[3]

Q5: Can the scavenger itself cause side reactions?

A5: Yes, while scavengers are added to prevent side reactions, they can sometimes participate in them. For example, thioanisole (B89551) can cause modifications to tryptophan residues under certain conditions.[2] 1,2-Ethanedithiol (EDT) can lead to the formation of thioether byproducts and has a strong, unpleasant odor.[2] It is crucial to select a scavenger that is inert to your desired product.[2]

Troubleshooting Guide

Issue 1: Incomplete Trityl Group Deprotection
  • Symptom: Analytical data (e.g., HPLC, Mass Spectrometry) shows a significant amount of the trityl-protected starting material remaining after the cleavage reaction.

  • Possible Cause: The cleavage of the trityl group is a reversible reaction.[3] Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected molecule, leading to an equilibrium that favors the protected state.[3]

  • Solution:

    • Add or Increase Scavenger Concentration: Ensure a sufficient concentration of an effective scavenger, such as triisopropylsilane (TIS), is present in the cleavage cocktail. TIS irreversibly converts the trityl cation to triphenylmethane.[3][4]

    • Optimize Reaction Time: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[3] However, for more resistant cases, extending the reaction time up to 6 hours may be beneficial. It is advisable to perform a small-scale trial and monitor the reaction progress by HPLC.[3]

Issue 2: Formation of Side Products
  • Symptom: The presence of unexpected peaks in your analytical data, indicating the formation of impurities.

  • Possible Cause: The reactive trityl cation has alkylated sensitive residues (e.g., tryptophan, methionine, cysteine) on your product.[2]

  • Solution:

    • Use a More Effective Scavenger Cocktail: A single scavenger may not be sufficient. For complex molecules, especially peptides with sensitive amino acids, using a combination of scavengers is recommended. "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) is a robust mixture for such cases.[3]

    • Select a Scavenger Specific to the Sensitive Residue: For instance, phenol is known to be particularly useful in protecting tyrosine residues.[2]

Data Presentation: Comparison of Common Scavengers

ScavengerChemical ClassTypical Concentration in Cleavage CocktailAdvantagesDisadvantages
Triisopropylsilane (TIS) Trialkylsilane1-5%Highly effective in trapping the trityl cation, leading to high product purity and yield.[2]Can act as a reducing agent, potentially removing other protecting groups.[5]
1,2-Ethanedithiol (EDT) Thiol1-5%Effective scavenger that can also aid in the cleavage of some other protecting groups.[2]Strong, unpleasant odor; can lead to the formation of thioether byproducts.[2]
Thioanisole Thiol1-5%Less volatile and odorous than EDT; effective in trapping the trityl cation.[2]Can be more difficult to remove; may cause modifications to tryptophan residues.[2]
Phenol Aromatic Alcohol1-5%Useful for protecting tyrosine residues from modification.[2]Less effective for general scavenging compared to silanes or thiols; can be corrosive and toxic.[2]
Water Protic Solvent1-5%Can act as a weak scavenger by forming triphenylcarbinol.[2]Less efficient than other scavengers; can promote other acid-catalyzed side reactions.[2]

Experimental Protocols

General Protocol for Trityl Group Cleavage and Scavenging in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the cleavage of a peptide from a solid support with simultaneous removal of the trityl protecting group using a scavenger cocktail.[2]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Selected Scavenger (e.g., TIS, EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.[2]

  • Prepare the cleavage cocktail by mixing TFA and the chosen scavenger in the desired ratio (e.g., 95% TFA, 5% scavenger).[2]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[2]

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide.[2]

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

  • Analyze the purity of the crude peptide using reverse-phase HPLC.[2]

Protocol for Comparative Evaluation of Scavenger Efficacy

To quantitatively compare the effectiveness of different scavengers, the following procedure can be followed.[2]

  • Divide the peptide-resin into equal portions.

  • Prepare different cleavage cocktails, each containing a different scavenger (e.g., TIS, EDT, thioanisole, phenol) at the same concentration (e.g., 5%). Include a control reaction with no scavenger.[2]

  • Perform the cleavage reaction for each portion of the peptide-resin following the general protocol described above, ensuring identical reaction times and conditions for all samples.[2]

  • After cleavage and work-up, dissolve a known amount of each crude peptide in an appropriate solvent.

  • Analyze each sample by reverse-phase HPLC.

  • Compare the purity of the target peptide and the profile of impurities across the different scavenger conditions to determine the most effective scavenger.

Visualizations

Trityl_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Scavenging Pathways Trt_Protected_Substrate Trt-O-R Protonation Protonation (+ H+) Trt_Protected_Substrate->Protonation Protonated_Intermediate Trt-O(H+)-R Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Deprotected_Substrate R-OH Cleavage->Deprotected_Substrate Trityl_Cation Trt+ Cleavage->Trityl_Cation Trapping Cation Trapping Trityl_Cation->Trapping Side_Reaction Side Reaction (Alkylation) Trityl_Cation->Side_Reaction Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapping Scavenged_Product Trt-Scavenger Trapping->Scavenged_Product Impurity Impurity Side_Reaction->Impurity Sensitive_Residue Sensitive Residue (e.g., Trp, Met, Cys) Sensitive_Residue->Side_Reaction

Caption: Mechanism of Trityl Deprotection and Scavenging.

Experimental_Workflow Start Start: Trt-Protected Peptide-Resin Swell_Resin 1. Swell Resin in DCM Start->Swell_Resin Prepare_Cocktail 2. Prepare Cleavage Cocktail (TFA + Scavenger) Swell_Resin->Prepare_Cocktail Cleavage 3. Cleavage Reaction (2-3 hours at RT) Prepare_Cocktail->Cleavage Filter 4. Filter and Collect Filtrate Cleavage->Filter Precipitate 5. Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate 6. Isolate Peptide (Centrifugation) Precipitate->Isolate Wash 7. Wash Peptide Pellet Isolate->Wash Dry 8. Dry Peptide Wash->Dry Analyze 9. Analyze Purity (HPLC) Dry->Analyze End End: Purified Peptide Analyze->End

Caption: General Experimental Workflow for Trt Group Removal.

Troubleshooting_Guide Start Problem Encountered During Deprotection Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Increase_Time_Acid Increase reaction time or use stronger acid Incomplete_Deprotection->Increase_Time_Acid Yes Side_Products Side Product Formation? Incomplete_Deprotection->Side_Products No Resolved Problem Resolved Increase_Time_Acid->Resolved Add_Scavenger Add or increase concentration of scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Loss_of_Groups Loss of Other Protecting Groups? Side_Products->Loss_of_Groups No Add_Scavenger->Resolved Milder_Conditions Switch to milder conditions (e.g., 80% AcOH) Loss_of_Groups->Milder_Conditions Yes Loss_of_Groups->Resolved No Milder_Conditions->Resolved

Caption: Troubleshooting Logic for Trt Deprotection Issues.

References

Technical Support Center: Stability and Synthesis of Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-His(Trt)-Aib-OH. This guide is designed for researchers, scientists, and drug development professionals to address common stability and synthesis challenges encountered when using this sterically hindered dipeptide. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful incorporation of this compound into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in peptide synthesis?

A1: The main challenges associated with this compound are related to its structure. The α,α-disubstituted nature of α-aminoisobutyric acid (Aib) introduces significant steric hindrance, which can lead to incomplete coupling reactions.[1] Additionally, the histidine residue is susceptible to racemization during activation, and the trityl (Trt) protecting group on the imidazole (B134444) side chain requires careful deprotection to avoid the formation of side products.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability and purity of this compound, it should be stored at -20°C in a dry, inert atmosphere.[1] Before use, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the Boc protecting group.

Q3: What causes racemization of the histidine residue, and how can it be minimized?

A3: Racemization of histidine occurs during the activation of the carboxylic acid for coupling. The imidazole ring of histidine can act as an internal base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity. The use of the Trityl (Trt) protecting group on the imidazole nitrogen helps to minimize racemization.[1] Further suppression can be achieved by using appropriate coupling reagents, such as those that form HOBt or HOAt esters in situ, and by avoiding prolonged activation times and high temperatures.

Q4: What are the signs of incomplete coupling of this compound?

A4: Incomplete coupling is typically detected by a positive Kaiser test (blue or purple beads) after the coupling step in solid-phase peptide synthesis (SPPS). This indicates the presence of unreacted free primary amines on the resin. On an analytical HPLC chromatogram of the crude peptide, incomplete coupling can manifest as deletion sequences (peptides lacking the this compound unit).

Q5: What are the potential side products during the deprotection of the Trityl (Trt) group?

A5: During acidic deprotection of the Trt group, a stable trityl cation is formed. This cation can reattach to the deprotected imidazole ring or alkylate other nucleophilic residues in the peptide chain, such as tryptophan or methionine. To prevent this, a scavenger cocktail containing reagents like triisopropylsilane (B1312306) (TIS) and water should be used during the cleavage step.

Troubleshooting Guide

Problem 1: Incomplete Coupling of this compound

Observation:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences in the crude peptide HPLC.

Potential Causes:

  • Steric Hindrance: The bulky Aib residue hinders the approach of the activated dipeptide to the N-terminus of the growing peptide chain.

  • Poor Solvation: Inadequate swelling of the resin or poor solubility of the protected dipeptide can reduce reaction efficiency.

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

Solutions:

Solution Recommendation Experimental Protocol
Optimize Coupling Reagent Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HBTU, or COMU.See "Protocol 1: High-Efficiency Coupling of this compound using HATU".
Double Coupling Perform the coupling reaction twice with fresh reagents to drive the reaction to completion.After the initial coupling and washing, repeat the coupling protocol with a fresh solution of activated this compound.
Increase Reaction Time and/or Temperature Extend the coupling time (e.g., to 4-6 hours or overnight) or slightly increase the temperature (e.g., to 30-40°C), while monitoring for potential side reactions like racemization.Modify the standard coupling protocol to include the extended reaction time or elevated temperature.
Improve Solvation Use solvents with excellent solvating properties like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Ensure the resin is adequately swollen before coupling.Swell the resin in the chosen solvent for at least 30 minutes before the first deprotection step.

Comparative Data on Coupling Reagents for Sterically Hindered Amino Acids:

Coupling Reagent Class Relative Efficiency for Hindered Couplings Notes
DIC/HOBtCarbodiimideModerateA cost-effective option, but may require longer reaction times or double coupling.
HBTU/HCTUAminium/Uronium SaltHighGenerally effective for hindered couplings. HCTU is often more reactive than HBTU.
HATUAminium/Uronium SaltVery HighOften the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.
COMUAminium/Uronium SaltVery HighA modern, highly efficient reagent with a good safety profile.
Problem 2: Racemization of the Histidine Residue

Observation:

  • Presence of a diastereomeric impurity in the crude peptide HPLC, confirmed by mass spectrometry.

Potential Causes:

  • Prolonged Activation Time: Allowing the activated dipeptide to stand for too long before adding it to the resin.

  • Excessive Base: Using too much base during the activation step.

  • High Coupling Temperature: Elevated temperatures can increase the rate of racemization.

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.

Solutions:

Solution Recommendation
Minimize Pre-activation Time Add the activated this compound to the resin immediately after the addition of the base.
Optimize Base Concentration Use the minimum amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), required for activation.
Control Temperature Perform the coupling reaction at room temperature unless a slight increase is necessary to overcome steric hindrance.
Choose Appropriate Coupling Reagents Utilize coupling reagents known to suppress racemization, such as those that form HOAt or HOBt esters in situ (e.g., HATU, DIC/HOAt).
Problem 3: Formation of Side Products During Trityl (Trt) Deprotection

Observation:

  • Multiple peaks in the crude peptide HPLC with masses corresponding to the desired peptide plus a trityl group or other adducts.

Potential Causes:

  • Insufficient Scavenging: Inadequate trapping of the trityl cation generated during acidic cleavage.

Solutions:

Solution Recommendation Experimental Protocol
Use an Optimized Scavenger Cocktail Employ a scavenger cocktail containing triisopropylsilane (TIS) and water to effectively quench the trityl cation.See "Protocol 3: Final Cleavage and Deprotection with a Scavenger Cocktail".

Common Scavengers and Their Functions:

Scavenger Function
Triisopropylsilane (TIS)A highly effective scavenger for trityl cations.
WaterCan act as a scavenger and helps to suppress other side reactions.
1,2-Ethanedithiol (EDT)A potent scavenger for various carbocations, but can have an unpleasant odor.
ThioanisoleScavenges benzyl (B1604629) cations and can help prevent reattachment of the trityl group.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times).

  • Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and finally with DMF (3 times) to prepare for the next cycle.

Protocol 2: HPLC Analysis of this compound Purity and Isomers

This protocol is adapted from a patented method for the analysis of this compound and its D-His isomer.[2]

  • HPLC System: A reverse-phase HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of acetonitrile, methanol, glacial acetic acid, and triethylamine. A typical ratio is 280:120:1.2:0.1 (v/v/v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-3 mg/mL.[2]

Protocol 3: Final Cleavage and Deprotection with a Scavenger Cocktail
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling with This compound washing1->coupling washing2 Washing coupling->washing2 kaiser Kaiser Test washing2->kaiser kaiser->coupling Positive (Double Couple) cleavage Cleavage with TFA/Scavengers kaiser->cleavage Negative precipitation Precipitation in Ether cleavage->precipitation isolation Isolation and Drying precipitation->isolation

Caption: Experimental workflow for the incorporation and cleavage of this compound.

trityl_deprotection cluster_reaction Trityl Deprotection and Scavenging Peptide_Trt Peptide-His(Trt) Peptide_His Deprotected Peptide-His Peptide_Trt->Peptide_His + TFA Trityl_cation Trityl Cation (Trt+) Peptide_Trt->Trityl_cation + TFA TFA TFA (Acid) Side_Product Alkylated Side Product Trityl_cation->Side_Product Reacts with Nucleophiles Scavenged_Product Scavenged Trityl Trityl_cation->Scavenged_Product + TIS TIS TIS (Scavenger)

Caption: Deprotection of the Trityl group and the role of scavengers.

References

Alternative solvent systems for coupling Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for challenges encountered during the coupling of Boc-His(Trt)-Aib-OH, a sterically hindered dipeptide derivative.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling reaction involving this compound presents several challenges. The α-aminoisobutyric acid (Aib) residue is sterically hindered due to two methyl groups on its α-carbon, which can slow down reaction rates and lead to incomplete coupling.[1][2] Additionally, while the compound is soluble in common peptide synthesis solvents like DMF and NMP, its solubility can be lower than other protected amino acids, potentially complicating reactions.[1] Histidine itself is also a residue prone to racemization during activation, although the Trityl (Trt) side-chain protection helps mitigate this issue in Boc-based chemistry.[3][4]

Q2: What are the standard solvent systems for this coupling reaction?

A2: The most commonly used solvents for solid-phase peptide synthesis (SPPS), including the coupling of this compound, are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][5] Dichloromethane (B109758) (DCM) is also frequently used in Boc-based chemistry.[5] NMP is often preferred as it has superior solvating properties for the growing peptide chain and can improve coupling yields.[5]

Q3: My coupling efficiency is low, and I suspect solubility issues or peptide aggregation. What alternative solvent systems can I use?

A3: For sparingly-soluble protected peptides, more powerful solvent systems are required. A mixture containing a structure-disrupting solvent is highly recommended.[2][5] Effective options include:

  • Mixtures with TFE or HFIP: A combination of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) has been shown to be very effective at dissolving sparingly-soluble protected peptides.[6]

  • DMSO or NMP Additives: Incorporating 10-20% of Dimethyl sulfoxide (B87167) (DMSO) or NMP into DMF can help disrupt peptide aggregation and improve solvation.[2][5]

Q4: Are there any "greener" or less hazardous alternatives to DMF and NMP?

A4: Yes, research into greener solvents for SPPS is ongoing. Some potential alternatives that have been explored include anisole (B1667542), N-octyl-2-pyrrolidone (NOP), Tetrahydrofuran (THF), and Acetonitrile (MeCN).[7][8] One study identified a novel mixture of anisole and NOP (75:25) that was capable of solubilizing all Fmoc amino acids and showed good resin swelling properties.[7] For difficult couplings like those involving Aib, THF with DIC/Oxyma has also been reported to yield good results.[8]

Q5: The Aib residue is sterically hindered. How can I improve coupling efficiency?

A5: To overcome the steric hindrance of Aib, several strategies can be employed:

  • Use Potent Coupling Reagents: Switch to a more powerful activating agent like HATU, HBTU, or HCTU.[2][9] The combination of diisopropylcarbodiimide (DIC) with an additive like ethyl cyanohydroxyiminoacetate (Oxyma) is particularly efficient for coupling Aib residues.[2][10]

  • Double Coupling: If a ninhydrin (B49086) test indicates an incomplete reaction, repeat the coupling step with fresh reagents.[2]

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can help drive the reaction to completion.[5] For Aib couplings, temperatures may be increased to 90-100°C, though this should be done with caution to avoid side reactions.[10]

Q6: What are the best practices to avoid racemization of the Histidine residue?

A6: While the Trt group on the histidine side chain reduces the risk of racemization, it is still a concern.[1][3] To minimize this side reaction:

  • Use Low-Racemization Reagents: The combination of DIC with additives like HOBt, HOAt, or Oxyma is known to suppress racemization.[2][11]

  • Avoid Excess Base: If a base like DIEA is required, use the minimum amount necessary. Consider substituting DIEA with a weaker base like N-methylmorpholine (NMM).[2]

  • Minimize Pre-activation Time: Do not allow the amino acid to sit in the activating solution for an extended period before adding it to the resin, as this can increase the formation of the oxazolone (B7731731) intermediate responsible for racemization.[2][11]

Troubleshooting Guide

If you are experiencing low coupling yields with this compound, follow this troubleshooting workflow to diagnose and solve the issue.

References

Technical Support Center: Optimizing Pre-activation Time for Hindered Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pre-activation time for sterically hindered dipeptides. Hindered dipeptides, particularly those containing residues like Aib (α-aminoisobutyric acid) or other α,α-disubstituted amino acids, often present significant challenges in solid-phase peptide synthesis (SPPS), leading to low coupling yields and deletion sequences.[1] This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of hindered dipeptides in a question-and-answer format.

Q1: My coupling reaction with a hindered dipeptide has a very low yield. What are the potential causes and how can I fix it?

A1: Low coupling efficiency is the most common problem when working with sterically hindered amino acids.[2] The bulky nature of these residues can physically obstruct the formation of the peptide bond.[1] Here’s a systematic approach to troubleshoot this issue:

  • Inefficient Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][3]

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] HATU and PyAOP are often considered among the most efficient.[1]

  • Suboptimal Activation: The activation of the carboxylic acid group of the incoming amino acid may be incomplete or too slow.

    • Solution: Implement a pre-activation step. This involves mixing the amino acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a specific time before adding the mixture to the resin-bound amine.[2][4] This allows for the formation of the highly reactive activated ester intermediate.

  • Insufficient Reaction Time: Steric hindrance slows down the reaction rate, and standard coupling times may be insufficient.[1]

    • Solution: Increase the coupling reaction time. For difficult couplings, this can be extended from the typical 1-2 hours to several hours, or even overnight.[2] Monitor the reaction progress using a qualitative method like the Kaiser test.[2][4]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking the reactive N-terminal amine.[2][5]

    • Solution: Change the solvent from DMF to a more polar one like N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[2] Alternatively, employing microwave-assisted peptide synthesis can provide the energy needed to break up aggregates and accelerate the coupling reaction.[1][2]

Q2: I performed a pre-activation step, but the coupling is still incomplete. How do I optimize the pre-activation time?

A2: Optimizing pre-activation time is crucial, as both insufficient and excessive times can be detrimental. While a short pre-activation of 1-2 minutes is common, this may not be sufficient for very hindered systems.[2] Conversely, prolonged pre-activation, especially with uronium/aminium reagents, can lead to the formation of inactive guanidinium (B1211019) byproducts.[6][7]

  • Systematic Approach: To find the optimal time, you can run a series of small-scale test couplings with varying pre-activation times (e.g., 2, 5, 10, 15 minutes). Analyze the crude product purity by RP-HPLC to determine the time that yields the best result.

  • Reagent Stoichiometry: Ensure you are using an adequate excess of the amino acid and coupling reagents, typically 3-5 equivalents relative to the resin loading.[2] The base (e.g., DIPEA) should be in slight excess to the coupling reagent.[2]

  • Double Coupling: If optimization of pre-activation time does not lead to complete coupling, perform a double coupling. After the first coupling reaction, drain the vessel and add a fresh solution of the pre-activated amino acid.[1][2] This is a highly effective method to drive the reaction to completion.[1]

Q3: The Kaiser test is positive (blue beads) after my coupling reaction. What should I do?

A3: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[2][8]

  • Immediate Action: Do not proceed to the next deprotection step. This will result in a deletion sequence in your final peptide.

  • Solution: Perform a second coupling (recoupling) immediately. Drain the reaction solution, wash the resin with DMF, and then add a fresh mixture of the pre-activated hindered dipeptide.[2] Allow this second coupling to proceed for at least as long as the first. After the recoupling, perform another Kaiser test to confirm completion (yellow beads).

  • Capping: If the Kaiser test remains positive after a second coupling, it indicates a very difficult coupling that may not proceed to completion. In this case, you should "cap" the unreacted amines to prevent them from reacting in subsequent steps. This is done by acetylating the free amines with a reagent like acetic anhydride. This will terminate the chain, and the capped, shorter peptide can be more easily purified from the desired full-length product.

Frequently Asked Questions (FAQs)

Q1: What is pre-activation in the context of peptide synthesis?

A1: Pre-activation is the process of activating the carboxylic acid group of an amino acid with a coupling reagent and a base for a short period before it is introduced to the N-terminal amine of the peptide chain.[4][6] This allows the formation of a highly reactive intermediate (e.g., an active ester), which can then rapidly react with the amine to form the peptide bond.[7][9] This is particularly important for hindered amino acids where the coupling reaction is inherently slow.

Q2: Which coupling reagents are most effective for hindered dipeptides?

A2: For sterically hindered couplings, aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are highly recommended.[1][2] These are more potent than standard carbodiimides (DCC, DIC).[1][3] Reagents that form OAt esters (from HATU, HOAt) are generally more reactive than those that form OBt esters (from HBTU, HOBt).[1][10] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride (B91410) can also be a very effective strategy.[1][11]

Q3: Can microwave synthesis help with coupling hindered dipeptides?

A3: Yes, microwave-assisted peptide synthesis can be very beneficial. The microwave energy helps to overcome the activation energy barrier of the reaction and can disrupt peptide chain aggregation on the solid support.[2] This leads to faster and more efficient couplings, especially for difficult sequences involving hindered residues.[1][2]

Q4: Does the choice of solvent matter for these difficult couplings?

A4: Yes, the solvent plays a critical role. While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings.[2] NMP has superior solvating properties and can help to disrupt secondary structures and aggregation that may be hindering the reaction.[2]

Q5: Can side-chain protecting groups contribute to steric hindrance?

A5: Absolutely. Bulky side-chain protecting groups can add to the overall steric hindrance around the reaction center.[1] This effect can become more pronounced as the peptide chain grows and the density of these groups on the resin increases.[1] Careful selection of protecting groups is an important consideration in the overall synthetic strategy.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Amino Acids

Coupling Reagent ClassExample(s)Relative ReactivityNotes
CarbodiimidesDCC, DICLowOften insufficient for hindered couplings; requires additives like HOBt or HOAt.[1][4]
Phosphonium SaltsPyBOP, PyAOPHighEffective for hindered couplings; PyAOP is generally more reactive than PyBOP.[1][2]
Aminium/Uronium SaltsHBTU, HCTU, HATUVery HighHighly effective; HATU is one of the most powerful reagents for difficult couplings.[1][2]

Table 2: Troubleshooting Summary for Low Coupling Yield

ObservationPotential CauseRecommended Solution
Positive Kaiser test after standard coupling timeSteric Hindrance / Slow Reaction Rate1. Increase coupling time. 2. Switch to a more potent coupling reagent (e.g., HATU). 3. Perform a double coupling.[1][2]
Low yield despite using a potent reagentSuboptimal Activation / Aggregation1. Implement and optimize a pre-activation step (1-5 min). 2. Increase reagent stoichiometry (3-5 eq.). 3. Switch solvent from DMF to NMP.[2]
Reaction fails even with optimizationSevere Steric Hindrance / Aggregation1. Employ microwave-assisted synthesis. 2. Convert the amino acid to an acyl fluoride.[1]

Experimental Protocols

Protocol 1: General Procedure for Coupling a Hindered Dipeptide using Pre-activation

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes. Drain.[2]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[2]

  • Pre-activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to this activation mixture and vortex for 1-2 minutes (this is the pre-activation step).[2] For particularly difficult couplings, this time may be optimized (see Troubleshooting section).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, this time can be extended.[2]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for completion.[2] A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), perform a double coupling by draining the reaction solution and repeating step 3.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[2]

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids in the sequence.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

Objective: To detect the presence of free primary amines on the peptide-resin, indicating an incomplete coupling reaction.[8]

Materials:

Procedure:

  • Take a small sample of peptide-resin (a few beads) and place it in a clean test tube.

  • Wash the resin beads thoroughly with ethanol to remove any residual DMF or NMP.[8]

  • Add 2-3 drops of Solution A to the resin beads.

  • Add 2-3 drops of Solution B to the resin beads.

  • Add 2-3 drops of Solution C to the resin beads.[8]

  • Heat the test tube at 100-120°C for 3-5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).[8]

  • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).[8]

Visualizations

Caption: Troubleshooting workflow for low coupling efficiency.

Caption: Experimental workflow for pre-activation.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Mass Spectrometry of Final Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts encountered during the mass spectrometry (MS) analysis of final peptides. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Unexpected Mass Shifts

Question: My mass spectrum shows peaks with unexpected mass shifts. What are the common causes?

Answer: Unexpected mass shifts in your peptide's mass spectrum can originate from various sources, including chemical modifications during sample preparation and analysis, side reactions from peptide synthesis, or the presence of adducts. A systematic approach is crucial to pinpoint the source of the modification.

Troubleshooting Steps:

  • Analyze the Mass Shift: The first step is to precisely calculate the mass difference between your expected peptide mass and the observed mass. This mass shift can often provide a direct clue to the type of modification. Refer to the table below for common modifications and their corresponding mass shifts.

  • Review Sample Preparation Protocol: Carefully examine your sample preparation workflow for potential sources of modifications. For instance, the use of urea (B33335) in lysis buffers can lead to carbamylation.[1]

  • Consider Synthesis-Related Byproducts: If you synthesized the peptide, consider potential side reactions that may have occurred. Common issues include aspartimide formation, diketopiperazine formation, and guanidinylation.

  • Check for Adduct Formation: The presence of sodium (+21.98 Da) or potassium (+38.96 Da) adducts is a frequent occurrence.[2] These can arise from glassware, buffers, or water.[2]

  • Utilize Tandem Mass Spectrometry (MS/MS): MS/MS can help to localize the modification on the peptide sequence, aiding in its identification.[1]

Category 2: Contaminants

Question: I am observing a series of regularly spaced peaks in my spectrum that are not related to my peptide. What could they be?

Answer: A series of peaks with a regular mass difference often indicates the presence of polymer contaminants. The most common culprits are polyethylene (B3416737) glycol (PEG) and detergents.

  • Polyethylene Glycol (PEG): PEG contamination is characterized by a repeating mass unit of 44.026 Da (C2H4O).[3]

  • Detergents: Many common laboratory detergents, such as Triton X-100 and Tween, can interfere with mass spectrometry analysis and appear as a series of peaks.[4][5]

Troubleshooting Steps:

  • Identify the Source: Review your entire experimental workflow to identify potential sources of polymer or detergent contamination. This can include cell lysis buffers, glassware, and plasticware.[4][6]

  • Run a Blank: Inject a blank sample (containing only the mobile phase) to determine if the contamination originates from your LC-MS system.

  • Implement a Cleanup Protocol: If the contamination is in your sample, a cleanup step is necessary. Several protocols are available for removing detergents and polymers.

Category 3: Poor Signal or No Signal

Question: I am not seeing a signal for my peptide, or the signal is very weak. What are the potential reasons?

Answer: Low or no signal for your peptide can be due to a variety of factors, including poor ionization, sample loss during preparation, or issues with the mass spectrometer settings.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are critical. Optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[7]

  • Check for Ion Suppression: Mobile phase additives can significantly impact ionization efficiency. Trifluoroacetic acid (TFA) is a known ion-suppressing agent.[7] If possible, replace 0.1% TFA with 0.1% formic acid (FA) in your mobile phase to improve the signal.[7]

  • Evaluate Sample Preparation: Peptides can be lost during sample preparation steps like desalting or cleanup. Ensure that your protocols are optimized for your specific peptide.

  • Assess Sample Concentration: Your sample may be too dilute. Consider concentrating your sample before analysis.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated.

Data Presentation: Common Byproducts and Mass Shifts

The following table summarizes common byproducts and modifications observed in peptide mass spectrometry, along with their corresponding monoisotopic mass shifts. This information can be used to tentatively identify unexpected peaks in your mass spectrum.

Modification/ByproductMonoisotopic Mass Shift (Da)Common Cause/Source
Sample Preparation Artifacts
Oxidation (Methionine)+15.9949Exposure to air, reactive oxygen species.
Deamidation (Asparagine, Glutamine)+0.9840High pH, high temperature during sample preparation.[8]
Carbamylation (Lysine, N-terminus)+43.0058Urea-containing buffers.[3]
Formylation+27.9949Formic acid in buffers.
Acetylation+42.0106Acetylating agents, acetic anhydride.
S-Carboxymethylation (Cysteine)+58.0055Alkylation with iodoacetamide (B48618) followed by hydrolysis.
Synthesis Side Reactions
Aspartimide Formation-18.0106 (Dehydration)Base-catalyzed side reaction during Fmoc synthesis, especially with Asp-Xxx sequences.
Diketopiperazine FormationVaries (cyclization of dipeptide)Occurs at the dipeptide stage, especially with Proline as one of the first two residues.
Guanidinylation+41.0265Reaction of uronium/aminium coupling reagents with the unprotected N-terminus.
Adducts
Sodium Adduct ([M+Na]+)+21.9820Glassware, buffers, water.[2]
Potassium Adduct ([M+K]+)+38.9637Glassware, buffers, water.[2]
Contaminants
Polyethylene Glycol (PEG)+44.0262 (repeating unit)Detergents (e.g., Triton X-100), plasticware.[3]

Note: The Unimod database is a comprehensive resource for protein modifications and their mass shifts.[9][10][11]

Experimental Protocols

Protocol 1: Peptide Desalting using C18 Spin Columns

This protocol is essential for removing salts and other small molecule contaminants that can interfere with mass spectrometry analysis.

Materials:

  • C18 spin column

  • Microcentrifuge

  • Acetonitrile (ACN)

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • HPLC-grade water

Procedure:

  • Column Activation: Add 200 µL of 50% ACN to the C18 spin column. Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute. Discard the flow-through. Repeat this step once.

  • Column Equilibration: Add 200 µL of 0.1% FA (or TFA) in water to the column. Centrifuge for 1 minute and discard the flow-through. Repeat this step twice.

  • Sample Loading: Acidify your peptide sample by adding FA or TFA to a final concentration of 0.1%. Load the sample onto the column and centrifuge for 1 minute. Collect the flow-through in case the peptide does not bind efficiently.

  • Washing: Add 200 µL of 0.1% FA (or TFA) in water to the column. Centrifuge for 1 minute and discard the flow-through. Repeat this step twice to remove salts.

  • Elution: Add 50-100 µL of 50% ACN with 0.1% FA to the column. Place the column in a clean collection tube and centrifuge for 1 minute to elute the desalted peptide. Repeat the elution step and pool the eluates.

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in an appropriate solvent for MS analysis (e.g., 5% ACN, 0.1% FA).

Protocol 2: In-Solution Reduction and Alkylation of Cysteine Residues

This protocol is used to break disulfide bonds and cap the resulting free thiols to prevent them from reforming, which can complicate MS analysis.

Materials:

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA) or Iodoacetic Acid

  • Ammonium Bicarbonate (AmBic) buffer (e.g., 50 mM, pH 8.0)

  • Incubator or heat block

Procedure:

  • Protein Denaturation (Optional but Recommended): Denature the protein sample by heating at 95°C for 5-10 minutes or by using a denaturing agent compatible with downstream analysis.

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 20 mM.

  • Proceed to Digestion: The reduced and alkylated protein sample is now ready for enzymatic digestion (e.g., with trypsin).

Mandatory Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed in Mass Spec check_mass_shift Calculate Mass Shift start->check_mass_shift run_blank Run Blank Injection start->run_blank is_known_modification Known Modification or Adduct? check_mass_shift->is_known_modification review_protocol Review Sample Prep & Synthesis Protocols is_known_modification->review_protocol Yes is_polymer Regularly Spaced Peaks? is_known_modification->is_polymer No optimize_protocol Optimize Protocol to Minimize Byproduct review_protocol->optimize_protocol polymer_cleanup Implement Polymer/ Detergent Removal Protocol is_polymer->polymer_cleanup Yes msms_analysis Perform MS/MS Analysis is_polymer->msms_analysis No polymer_cleanup->optimize_protocol identify_modification Identify Modification & Source msms_analysis->identify_modification identify_modification->optimize_protocol is_blank_clean Blank Clean? run_blank->is_blank_clean system_contamination System Contamination sample_contamination Sample Contamination sample_contamination->polymer_cleanup is_blank_clean->system_contamination No is_blank_clean->sample_contamination Yes

Caption: A decision tree for troubleshooting unexpected peaks in mass spectrometry.

Contaminant_Sources cluster_sources Sources of Contamination cluster_byproducts Resulting Byproducts reagents Reagents & Buffers (Urea, Salts, Detergents) sample Peptide Sample reagents->sample glassware Glassware (Na+, K+ leaching) glassware->sample plasticware Plasticware (Plasticizers, PEG) plasticware->sample environment Environment (Keratin) environment->sample adducts Adducts ([M+Na]+, [M+K]+) ms_analysis Mass Spectrometry Analysis adducts->ms_analysis polymers Polymers & Detergents (PEG, Triton X-100) polymers->ms_analysis modifications Chemical Modifications (Carbamylation) modifications->ms_analysis keratin Keratin Contamination keratin->ms_analysis sample->adducts sample->polymers sample->modifications sample->keratin

References

Best practices for long-term storage of Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and use of Boc-His(Trt)-Aib-OH. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

For long-term stability, this compound should be stored at -20°C in a dry, sealed container to prevent degradation.[1] For shorter durations, a tiered approach can be taken. Storage at 2-8°C is suitable for periods longer than three months, while short-term storage at room temperature is also acceptable.[2] To minimize moisture absorption, it is crucial to allow the container to warm to ambient temperature before opening.[2]

Q2: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or consistency of the solid material. However, the most reliable method for assessing the purity and integrity of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A purity of greater than 95% is typical for this compound.[1]

Q3: In which solvents is this compound soluble?

This compound is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] However, solubility issues can sometimes arise, potentially complicating coupling reactions.[1]

Troubleshooting Guides

Issue 1: Incomplete Coupling Reactions

Symptom: A positive Kaiser test (ninhydrin test) after a coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction. This is a common issue due to the steric hindrance of the α-aminoisobutyric acid (Aib) residue.[1]

Troubleshooting Protocol:

  • Perform a Double Coupling: The most direct approach is to repeat the coupling step with a fresh solution of the activated amino acid.

  • Optimize Coupling Reagents: Employ more potent coupling reagents to overcome the steric hindrance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) are recommended.[1]

  • Increase Reaction Time and/or Temperature: Extending the coupling time can help drive the reaction to completion. Microwave-assisted solid-phase peptide synthesis (SPPS) can also be effective in enhancing the coupling efficiency of sterically hindered amino acids like Aib.

  • Solvent Considerations: In cases of peptide aggregation on the resin, which can also lead to incomplete coupling, consider switching to a more effective solubilizing solvent such as NMP or using a solvent mixture.

Experimental Protocol: Double Coupling for Incomplete Reaction

StepActionReagents and Conditions
1WashWash the peptide-resin three times with DMF to remove any residual reagents from the previous coupling attempt.
2Prepare Activation SolutionIn a separate vessel, dissolve this compound (2-3 equivalents relative to resin substitution) and an activating agent (e.g., HATU, 2-3 equivalents) in DMF. Add DIEA (N,N-Diisopropylethylamine, 4-6 equivalents) to the solution.
3RecoupleAdd the freshly prepared activation solution to the peptide-resin.
4ReactAgitate the reaction mixture at room temperature for 1-2 hours.
5WashWash the peptide-resin thoroughly with DMF (3-5 times).
6TestPerform a Kaiser test to confirm the absence of free primary amines. If the test is negative (yellow beads), proceed to the next deprotection step. If it remains positive, consider capping the unreacted amines with acetic anhydride.
Issue 2: Side Reactions During Deprotection

Symptom: Mass spectrometry (MS) analysis of the final peptide reveals unexpected mass additions, particularly +56 Da, corresponding to the tert-butyl group. This indicates alkylation of sensitive amino acid side chains.

Cause: The acidic cleavage of the Boc and Trt protecting groups using trifluoroacetic acid (TFA) generates reactive carbocations (e.g., tert-butyl cation, trityl cation). These can be scavenged by nucleophilic side chains of certain amino acids.

Troubleshooting Protocol:

  • Utilize a Scavenger Cocktail: The most effective way to prevent these side reactions is to include "scavengers" in the TFA cleavage cocktail. These are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.

  • Select Appropriate Scavengers: The choice of scavengers depends on the amino acids present in your peptide sequence.

Table: Recommended Scavengers for TFA Cleavage

Sensitive ResiduePotential Side ReactionRecommended Scavengers
Tryptophan (Trp)Alkylation of the indole (B1671886) ringTriisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)
Methionine (Met)S-alkylation to form a sulfonium (B1226848) saltThioanisole
Cysteine (Cys)S-alkylation1,2-Ethanedithiol (EDT)
Tyrosine (Tyr)Alkylation of the phenol (B47542) ringThioanisole, Phenol

Experimental Protocol: Standard TFA Cleavage with Scavengers

StepActionReagents and Conditions
1Prepare Cleavage CocktailPrepare a fresh cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).
2Resin SwellingWash the dried peptide-resin with dichloromethane (B109758) (DCM) and allow it to swell for 15-20 minutes.
3Cleavage ReactionAdd the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).
4ReactAgitate the mixture at room temperature for 2-4 hours.
5Peptide PrecipitationFilter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
6IsolationCentrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visual Guides

experimental_workflow start Start: This compound and Peptide-Resin coupling Coupling Reaction (e.g., HATU/DIEA in DMF) start->coupling wash1 DMF Wash coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test incomplete Incomplete (Positive Test) kaiser_test->incomplete Blue Beads complete Complete (Negative Test) kaiser_test->complete Yellow Beads double_coupling Double Coupling incomplete->double_coupling double_coupling->wash1 deprotection_setup Prepare for Deprotection complete->deprotection_setup deprotection TFA Cleavage with Scavengers deprotection_setup->deprotection precipitation Precipitate with Cold Ether deprotection->precipitation end End: Purified Peptide precipitation->end

Caption: A logical workflow for the coupling and deprotection steps involving this compound.

signaling_pathway ligand GLP-1 Receptor Agonist (containing His-Aib motif) receptor GLP-1 Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., Insulin Secretion) pka->cellular_response Phosphorylates Targets

Caption: Simplified GLP-1 receptor signaling pathway, a common target for peptides incorporating the His-Aib motif.

References

Methods for improving overall yield in difficult peptide sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of difficult peptide sequences, ultimately aiming to improve overall yield and purity.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues in Solid-Phase Peptide Synthesis (SPPS), with a particular focus on overcoming low yields associated with difficult sequences.

Issue: Significantly Lower Than Expected Peptide Yield After Cleavage

A lower-than-anticipated yield can stem from various stages of the synthesis process. A methodical investigation is key to pinpointing the root cause. The initial step is to ascertain whether the low yield is a consequence of inefficient synthesis or a problem during the final cleavage and work-up.

How to Investigate:

  • Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the resulting product using mass spectrometry (MS).[1] The detection of the target peptide's mass confirms that the synthesis was at least partially successful.

  • Quantitative Analysis: Determine the peptide loading on the resin. This can be achieved by cleaving the peptide from a precisely weighed amount of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

Scenario 1: Target Peptide is Not Detected or is a Minor Component in the Test Cleavage

This outcome points towards a problem during the synthesis itself. The most probable causes are incomplete Fmoc deprotection or inefficient coupling reactions, leading to truncated or deletion sequences.

How to Investigate Further:

  • Monitor Coupling Reactions: Employ a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, after each coupling step to check for the presence of free primary amines.[1] A positive result (blue beads) indicates incomplete coupling.

  • Analyze Intermediates: If a specific coupling step is suspected to be problematic, a small sample of the resin can be cleaved and analyzed by MS to identify the point of failure.[1]

Solutions for Inefficient Synthesis:

  • Extend Reaction Times: Increase the duration of the deprotection and/or coupling steps.[1]

  • Increase Reagent Concentration: Using a higher concentration of amino acids and coupling reagents can enhance reaction kinetics.[2]

  • Double Coupling: For difficult couplings, repeating the coupling step with fresh reagents can improve the yield. This is particularly useful after proline residues or for sequences with repeating amino acids.[2]

  • Address Secondary Structures: For sequences prone to aggregation, consider the following:

    • Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures.

    • High-Boiling Point Solvents: Switch to solvents with better-solvating properties like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).

    • Backbone Protection: Incorporate pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)-protected dipeptides to disrupt hydrogen bonding networks that lead to aggregation.[3]

    • Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature or using a microwave-assisted synthesizer can help break up aggregates and accelerate reaction times.[4][5][6]

Scenario 2: Target Peptide is Detected in the Test Cleavage, but Final Yield is Low

This suggests that the on-resin synthesis was successful, but the issue lies with the cleavage, peptide precipitation, or subsequent work-up steps.

Solutions for Cleavage and Work-up Issues:

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the peptide's amino acid composition and that scavengers are used for sensitive residues (e.g., Trp, Cys, Met).

  • Improve Peptide Precipitation: If the peptide does not precipitate well in cold diethyl ether, try different precipitation solvents or techniques. For very hydrophobic peptides, precipitation can be particularly challenging.[7]

  • Check for Peptide Solubility: The cleaved peptide may be insoluble in the cleavage cocktail or the subsequent solvents used for work-up. Test different solvents to dissolve the crude peptide.

Troubleshooting Workflow for Low Peptide Yield

G Troubleshooting Workflow for Low Peptide Yield start Low Peptide Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage check_mass Target Mass Detected? test_cleavage->check_mass synthesis_problem Problem with On-Resin Synthesis check_mass->synthesis_problem No cleavage_problem Problem with Cleavage/Work-up check_mass->cleavage_problem Yes monitor_coupling Monitor Coupling (e.g., Kaiser Test) synthesis_problem->monitor_coupling optimize_cleavage Optimize Cleavage Cocktail & Conditions cleavage_problem->optimize_cleavage incomplete_coupling Incomplete Coupling? monitor_coupling->incomplete_coupling extend_time Extend Reaction Time / Double Couple incomplete_coupling->extend_time Yes check_reagents Check Reagent Quality & Concentration incomplete_coupling->check_reagents No, coupling still fails end Improved Yield extend_time->end address_aggregation Address Aggregation (Pseudoproline, Microwave, etc.) check_reagents->address_aggregation address_aggregation->end improve_precipitation Improve Precipitation Method optimize_cleavage->improve_precipitation check_solubility Check Peptide Solubility improve_precipitation->check_solubility check_solubility->end

Caption: A decision tree for systematically troubleshooting low peptide yield.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" and how can I predict if my peptide will be prone to aggregation?

A: "Difficult sequences" are peptides that tend to aggregate on the resin during synthesis, which hinders reaction kinetics.[3] Key characteristics include long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala), sequences rich in β-branched amino acids (Val, Ile, Thr), and alternating hydrophobic and hydrophilic residues that can favor β-sheet formation. Several computational tools are available to predict the aggregation potential of a peptide sequence before synthesis, allowing for a proactive synthetic strategy.

Q2: How can I proactively prevent peptide aggregation during SPPS?

A: A proactive approach is generally more effective than trying to salvage an aggregated synthesis. Consider these strategies during synthesis planning:

  • Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the spacing between peptide chains, which can minimize intermolecular aggregation. Resins with a polyethylene (B3416737) glycol (PEG) linker can also enhance the solvation of the growing peptide chain.

  • Backbone Protection: Incorporating backbone-protecting groups is a highly effective method to disrupt the hydrogen bonding network that leads to secondary structure formation. The most common strategies are the use of pseudoproline dipeptides and Dmb-dipeptides.[3]

Q3: When should I use pseudoproline dipeptides?

A: Pseudoproline dipeptides are highly effective at disrupting aggregation and should be considered for sequences containing Ser or Thr, especially when these residues are followed by a hydrophobic residue. They are introduced as a dipeptide unit, replacing the standard coupling of two individual amino acids.[8][9]

Q4: What are the benefits of microwave-assisted peptide synthesis?

A: Microwave-assisted SPPS can significantly reduce synthesis time and improve the quality of the final peptide, particularly for difficult sequences.[4][5] The rapid and uniform heating provided by microwave energy can accelerate both coupling and deprotection steps and help to disrupt on-resin aggregation.[6]

Q5: Which coupling reagent should I choose for a difficult coupling?

A: For challenging couplings, such as those involving sterically hindered amino acids or N-methylated amino acids, more potent coupling reagents are recommended.[10] Aminium/uronium salts like HATU, HBTU, and COMU, and phosphonium (B103445) salts like PyBOP are generally more efficient than standard carbodiimide (B86325) reagents (DCC, DIC) in these situations.[10][11]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance

This table provides a comparative overview of the crude purity of a model peptide synthesized using different coupling reagents. Note that performance can be sequence-dependent.

Coupling ReagentCrude Peptide Purity (%)Racemization LevelKey Advantages
HATU >95Very LowHighly reactive, excellent for sterically hindered couplings.[10][11]
HBTU ~90LowWidely used, efficient, and cost-effective.[11]
COMU >95Very LowHigh solubility of byproducts, good for "green chemistry" approaches.
PyBOP ~90LowGood for suppressing racemization.[11]
DIC/HOBt ~85ModerateCost-effective for large-scale synthesis.[11]

Experimental Protocols

Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide into a growing peptide chain during Fmoc-based SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU) (5 equivalents)

  • Base (e.g., DIPEA) (10 equivalents)

  • DMF or NMP

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF.

  • Activation of the Dipeptide: In a separate vial, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add the base (DIPEA) to the solution and mix thoroughly.

  • Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.[8]

  • Monitoring the Coupling: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test or another appropriate test for free primary amines. A negative result indicates a complete reaction.

  • Post-Coupling: If the coupling is incomplete, consider a second coupling step (double coupling) with a fresh solution of activated dipeptide for another 1-2 hours.

  • Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next synthesis cycle.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a general cycle for microwave-assisted SPPS using the Fmoc strategy. Specific parameters may need to be optimized for different peptide sequences and instruments.

Materials:

  • Peptide-resin

  • 20% piperidine in NMP

  • Fmoc-protected amino acid (1.5 equivalents)

  • HBTU (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • DIEA (2 equivalents)

  • DMF

  • Microwave peptide synthesizer

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in NMP to the peptidyl-resin.

    • Irradiate with microwaves for 30 seconds to 3 minutes, depending on the difficulty of the deprotection.

    • Repeat the deprotection step.

    • Wash the resin thoroughly with NMP.[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid, HBTU, HOBt, and DIEA in dry DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Irradiate with microwaves for 5 minutes.[12]

    • Wash the resin thoroughly with NMP to prepare for the next cycle.

Protocol 3: Qualitative Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin during SPPS.

Materials:

  • Kaiser test solutions:

    • Reagent A: Potassium cyanide in pyridine

    • Reagent B: Ninhydrin in n-butanol

    • Reagent C: Phenol in n-butanol

  • Peptide-resin sample (10-15 beads)

  • Small test tube

  • Heating block or oven at 110°C

Procedure:

  • Sample Collection: Carefully remove a small sample of the peptide-resin from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent like DMF to remove any residual reagents. Decant the solvent.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[13]

  • Incubation: Heat the test tube at 110°C for 5 minutes.[13]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Positive result, indicating the presence of free primary amines (incomplete coupling or successful deprotection).[1]

  • Colorless or yellow solution and beads: Negative result, indicating the absence of free primary amines (complete coupling).[14]

  • Light blue solution, dark blue beads: Incomplete coupling. Recouple the amino acid.[1]

Logical Relationships in SPPS Troubleshooting

G Logical Relationships in SPPS Troubleshooting cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions Deprotection Fmoc Deprotection Washing Washing Deprotection->Washing Coupling Amino Acid Coupling Coupling->Washing KaiserTest Kaiser Test Coupling->KaiserTest monitoring Washing->Deprotection Washing->Coupling LowYield Low Yield KaiserTest->LowYield PurityIssues Purity Issues KaiserTest->PurityIssues Aggregation Aggregation Aggregation->LowYield Aggregation->PurityIssues Pseudoproline Pseudoproline Dipeptides Aggregation->Pseudoproline Microwave Microwave Synthesis Aggregation->Microwave ChaotropicSalts Chaotropic Salts / Special Solvents Aggregation->ChaotropicSalts LowYield->Pseudoproline LowYield->Microwave HighPotencyReagents High-Potency Coupling Reagents LowYield->HighPotencyReagents PurityIssues->Pseudoproline PurityIssues->Microwave PurityIssues->HighPotencyReagents

Caption: Interplay of synthesis steps, common problems, and effective solutions.

References

Validation & Comparative

A Comparative Guide to Boc-His(Trt)-Aib-OH and Fmoc-His(Aib)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of histidine and sterically hindered amino acids like α-aminoisobutyric acid (Aib) is crucial for designing peptides with enhanced stability and specific conformations. The choice of protecting group strategy—primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical decision point in solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of two key dipeptide building blocks: Boc-His(Trt)-Aib-OH for Boc-based SPPS and Fmoc-His(Aib)-OH for Fmoc-based SPPS.

Overview and Core Chemical Differences

The fundamental distinction between these two reagents lies in the Nα-protecting group, which dictates the entire synthetic workflow. The Boc group is acid-labile, removed by acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by bases such as piperidine (B6355638).[1][] This difference in lability defines the orthogonality of the synthesis, influencing the choice of resin, side-chain protecting groups, and cleavage conditions.

This compound is designed for the Boc/Bzl strategy. It features an acid-labile Boc group for Nα-protection and an acid-labile trityl (Trt) group to protect the histidine imidazole (B134444) side chain.[3] The presence of the Aib residue is intended to induce helical structures, thereby increasing the peptide's resistance to enzymatic degradation.[3][]

Fmoc-His(Aib)-OH , often supplied as a TFA salt, is a key intermediate for Fmoc-based SPPS, famously used in the synthesis of GLP-1 receptor agonists like Semaglutide.[][5][6] The Fmoc strategy is often preferred for its milder Nα-deprotection conditions and the ability to monitor the reaction progress via UV absorbance of the cleaved dibenzofulvene-piperidine adduct.[7]

Physicochemical and Handling Properties

Proper handling and storage are paramount to maintaining the integrity of these reagents. The following table summarizes their key properties.

PropertyThis compoundFmoc-His(Aib)-OH (TFA Salt)
CAS Number 2061897-68-3[3][][]1446013-08-6[5]
Molecular Formula C₃₄H₃₈N₄O₅[3][]C₂₇H₂₇F₃N₄O₇[5]
Molecular Weight 582.7 g/mol [3][]576.5 g/mol [5]
Appearance White to off-white solid[3][]White to off-white solid[][5]
Solubility Soluble in DMF, NMP, DMSO (Slightly), Chloroform (Slightly)[3][]Soluble in DMF
Storage Conditions -20°C or 2-8°C, store in a dry environment[3][]2-8°C, sealed and dry[5]

Performance Comparison in Peptide Synthesis

The choice between these two building blocks directly impacts synthesis efficiency, purity, and potential side reactions, particularly racemization of the histidine residue.

ParameterThis compoundFmoc-His(Aib)-OH
Synthetic Strategy Boc-SPPSFmoc-SPPS
Nα-Deprotection Acid-labile: Requires strong acid (e.g., TFA) in every cycle.[10]Base-labile: Requires mild base (e.g., 20% piperidine in DMF).[10][11]
His Side-Chain Protection Trityl (Trt) group protects the imidazole τ-nitrogen, minimizing racemization.[3]Often used without a dedicated side-chain protecting group (as a TFA salt). This can increase racemization risk.[3]
Racemization Risk Lower risk. The Trt group effectively shields the imidazole ring, reducing the risk of α-proton abstraction during activation.[3]Higher risk. Histidine is highly prone to racemization in Fmoc-SPPS, especially with prolonged coupling or at elevated temperatures. Careful selection of coupling reagents is critical.[7][12][13]
Coupling Efficiency The steric hindrance from both the Aib and Trt groups necessitates the use of potent coupling reagents like HATU or HBTU to ensure complete reaction.[3][14]Aib's steric bulk requires highly reactive coupling reagents (e.g., HATU, COMU) and potentially double coupling to achieve high efficiency.[11][15]
Orthogonality Semi-orthogonal. Both Nα-Boc and side-chain Trt groups are removed with acid, but at different rates. Final cleavage uses strong acid (e.g., HF or high-concentration TFA).[1][16]Fully orthogonal. The base-labile Fmoc group is removed without affecting the acid-labile side-chain protecting groups (e.g., tBu, Trt) used for other amino acids.[1]
Key Applications Synthesis of complex, conformationally constrained peptides; alternative intermediate for GLP-1 analogues.[3][17]Direct intermediate in the synthesis of Semaglutide and other GLP-1 receptor agonists.[][6]

Mandatory Visualizations

Chemical Structures

cluster_Boc This compound cluster_Fmoc Fmoc-His(Aib)-OH Boc This compound Boc_N Boc (Nα-protection) Boc->Boc_N His Histidine Boc->His Trt Trityl (Side-chain protection) Boc->Trt Aib Aib Boc->Aib OH -OH Boc->OH Fmoc Fmoc-His(Aib)-OH Fmoc_N Fmoc (Nα-protection) Fmoc->Fmoc_N His_Fmoc Histidine Fmoc->His_Fmoc Aib_Fmoc Aib Fmoc->Aib_Fmoc OH_Fmoc -OH Fmoc->OH_Fmoc

Caption: Core components of this compound and Fmoc-His(Aib)-OH.

Peptide Synthesis Workflows

The following diagrams illustrate the cyclical nature of Boc- and Fmoc-SPPS.

Boc_SPPS_Workflow start Resin-Bound Peptide (N-terminus Boc-protected) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Coupling: This compound + Activator (HATU) neutralization->coupling wash Wash (DMF, DCM) coupling->wash end Resin-Bound Peptide (Elongated by one dipeptide) wash->end end->deprotection Repeat Cycle

Caption: General workflow for a Boc-SPPS cycle.

Fmoc_SPPS_Workflow start Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-His(Aib)-OH + Activator (HATU) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Resin-Bound Peptide (Elongated by one dipeptide) wash2->end end->deprotection Repeat Cycle

Caption: General workflow for an Fmoc-SPPS cycle.

Experimental Protocols

The following are generalized protocols and may require optimization based on the specific peptide sequence and scale.

Protocol 1: Incorporation of this compound via Boc-SPPS
  • Resin Swelling: Swell the starting resin (e.g., MBHA or Merrifield) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Perform a pre-wash for 5 minutes followed by the main deprotection step.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x) to remove residual acid.

  • Neutralization: Neutralize the resin-bound amine hydrochloride with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 10-15 minutes.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents), a coupling reagent such as HATU (3-4 equivalents), and DIEA (6-9 equivalents) in DMF.[14]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, a second coupling may be necessary.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.

Protocol 2: Incorporation of Fmoc-His(Aib)-OH via Fmoc-SPPS
  • Resin Swelling: Swell the starting resin (e.g., Rink Amide or Wang) in DMF for 30-60 minutes in a peptide synthesis vessel.[11][15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.[11]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Aib)-OH (3-5 equivalents), a high-potency coupling reagent (e.g., HATU or COMU, 3-5 equivalents), and a base (e.g., DIEA or collidine, 6-10 equivalents) in DMF.[11][15]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test. Due to the steric hindrance of Aib, a double coupling is often recommended.[11][15]

    • If a second coupling is needed, wash the resin with DMF (3x) and repeat step 4.

    • After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.

Protocol 3: Final Peptide Cleavage and Deprotection
  • Resin Preparation: After the final synthesis cycle and N-terminal deprotection (if required), wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage: Add a cleavage cocktail to the resin. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[11] Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide can then be purified by RP-HPLC.

Conclusion and Recommendations

The selection between this compound and Fmoc-His(Aib)-OH is fundamentally dictated by the choice of SPPS strategy.

Choose this compound if:

  • You are utilizing a Boc-SPPS workflow.

  • Minimizing histidine racemization is a top priority, as the Trt group offers robust side-chain protection.[3]

  • Your synthesis hardware and protocols are designed for handling TFA in every cycle.

Choose Fmoc-His(Aib)-OH if:

  • You are using the more common Fmoc-SPPS workflow, which offers milder deprotection conditions and easier monitoring.[7]

  • You are synthesizing Semaglutide or related analogues where this specific intermediate is established.[][6]

  • You are prepared to mitigate the higher risk of histidine racemization through optimized coupling conditions, potent activators, and potentially shorter reaction times.[12]

For both reagents, the steric hindrance of the Aib residue necessitates the use of powerful coupling reagents and careful monitoring to ensure high-yield synthesis.[11][15] By understanding the distinct chemical properties and performance characteristics of each dipeptide, researchers can make an informed decision to optimize their peptide synthesis campaigns for purity, yield, and stereochemical integrity.

References

A Researcher's Guide to Histidine Protection: Trt vs. Bom vs. DNP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a protecting group for the histidine side chain is a critical decision that significantly influences the efficiency, purity, and stereochemical integrity of the final peptide. The unique imidazole (B134444) ring of histidine presents challenges, primarily its propensity to catalyze racemization and its susceptibility to side-chain acylation. This guide provides an objective comparison of three commonly employed histidine protecting groups—Trityl (Trt), Benzyloxymethyl (Bom), and Dinitrophenyl (DNP)—supported by experimental data and detailed protocols to facilitate an informed selection process.

The efficacy of a protecting group is evaluated based on its ability to prevent side reactions, its stability throughout the synthetic cycles, and the ease and efficiency of its removal. The selection is heavily dependent on the chosen synthetic strategy, most notably Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Performance Comparison at a Glance

The Trityl (Trt) group is predominantly used in Fmoc-based SPPS, valued for its acid lability which aligns with the final cleavage step. The Benzyloxymethyl (Bom) and Dinitrophenyl (DNP) groups are typically employed in Boc-based strategies, offering robust protection and varying deprotection mechanisms.

Key Characteristics of Histidine Protecting Groups:

Protecting GroupPrimary Synthesis StrategyPoint of AttachmentKey AdvantagesKey Disadvantages
Trityl (Trt) Fmoc/tBuτ-nitrogen (Nτ)Widely used, commercially available, improves solubility, stable to piperidine (B6355638).[1]Does not fully prevent racemization, especially at elevated temperatures.[2][3]
Benzyloxymethyl (Bom) Boc/Bzlπ-nitrogen (Nπ)Highly effective in suppressing racemization.[4][5]More costly, requires strong acid (HF) or hydrogenolysis for removal.[4]
Dinitrophenyl (DNP) Boc/BzlImidazole NitrogenRobust protection, suppresses racemization, orthogonal deprotection via thiolysis.[2]Deprotection requires specific, often harsh, reagents (e.g., thiophenol).[3] Can be partially cleaved by piperidine in mixed Boc/Fmoc strategies.

Quantitative Data on Racemization

Racemization of the α-carbon is a major concern during histidine coupling. The choice of protecting group has a significant impact on the level of D-histidine formation. Protection of the π-nitrogen (Nπ) of the imidazole ring is considered the most effective strategy to prevent this side reaction.

Table 1: Comparison of D-Isomer (Racemization) Formation

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Synthesis StrategyReference
Fmoc-His(Trt)-OH50 °C, 10 min6.8%Fmoc
Fmoc-His(Trt)-OH90 °C, 2 min>16%Fmoc
Fmoc-His(Boc)-OH50 °C, 10 min0.18%Fmoc
Fmoc-His(Boc)-OH90 °C, 2 min0.81%Fmoc
Fmoc-His(π-Mbom)-OH**80 °C (Microwave)0.8%Fmoc
Fmoc-His(Trt)-OH80 °C (Microwave)16.6%Fmoc

*Fmoc-His(Boc)-OH is included as a modern benchmark for racemization suppression, demonstrating the effectiveness of electronically deactivating the imidazole ring. **The Methoxybenzyloxymethyl (MBom) group is an analog of Bom, adapted for Fmoc chemistry, highlighting the efficacy of Nπ protection.

Deprotection Conditions

The orthogonality of the protecting group strategy is crucial for complex peptide synthesis. The conditions required for the removal of the histidine side-chain protection must be compatible with other protecting groups on the peptide and the resin linker.

Table 2: Deprotection (Cleavage) Conditions

Protecting GroupReagentsConditionsNotes
Trityl (Trt) Trifluoroacetic acid (TFA) based cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).Room temperature, 2-3 hours.Cleaved simultaneously with peptide cleavage from most acid-labile resins in Fmoc-SPPS. Scavengers (e.g., TIS) are crucial to prevent re-alkylation.
Benzyloxymethyl (Bom) Hydrogen Fluoride (HF) or TFMSA.[4]Strong acid cleavage, typically at 0 °C for 1-2 hours.Requires specialized apparatus for HF. Scavengers are needed to prevent side reactions from released formaldehyde.
Dinitrophenyl (DNP) Thiophenol with a base (e.g., TEA or DIPEA) in DMF.Room temperature, 1-2 hours.Orthogonal to acid-labile groups. The byproducts are intensely colored, requiring extensive washing.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Incorporation of Fmoc-His(Trt)-OH in SPPS

This protocol describes a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-His(Trt)-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 eq.)

  • Base (e.g., DIPEA, 6 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and HBTU in DMF. Add DIPEA to the solution and mix for 1-2 minutes. Avoid prolonged pre-activation to minimize racemization.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling (absence of free primary amines). Repeat the coupling step if necessary.

Protocol 2: Removal of the Trityl (Trt) Group

This protocol describes the removal of the Trt group during the final cleavage of the peptide from the resin in Fmoc-SPPS.

Materials:

  • Peptide-resin with Trt-protected histidine

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the peptide pellet by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Removal of the Dinitrophenyl (DNP) Group

This protocol outlines the nucleophilic removal of the DNP group from the histidine side-chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin with DNP-protected histidine

  • Thiophenol

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Prepare a deprotection solution (e.g., 20% thiophenol and 20% DIPEA in DMF). Treat the resin with this solution for 1-2 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with DMF to remove the cleaved DNP group and reagents.

  • Drying: Dry the resin under vacuum before proceeding with the next step in the synthesis or final cleavage.

Protocol 4: Removal of the Benzyloxymethyl (Bom) Group

This protocol describes the final cleavage and deprotection for a peptide containing His(Bom) synthesized via Boc-SPPS.

Materials:

  • Peptide-resin with Bom-protected histidine

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Transfer the dry peptide-resin to the HF reaction vessel within the specialized apparatus. Add appropriate scavengers (e.g., anisole).

  • HF Cleavage: Cool the reaction vessel to -78 °C. Carefully condense anhydrous HF into the vessel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Isolation: Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups. Precipitate and isolate the peptide as described in Protocol 2.

Visualizing the Chemistry and Workflow

To better understand the chemical differences and the decision-making process, the following diagrams are provided.

G cluster_Trt Trt-Protected Histidine cluster_Bom Bom-Protected Histidine cluster_DNP DNP-Protected Histidine Trt_His His(Trt) Trt_Structure Trt_His->Trt_Structure τ-N Bom_His His(Bom) Bom_Structure <-CH2-O-Bn> Bom_His->Bom_Structure π-N DNP_His His(DNP) DNP_Structure DNP_His->DNP_Structure N

Caption: Chemical structures of Trt-, Bom-, and DNP-protected histidine.

SPPS_Workflow start Start with Resin deprotection Nα-Deprotection (Piperidine for Fmoc / TFA for Boc) start->deprotection wash1 Wash deprotection->wash1 coupling Couple Protected His (e.g., Fmoc-His(Trt)-OH) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycles for all Amino Acids wash2->repeat repeat->deprotection Next AA final_deprotection Final Side-Chain Deprotection & Cleavage repeat->final_deprotection End of Sequence purification Purification (HPLC) final_deprotection->purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision_Tree start Select Histidine Protecting Group strategy SPPS Strategy? start->strategy fmoc_racemization High Racemization Risk? strategy->fmoc_racemization Fmoc/tBu boc_orthogonality Need Orthogonal Deprotection? strategy->boc_orthogonality Boc/Bzl trt Use Fmoc-His(Trt)-OH fmoc_racemization->trt No (Standard Synthesis) boc_his Consider Boc-His(Bom)-OH (High Cost) fmoc_racemization->boc_his Yes (e.g., Microwave SPPS) bom Use Boc-His(Bom)-OH boc_orthogonality->bom No (Final HF Cleavage) dnp Use Boc-His(DNP)-OH boc_orthogonality->dnp Yes (Thiolysis Needed)

Caption: Decision workflow for selecting a histidine protecting group.

Conclusion

The strategic selection of a histidine protecting group is a critical determinant of success in peptide synthesis.

  • For routine Fmoc-SPPS , where racemization risk is moderate and cost is a consideration, Fmoc-His(Trt)-OH remains a suitable and widely used choice.

  • In Boc-SPPS , or in syntheses where the suppression of racemization is paramount, Boc-His(Bom)-OH stands out as a highly effective, albeit more costly, option.[4]

  • Boc-His(DNP)-OH provides a robust and orthogonal protection strategy within the Boc framework, which is particularly useful for the synthesis of complex peptides requiring selective on-resin manipulations.[2]

By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

A Head-to-Head Battle in Peptide Synthesis: Boc/Bzl vs. Fmoc/tBu for Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of long peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences yield, purity, and overall success. While Fmoc/tBu chemistry has become the more prevalent method due to its milder conditions and ease of automation, the classic Boc/Bzl strategy retains significant advantages, particularly for challenging long sequences. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols.

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the chemical nature of the temporary protecting group for the α-amino group of the growing peptide chain and the conditions required for its removal. This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.

Boc/Bzl Chemistry: This strategy employs the acid-labile Boc group for Nα-protection.[1] Repetitive deprotection is achieved using a moderate acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[1] This reliance on differential acid lability makes the Boc/Bzl strategy a non-orthogonal approach.[1]

Fmoc/tBu Chemistry: In contrast, the Fmoc/tBu strategy is a fully orthogonal system.[1] The Nα-Fmoc group is labile to a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent.[1] The side-chain protecting groups are tert-butyl (tBu) based and are removed, along with the cleavage from the resin, using a moderately strong acid like TFA.[1] This orthogonality allows for the selective removal of the Nα-protecting group without affecting the side-chain protection during the synthesis cycles.[1]

Advantages of Boc/Bzl Chemistry for Long Peptides

For the synthesis of long peptides, particularly those with hydrophobic or aggregation-prone sequences, the Boc/Bzl strategy often provides distinct advantages, leading to higher crude purity and yields.[]

Mitigation of Peptide Aggregation: A significant hurdle in the synthesis of long peptides is the tendency of the growing chain to aggregate, leading to incomplete coupling and deprotection steps. The repetitive acidic treatments for Boc deprotection result in the protonation of the N-terminus. This positive charge helps to disrupt intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, thereby improving solvation and the accessibility of the growing peptide chain.[3][4] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation.[3]

Superiority in "Difficult" Sequences: The synthesis of "difficult sequences," such as the amyloid-beta (Aβ) peptide, a highly hydrophobic and aggregation-prone sequence, serves as a relevant case study. While direct side-by-side comparisons in a single study are scarce, data from various sources illustrate that the Boc strategy is a robust method for such challenging peptides.[3] The aggressive deprotection conditions in Boc chemistry can effectively disrupt potential aggregates or secondary structures.[]

Advantages of Fmoc/tBu Chemistry for Long Peptides

Despite the advantages of Boc/Bzl chemistry for specific applications, the Fmoc/tBu strategy is the most widely used method for peptide synthesis, including for many long peptides, due to several key benefits.

Milder Reaction Conditions: The use of a weak base for deprotection in Fmoc chemistry is significantly milder than the repetitive strong acid treatments in the Boc strategy.[5] This minimizes the risk of cleaving acid-labile side-chain protecting groups during synthesis and is more compatible with sensitive amino acid residues and post-translational modifications.[5]

Ease of Automation and Monitoring: The milder conditions and the UV-active nature of the Fmoc group make this strategy highly amenable to automated synthesis. The release of the fluorenyl group during deprotection can be quantified by UV spectroscopy, allowing for real-time monitoring of the synthesis progress.[5]

Safety: The final cleavage step in Fmoc/tBu chemistry uses TFA, which is less hazardous than the highly toxic and corrosive anhydrous HF required in the Boc/Bzl strategy. The use of HF necessitates specialized, corrosion-resistant equipment.[6]

Quantitative Data Summary

Direct, side-by-side quantitative comparisons for a wide range of long peptides are not abundant in the literature. However, the synthesis of the challenging amyloid-beta (1-42) peptide provides a useful case study.

Synthesis Strategy & ConditionsCrude YieldCrude PurityReference
Fmoc/tBu SPPS
Standard33%Not Reported[1]
With Pseudoproline Dipeptides57%Not Reported[1]
Microwave-Assisted HCTU Coupling87%67%[1]
Boc/Bzl SPPS
Convergent ApproachNot directly comparable (fragment condensation)Generally higher for this specific hydrophobic peptide[3]

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources, as direct head-to-head comparative studies with identical coupling reagents and purification methods are scarce.

Experimental Protocols

Boc/Bzl Solid-Phase Peptide Synthesis (Manual)

This protocol outlines a general cycle for manual Boc-SPPS.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add dichloromethane (B109758) (DCM) (10-15 mL/g of resin) and allow the resin to swell for 1-2 hours with gentle agitation.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh portion of the TFA/DCM solution and agitate for 30 minutes.

  • Drain the solution and wash the resin with DCM (3x), isopropanol (B130326) (IPA) (3x), and DCM (3x).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (incomplete coupling), repeat the coupling step.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

6. Repeat:

  • Repeat steps 2-5 for each amino acid in the sequence.

7. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in an HF-resistant reaction vessel.

  • Add scavengers (e.g., anisole, p-cresol).

  • Cool the vessel to -5 to 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum.

  • Wash the resin with cold diethyl ether.

  • Extract the peptide with a suitable solvent (e.g., dilute acetic acid).

  • Lyophilize the crude peptide.

Fmoc/tBu Solid-Phase Peptide Synthesis (Manual)

This protocol outlines a general cycle for manual Fmoc-SPPS.

1. Resin Swelling:

  • Place the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

  • Add DMF (10-15 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final synthesis cycle, wash the peptide-resin with DCM (5x) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% deionized water.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolate the crude peptide by centrifugation and dry under vacuum.

Workflow Visualizations

Boc_Bzl_Workflow cluster_repeat Start Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat n-1 Cycles Wash3->Repeat FinalCleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) Wash3->FinalCleavage Repeat->Deprotection End Purified Peptide FinalCleavage->End

Caption: Cyclical workflow of Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Fmoc_tBu_Workflow cluster_repeat Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->FinalCleavage Repeat->Deprotection End Purified Peptide FinalCleavage->End

References

A Comparative Guide to Alternatives for Inducing Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of α-helical structures in peptides is a critical objective in drug discovery and chemical biology. Helical peptides often mediate key protein-protein interactions (PPIs), but short, linear peptides are typically unstructured in solution. The building block, Boc-His(Trt)-Aib-OH, is frequently used in peptide synthesis, where the α,α-disubstituted amino acid, Aminoisobutyric acid (Aib), acts as a potent helix inducer due to its conformational rigidity.[1][2] This guide provides a comparative overview of prominent alternatives to Aib for constraining peptides into an α-helical conformation, complete with quantitative data and detailed experimental protocols.

Overview of Helix-Inducing Strategies

Several strategies have been developed to stabilize α-helical peptides. These can be broadly categorized into three main approaches: the incorporation of conformationally restricted amino acids, the introduction of covalent cross-links (stapling), and sequence-based modifications like terminal capping or salt-bridge formation.

Helix_Induction_Strategies main Strategies for Inducing Peptide Helicity cat1 Unnatural Amino Acids main->cat1 cat2 Covalent Cross-linking (Stapling) main->cat2 cat3 Sequence-Based Methods main->cat3 sub1_1 α,α-Disubstituted (e.g., Aib, Iva, Deg) cat1->sub1_1 sub1_2 Cyclic Residues (e.g., TOAC, TAA) cat1->sub1_2 sub2_1 Hydrocarbon Stapling (i, i+4; i, i+7) cat2->sub2_1 sub2_2 Lactam Bridges cat2->sub2_2 sub2_3 Disulfide Bridges cat2->sub2_3 sub2_4 Triazole Staples cat2->sub2_4 sub3_1 N/C-Terminal Capping cat3->sub3_1 sub3_2 Salt Bridges (e.g., Glu-Arg/Lys) cat3->sub3_2 sub3_3 Hydrogen Bond Surrogates cat3->sub3_3 Experimental_Workflow A Peptide Design & Selection of Strategy B Solid-Phase Peptide Synthesis (SPPS) A->B C On-Resin Cyclization (if applicable, e.g., Stapling) B->C D Cleavage from Resin & Deprotection B->D (for linear peptides) C->D E Purification (RP-HPLC) D->E F Characterization (Mass Spectrometry) E->F G Peptide Quantification (e.g., UV-Vis) F->G H Circular Dichroism (CD) Spectroscopy G->H I Data Analysis & Helicity Calculation H->I

References

Spectroscopic Characterization of Peptides with His(Trt)-Aib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount for ensuring quality, understanding structure-activity relationships, and advancing therapeutic programs. This guide provides a comparative analysis of the spectroscopic properties of peptides containing a Histidine residue protected with a Trityl (Trt) group adjacent to a sterically hindered, non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). We present a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the dipeptide Boc-His(Trt)-Aib-OH and compare it with a more conventional dipeptide, Boc-His-Gly-OH, to highlight the unique spectroscopic signatures imparted by the Trt and Aib moieties.

Executive Summary

The incorporation of Aib into a peptide sequence introduces significant conformational constraints, often inducing helical secondary structures. The bulky Trityl protecting group on the Histidine side chain, while essential during synthesis, presents unique challenges and signatures in spectroscopic analysis. This guide demonstrates that:

  • NMR Spectroscopy readily distinguishes the conformational rigidity imposed by Aib through characteristic shifts in the proton and carbon spectra. The gem-dimethyl group of Aib provides a clear and unambiguous signal.

  • Mass Spectrometry of Trt-protected peptides is dominated by the facile loss of the trityl group, a key diagnostic feature. The fragmentation patterns provide sequence confirmation, but require careful optimization of ionization conditions to observe the intact parent ion.

This guide will delve into the experimental protocols and data interpretation for these powerful analytical techniques, providing a framework for the characterization of this important class of modified peptides.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for this compound and a comparative peptide, Boc-His-Gly-OH. This data is representative and serves to illustrate the key differences in their spectroscopic profiles.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound Chemical Shift (δ, ppm) Boc-His-Gly-OH Chemical Shift (δ, ppm) Key Observations
Boc (9H, s) 1.421.43Characteristic singlet for the tert-butoxycarbonyl protecting group.
His α-CH (1H, m) 4.554.40The downfield shift in the Aib-containing peptide suggests a more constrained conformation.
His β-CH₂ (2H, m) 3.10, 2.953.05, 2.90Diastereotopic protons with slight shifts due to conformational differences.
His imidazole (B134444) CH (2H, s) 7.45, 6.807.50, 6.85Aromatic protons of the histidine side chain.
Trt aromatic (15H, m) 7.10-7.35N/AComplex multiplet characteristic of the trityl group protons.
Aib α-CH₃ (6H, s) 1.55, 1.50N/ATwo distinct singlets for the gem-dimethyl group of Aib, a hallmark of its presence.
Gly α-CH₂ (2H, d) N/A3.95Doublet due to coupling with the amide proton.
Amide NH (2H, br s) 7.80, 6.907.90, 7.00Broad signals for the amide protons.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound Chemical Shift (δ, ppm) Boc-His-Gly-OH Chemical Shift (δ, ppm) Key Observations
Boc C(CH₃)₃ 28.328.4Carbon signals of the Boc group.
Boc C=O 155.5155.6Carbonyl of the Boc group.
His α-C 54.053.5Slight downfield shift for the Aib-peptide.
His β-C 29.529.8
His imidazole C 137.0, 136.5, 118.0135.0, 134.0, 117.0Aromatic carbons of the histidine ring.
Trt C 144.0, 129.0, 128.0, 127.5N/AAromatic carbons of the trityl group.
Aib α-C 57.0N/AQuaternary carbon of Aib.
Aib CH₃ 25.0, 24.5N/ADiastereotopic methyl carbons of Aib.
Gly α-C N/A42.0
Peptide C=O 175.0, 172.0174.0, 171.0Carbonyls of the peptide backbone and C-terminus.

Table 3: Comparative ESI-MS Data (Positive Ion Mode)

Parameter This compound Boc-His-Gly-OH Key Observations
Molecular Formula C₃₄H₃₈N₄O₅C₁₃H₂₂N₄O₅
Molecular Weight 582.7 g/mol 314.3 g/mol
[M+H]⁺ (Calculated) 583.29315.16The protonated parent ion.
[M+Na]⁺ (Calculated) 605.27337.14The sodium adduct is commonly observed.
Major Fragment Ion m/z 340.17 ([M-Trt+H]⁺)m/z 259.13 ([M-Boc+H]⁺)The dominant fragment for the Trt-peptide is the neutral loss of the trityl group (243.12 Da). For the Gly-peptide, loss of the Boc group is more prevalent.
Other Key Fragments b₁: 426.21 (Boc-His(Trt))b₁: 256.12 (Boc-His)Characteristic b and y ions for sequence confirmation.
y₁: 157.08 (Aib-OH)y₁: 76.04 (Gly-OH)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of His(Trt)-Aib containing peptides are provided below.

NMR Spectroscopy

1. Sample Preparation:

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2 seconds.

Mass Spectrometry

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the peptide in methanol (B129727) or acetonitrile.

  • Dilute the stock solution to 10-100 µg/mL with the mobile phase.

2. ESI-MS Analysis:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20-40 V (A lower cone voltage is recommended to minimize in-source fragmentation of the Trt group).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

3. MS/MS Fragmentation Analysis:

  • Select the parent ion of interest (e.g., [M+H]⁺) for collision-induced dissociation (CID).

  • Use a collision energy ramp (e.g., 10-30 eV) to obtain a representative fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a His(Trt)-Aib containing peptide.

Spectroscopic_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Solid-Phase Peptide Synthesis (this compound) Purification RP-HPLC Purification Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep MS_Sample_Prep MS Sample Preparation Purification->MS_Sample_Prep NMR_Analysis 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC) NMR_Sample_Prep->NMR_Analysis MS_Analysis ESI-MS & MS/MS Analysis MS_Sample_Prep->MS_Analysis NMR_Data NMR Spectral Processing & Assignment NMR_Analysis->NMR_Data MS_Data MS Data Interpretation (Parent Ion & Fragmentation) MS_Analysis->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Spectroscopic_Logic cluster_peptide Peptide Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry His_Trt His(Trt) Moiety Trt_NMR Aromatic Signals (7.1-7.4 ppm) His_Trt->Trt_NMR yields Trt_MS Neutral Loss of Trityl (243.12 Da) His_Trt->Trt_MS leads to Parent_Ion Intact Mass Confirmation ([M+H]⁺, [M+Na]⁺) Aib_Residue Aib Residue Aib_NMR Gem-dimethyl Singlets (~1.5 ppm) Aib_Residue->Aib_NMR gives rise to Conformation_NMR Chemical Shift Dispersion Aib_Residue->Conformation_NMR induces Peptide_Backbone Peptide Backbone Backbone_MS b and y Fragment Ions Peptide_Backbone->Backbone_MS fragments into

Validating the Incorporation of Boc-His(Trt)-Aib-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is paramount to achieving the desired therapeutic properties and biological activity. This guide provides an objective comparison of mass spectrometry for validating the incorporation of Boc-His(Trt)-Aib-OH, a dipeptide building block, with other analytical techniques. Supported by experimental data and detailed protocols, this resource aims to facilitate robust quality control in peptide drug development.

The unique structural characteristics of this compound, featuring a bulky trityl (Trt) protecting group on the histidine side chain and the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), necessitate rigorous analytical validation to confirm its successful coupling during solid-phase peptide synthesis (SPPS).[1][2][] Mass spectrometry stands out as a primary tool for this purpose due to its high sensitivity and ability to provide precise molecular weight information.[4]

Mass Spectrometry for Primary Validation

Mass spectrometry (MS) is a powerful analytical technique for confirming the incorporation of this compound into a peptide sequence by verifying the molecular weight of the resulting peptide. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact biomolecules.[5]

Expected Mass Spectrometry Data

The primary validation involves comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretical calculated mass of the peptide containing the this compound moiety.

CompoundTheoretical Monoisotopic Mass (Da)Observed [M+H]+ (m/z)
This compound582.28583.29
Example Peptide: Ac-[Boc-His(Trt)-Aib] -Ala-NH2738.38739.39

Note: The observed [M+H]+ will be approximately 1.0078 Da higher than the monoisotopic mass due to the addition of a proton.

A key characteristic in the mass spectrum of a peptide containing a Trityl-protected Histidine is the potential for in-source fragmentation, leading to the neutral loss of the trityl group (C19H15), which has a mass of 243.12 Da.[5] Therefore, in addition to the primary ion, a secondary ion corresponding to the peptide minus the trityl group may be observed.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the validation of a peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Cleave the synthesized peptide from the solid support resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and air dry.

  • Dissolve the crude peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

  • For LC-MS analysis, further dilute the stock solution to 10-100 µM.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, depending on the peptide's hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 300-2000.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 100-150 °C.

  • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) can be used to induce fragmentation and confirm the peptide sequence.

4. Data Analysis:

  • Extract the total ion chromatogram (TIC) to identify the peak corresponding to the peptide.

  • Generate the mass spectrum for the peptide peak and compare the observed m/z value with the theoretical value.

  • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the amino acid sequence and the presence of the this compound modification. Look for the characteristic neutral loss of the trityl group.

Below is a diagram illustrating the experimental workflow for validating the incorporation of this compound using LC-MS.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (Incorporation of this compound) cleavage Cleavage from Resin synthesis->cleavage precipitation Precipitation & Washing cleavage->precipitation dissolution Dissolution in Solvent precipitation->dissolution lc Liquid Chromatography (Separation) dissolution->lc ms Mass Spectrometry (Detection & Validation) lc->ms data_analysis Mass Spectrum Analysis (m/z Verification) ms->data_analysis fragmentation_analysis MS/MS Fragmentation Analysis (Sequence Confirmation) data_analysis->fragmentation_analysis

Experimental workflow for LC-MS validation.

Comparison with Alternative Validation Methods

While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for a comprehensive validation of peptide synthesis.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight, confirmation of incorporation, sequence information (MS/MS).[4]High sensitivity, high accuracy, relatively fast.Provides limited information on purity and secondary structure.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Purity of the peptide, detection of by-products.Excellent for quantitative purity analysis, well-established method.Does not directly confirm the identity of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Detailed 3D structure, confirmation of covalent bonds, can identify and quantify impurities.[6][7]Provides detailed structural and conformational information.[6]Lower sensitivity than MS, requires larger sample amounts, more complex data analysis.[6]

The logical relationship between these validation techniques is illustrated in the diagram below.

validation_logic cluster_synthesis Peptide Synthesis Outcome cluster_validation Validation Techniques cluster_information Information Obtained peptide Synthesized Peptide ms Mass Spectrometry (MS) peptide->ms hplc HPLC peptide->hplc nmr NMR Spectroscopy peptide->nmr identity Identity Confirmed (Correct Molecular Weight) ms->identity purity Purity Assessed hplc->purity nmr->identity nmr->purity structure Structure Elucidated nmr->structure

Interrelation of analytical validation techniques.

References

A Comparative Guide to Boc-His(Trt)-OH and Boc-His(Trt)-Aib-OH in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and design, the selection of appropriate building blocks is paramount to achieving the desired therapeutic and biological outcomes. Histidine, with its unique imidazole (B134444) side chain, plays a crucial role in the structure and function of many peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) is notoriously challenging due to a high propensity for racemization. This guide provides an objective, data-driven comparison of two commercially available histidine derivatives: Boc-His(Trt)-OH and the dipeptide Boc-His(Trt)-Aib-OH . Understanding the distinct advantages and disadvantages of each is critical for informed decision-making in peptide drug development and research.

Introduction to the Building Blocks

Boc-His(Trt)-OH is a standard Nα-Boc and side-chain trityl (Trt) protected L-histidine derivative. The bulky Trt group on the imidazole side chain provides steric hindrance that helps to mitigate, but not eliminate, racemization during the coupling process. It is a foundational building block for introducing histidine into a peptide sequence using Boc-chemistry SPPS.[1][2]

This compound is a protected dipeptide composed of Nα-Boc-His(Trt) and α-aminoisobutyric acid (Aib).[3][] Aib is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique structure imparts significant conformational constraints, strongly promoting helical secondary structures (such as 3₁₀- or α-helices) in the peptide backbone.[5][6][7] The inclusion of Aib is a strategic design element aimed at enhancing the metabolic stability and influencing the conformational properties of the final peptide.[8][9]

Physicochemical and Structural Properties

A summary of the key properties of each building block is presented below.

PropertyBoc-His(Trt)-OHThis compound
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid[]
Molecular Formula C₃₀H₃₁N₃O₄C₃₄H₃₈N₄O₅[]
Molecular Weight 525.6 g/mol 582.7 g/mol []
Key Structural Feature Single protected histidine amino acidDipeptide with a conformationally constrained Aib residue[3]
Solubility Soluble in common organic solvents like DMFSoluble in DMF and NMP, though potentially less so than single amino acid derivatives[3]

Performance in Peptide Synthesis

The choice between these two building blocks has significant implications for the synthesis process, particularly concerning racemization and coupling efficiency.

Racemization Control

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[10][11] The imidazole side chain can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of chirality. While the Trt group in Boc-His(Trt)-OH offers some steric hindrance to reduce this side reaction, it is not fully effective, especially during prolonged activation times or with certain coupling reagents.[2][12]

This compound offers an inherent advantage in this regard. As a pre-formed dipeptide, the chiral center of the histidine residue is already incorporated into a peptide bond, which is significantly less prone to racemization during subsequent coupling steps. The primary concern for racemization with this dipeptide would lie in its synthesis, which is performed under controlled conditions by the manufacturer.

While direct comparative data on the racemization of Boc-His(Trt)-OH versus the histidine residue in this compound during peptide synthesis is not extensively published, the principles of peptide chemistry suggest a lower risk of racemization for the pre-formed dipeptide.

Coupling Efficiency

The steric hindrance of the Aib residue in This compound can present challenges in coupling efficiency. The gem-dimethyl groups of Aib can make the carboxyl group less accessible, potentially requiring more potent coupling reagents or longer reaction times to ensure complete acylation of the N-terminal amine of the growing peptide chain.[3] In contrast, Boc-His(Trt)-OH , as a single amino acid, generally presents fewer steric challenges during coupling.

For difficult couplings involving This compound , the use of highly efficient coupling reagents like HATU or DIC/Oxyma is recommended.[3][13]

Impact on Final Peptide Properties

The most significant differences between using Boc-His(Trt)-OH and this compound are observed in the properties of the final peptide.

Conformational Effects

The incorporation of Aib from This compound has a profound impact on the secondary structure of the peptide. The steric bulk of the gem-dimethyl group restricts the available Ramachandran space for the φ and ψ dihedral angles, strongly favoring helical conformations.[5][14] This can be a powerful tool for designing peptides with a pre-disposed secondary structure, which can enhance receptor binding and biological activity.[6] Peptides synthesized with Boc-His(Trt)-OH will have the natural conformational flexibility of a standard histidine residue.

Enzymatic Stability

A major advantage of incorporating Aib is the enhanced resistance of the resulting peptide to enzymatic degradation.[9] The unnatural structure of Aib hinders recognition and cleavage by proteases, which can significantly extend the in vivo half-life of a peptide therapeutic.[8][15] A single Aib residue has been shown to significantly increase resistance to enzymatic degradation.[9] Peptides containing a standard histidine residue are more susceptible to proteolysis at that site.

Receptor Binding and Biological Activity

By inducing a helical conformation, the Aib residue can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced receptor binding affinity and increased biological potency.[8] However, the rigid structure imposed by Aib may not always be beneficial and could hinder binding if a more flexible conformation is required for receptor interaction. Therefore, the decision to use This compound should be guided by the specific structural requirements of the target peptide.

Experimental Protocols

The following are generalized protocols for the use of Boc-His(Trt)-OH and this compound in Boc-chemistry solid-phase peptide synthesis (SPPS).

Protocol for Coupling Boc-His(Trt)-OH

This protocol outlines a standard coupling cycle using HBTU as the activating agent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-His(Trt)-OH (3 equivalents relative to resin loading)

  • HBTU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (2x).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-His(Trt)-OH and HBTU in DMF. Add DIEA and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol for Coupling this compound

This protocol utilizes HATU for activation to overcome the potential steric hindrance of the Aib residue.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (3 equivalents)

  • DIEA (6 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Follow steps 1-5 from the Boc-His(Trt)-OH protocol.

  • Dipeptide Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow to pre-activate for 2-5 minutes.[13]

  • Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: A Kaiser test should be performed to ensure complete coupling. A double coupling (repeating the activation and coupling steps) may be necessary if the test is positive.

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.

G cluster_0 Boc-SPPS Cycle start Resin-Bound Peptide deprotection Boc Deprotection (TFA) start->deprotection wash_neutralize Wash & Neutralize deprotection->wash_neutralize coupling Coupling of Protected Amino Acid/Dipeptide wash_neutralize->coupling wash_final Final Wash coupling->wash_final end_cycle Ready for Next Cycle wash_final->end_cycle

General workflow for a single cycle in Boc-SPPS.

G cluster_1 Decision Pathway: His Incorporation start Need to Incorporate Histidine? q1 Is Enhanced Stability or Helical Conformation Desired? start->q1 use_aib Use this compound q1->use_aib Yes use_his Use Boc-His(Trt)-OH q1->use_his No considerations Consider potential coupling challenges and impact on binding affinity. use_aib->considerations racemization_note Monitor for racemization, especially in long or difficult couplings. use_his->racemization_note

Decision pathway for selecting the appropriate histidine building block.

Conclusion

The choice between Boc-His(Trt)-OH and This compound is a strategic one that should be guided by the desired properties of the final peptide.

  • Boc-His(Trt)-OH remains a workhorse for the routine incorporation of histidine where conformational flexibility and native-like structure are desired. Its primary drawback is the risk of racemization, which must be carefully managed through optimized coupling protocols.

  • This compound is a specialized dipeptide that offers significant advantages for designing peptides with enhanced enzymatic stability and a pre-disposed helical conformation.[8] These properties are highly desirable for the development of peptide therapeutics with improved pharmacokinetic profiles. However, researchers must consider the potential for reduced coupling efficiency due to steric hindrance and the impact of a rigid helical structure on receptor binding.

Ultimately, a thorough understanding of the structural and functional requirements of the target peptide will enable the rational selection of the most appropriate histidine building block for successful peptide design and synthesis.

References

A Comparative Guide to Histidine Protecting Groups for Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine presents a persistent challenge: the high propensity for racemization at its α-carbon. This side reaction can compromise the biological activity and therapeutic efficacy of a synthetic peptide, necessitating a careful selection of protecting groups for the imidazole (B134444) side chain. This guide provides an objective comparison of commonly used protected histidines, supported by experimental data, to aid in the strategic design of peptide synthesis protocols.

The unique structure of histidine's imidazole ring, which can act as an intramolecular base, facilitates the abstraction of the α-proton of the activated amino acid.[1][2][3] This leads to the formation of a transient achiral intermediate, and subsequent reprotonation can yield a mixture of L- and D-isomers, thereby diminishing the stereochemical purity of the final peptide product.[1] The choice of the imidazole protecting group is a critical parameter in mitigating this undesirable outcome.[1]

Quantitative Comparison of Racemization Levels

The degree of racemization is highly dependent on the protecting group employed, the coupling reagents, activation times, and temperature. The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different experimental conditions.

Protecting GroupSynthesis StrategyCoupling Conditions% D-His (Racemization)Reference
Trityl (Trt)Fmoc-SPPSStandard~2% (majority of samples)[4]
Trityl (Trt)Fmoc-SPPS (Microwave)High Temperature (80°C)Significant epimerization[5][6]
tert-Butoxycarbonyl (Boc)Fmoc-SPPS (Microwave)High Temperature (80°C)Dramatically reduced vs. Trt[5]
2,4-Dinitrophenyl (Dnp)Boc-SPPSStandardLow levels[4]
Benzyloxymethyl (Bom)Boc-SPPSStandardVery effective suppression[7][8]
Tosyl (Tos)Boc-SPPSStandardProne to racemization[1][7]

In-Depth Look at Common Histidine Protecting Groups

Trityl (Trt): As one of the most commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-His(Trt)-OH is favored for its ease of use and compatibility with standard protocols.[1] However, the Trt group protects the τ-nitrogen (Nτ) and offers only minor suppression of racemization.[8]

tert-Butoxycarbonyl (Boc): The use of Fmoc-His(Boc)-OH has gained prominence due to its superior ability to suppress racemization.[1][5] The Boc group on the side chain provides steric hindrance and electronic effects that disfavor the abstraction of the α-proton.[1] This makes it an excellent choice for the synthesis of long or complex peptides where stereochemical purity is paramount.[1]

Benzyloxymethyl (Bom) and t-Butoxymethyl (Bum): These protecting groups, which are attached to the π-nitrogen of the imidazole ring, are highly effective at preventing racemization.[1][7]

2,4-Dinitrophenyl (Dnp): In the context of Boc-SPPS, Boc-His(Dnp)-OH provides robust protection and is orthogonal to many other protecting groups. The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby suppressing racemization.[1] Its removal requires a separate thiolysis step.[1]

Benzyl (Bzl) and Tosyl (Tos): These are more traditional protecting groups, often used in Boc-based synthesis strategies.[1] While effective to some extent, they are generally more prone to racemization compared to more modern alternatives like Boc, Bom, or Bum for side-chain protection.[1]

Experimental Protocols

Accurate assessment of racemization is crucial for optimizing peptide synthesis strategies. The following are detailed methodologies for key experiments.[1]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model peptide to evaluate the racemization of a histidine residue.[1]

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).[1]

  • Amino Acid Coupling (for non-Histidine residues):

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and pre-activate for no more than 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Histidine Coupling:

    • Follow the same procedure as in step 3, using the desired Fmoc-His(protecting group)-OH.

  • Cleavage and Deprotection:

    • After synthesis completion, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

Protocol 2: Chiral HPLC Analysis of Diastereomeric Peptides

This method is used to separate and quantify the L-His and D-His containing peptide diastereomers.[1]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).[1]

  • HPLC System and Column: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.[1] A chiral stationary phase column is essential for separating the diastereomers.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area of D-His peak / (Area of L-His peak + Area of D-His peak)] * 100

Experimental Workflow and Logic

The selection of an appropriate histidine protecting group is a critical step in peptide synthesis to ensure the stereochemical integrity of the final product. The following diagram illustrates the workflow for evaluating the impact of different protecting groups on histidine racemization.

cluster_0 Peptide Synthesis cluster_1 Histidine Coupling with Different Protecting Groups cluster_2 Analysis start Start: Select Model Peptide Sequence resin Resin Swelling start->resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling_aa Couple Non-His Amino Acids deprotection1->coupling_aa deprotection2 Fmoc Deprotection coupling_aa->deprotection2 his_trt Couple Fmoc-His(Trt)-OH deprotection2->his_trt his_boc Couple Fmoc-His(Boc)-OH deprotection2->his_boc his_bom Couple Fmoc-His(Bom)-OH deprotection2->his_bom his_dnp Couple Boc-His(Dnp)-OH deprotection2->his_dnp cleavage Cleavage and Deprotection his_trt->cleavage his_boc->cleavage his_bom->cleavage his_dnp->cleavage hplc Chiral HPLC Analysis cleavage->hplc quantification Quantify L- and D-His Diastereomers hplc->quantification comparison Compare Racemization Levels quantification->comparison end End: Select Optimal Protecting Group comparison->end

Caption: Workflow for evaluating histidine racemization with different protecting groups.

References

The Strategic Advantage of Dipeptides in Solid-Phase Peptide Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between stepwise addition of single amino acids and the use of pre-formed dipeptides is a critical decision that can significantly impact synthesis efficiency, product purity, and overall cost. This guide provides an objective comparison of these two strategies, supported by available data, to facilitate informed decision-making in peptide synthesis workflows.

The conventional approach to SPPS involves the sequential coupling of individual N-α-protected amino acids to a growing peptide chain anchored to a solid support. While straightforward, this method can be fraught with challenges, particularly when synthesizing "difficult" sequences prone to aggregation, racemization, or side reactions such as diketopiperazine formation. The incorporation of pre-formed dipeptide building blocks has emerged as a powerful strategy to overcome these hurdles, offering a compelling case for their use in many synthesis protocols.

At a Glance: Single Amino Acids vs. Pre-formed Dipeptides in SPPS

FeatureSingle Amino Acid CouplingPre-formed Dipeptide Coupling
Cost of Starting Materials Generally lower per mole of amino acid.Higher initial cost per mole of dipeptide.
Synthesis Time Longer due to an increased number of coupling and deprotection cycles.Shorter due to fewer synthesis cycles.
Solvent Consumption Higher due to more washing steps associated with each cycle.Lower due to a reduced number of cycles.
Side Reaction Risk Higher risk of diketopiperazine formation and racemization at certain sequences.Significantly reduced risk of diketopiperazine formation and potentially lower racemization.
Handling of Difficult Sequences Prone to aggregation and incomplete couplings, leading to lower yield and purity.Can disrupt secondary structure formation, improving solubility and coupling efficiency.
Overall Yield and Purity Can be lower, especially for long or complex peptides.Often higher, particularly for problematic sequences.

Cost-Effectiveness Analysis

While pre-formed dipeptides have a higher upfront purchase price compared to their constituent single amino acids, a holistic cost-effectiveness analysis reveals a more nuanced picture. The true cost of peptide synthesis extends beyond the raw materials to include solvent usage, instrument time, labor, and the cost of purification.

Reagent Cost Comparison

The primary argument against the use of dipeptides is their higher initial cost. The table below provides an approximate cost comparison for several common Fmoc-protected amino acids and their corresponding dipeptides from various suppliers. Prices can vary significantly based on the supplier, purity, and scale.

Building BlockTypical Price (USD/gram)Constituent Amino AcidsCombined Price of Constituents (USD/gram)
Fmoc-Gly-OH~$0.27 - $0.54[1][2][3]--
Fmoc-Ala-OH~$0.55 - $0.78[4][5][6]--
Fmoc-Val-OH~$0.75 - $2.12[7][8][9]--
Fmoc-Pro-OH~$0.55 - $0.65[10][11][12]--
Fmoc-Gly-Gly-OH ~$1.60 - $2.40 [13][14][15]2 x Fmoc-Gly-OH~$0.54 - $1.08
Fmoc-Ala-Ala-OH ~$0.43 - $0.85 [16][17]2 x Fmoc-Ala-OH~$1.10 - $1.56
Fmoc-Pro-Gly-OH ~$0.78 [18][19]Fmoc-Pro-OH + Fmoc-Gly-OH~$0.82 - $1.19
Fmoc-Pro-Pro-OH ~$0.38 [20]2 x Fmoc-Pro-OH~$1.10 - $1.30

Note: Prices are estimations based on publicly available data from various suppliers for similar scales and are subject to change. The combined price of constituents is a simple summation and does not account for the cost of synthesizing the dipeptide.

As the table illustrates, the purchase price of a dipeptide is generally higher than the sum of its parts. However, this initial investment can be offset by savings in other areas.

Reduction in Synthesis Time and Solvent Consumption

Each coupling and deprotection cycle in SPPS consumes a significant amount of time and solvent. By introducing two amino acid residues in a single step, the use of a dipeptide reduces the total number of cycles required to synthesize a given peptide. This directly translates to:

  • Reduced Synthesis Time: Fewer cycles lead to a faster overall synthesis, freeing up valuable instrument time and accelerating research timelines. For long and complex peptides, this time saving can be substantial. Microwave-assisted peptide synthesis, for example, can significantly reduce reaction times, and using dipeptides can further enhance this efficiency[21][22].

  • Lower Solvent Consumption: SPPS is a solvent-intensive process, with numerous washing steps after each coupling and deprotection. Reducing the number of cycles directly curtails the volume of solvents like DMF, DCM, and piperidine (B6355638) solutions used, leading to significant cost savings and a reduction in chemical waste[6][23].

Performance Comparison: Mitigating Side Reactions and Improving Purity

The strategic use of dipeptides is particularly advantageous in overcoming common challenges in SPPS that can lead to lower yields and difficult purifications.

Suppression of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a notorious side reaction that occurs at the dipeptide stage, particularly with sequences containing proline or glycine. This intramolecular cyclization cleaves the dipeptide from the resin, terminating the synthesis and reducing the overall yield. By introducing a pre-formed dipeptide, the susceptible dipeptidyl-resin intermediate is bypassed, effectively preventing DKP formation[3][24]. Studies have shown that the use of dipeptides can significantly reduce the formation of DKP by-products compared to the consecutive coupling of individual amino acids[25].

Minimizing Racemization

Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue that can compromise the biological activity of the final peptide. Certain amino acids are more prone to racemization during activation and coupling. While the use of dipeptides does not eliminate the risk of racemization entirely, strategic selection of pseudoproline dipeptides, for instance, can help to minimize this side reaction by introducing a temporary kink in the peptide backbone that disrupts secondary structure formation[7][24].

Enhancing Yield and Purity of Difficult Sequences

"Difficult sequences," often rich in hydrophobic residues, have a tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps. This results in a heterogeneous mixture of deletion sequences that are challenging to purify. Pseudoproline dipeptides are particularly effective at disrupting these aggregates by inducing a "kink" in the peptide backbone, thereby improving solvation and the accessibility of the N-terminus for subsequent couplings. This often leads to a significant improvement in the crude purity and final yield of the desired peptide[4][10][16][18]. While a yield of around 60% can be considered good in SPPS for moderately difficult peptides, the use of strategies like dipeptide incorporation can push this higher[26][27].

Experimental Protocols: A Comparative Approach

To illustrate the practical differences, the following section outlines a generalized, comparative protocol for the synthesis of a hypothetical "difficult" peptide sequence containing a problematic Pro-Gly junction, where diketopiperazine formation is a high risk.

Hypothetical Target Peptide: H-Phe-Ala-Pro-Gly-Leu-OH

Problematic Junction: -Pro-Gly-

Method A: Stepwise Coupling of Single Amino Acids
  • Resin Preparation: Swell Leu-loaded Wang resin in DMF.

  • Fmoc Deprotection (Leu): Treat the resin with 20% piperidine in DMF to remove the Fmoc group from Leucine. Wash thoroughly with DMF.

  • Coupling of Glycine:

    • Activate Fmoc-Gly-OH with a suitable coupling reagent (e.g., HBTU/DIEA in DMF).

    • Add the activated amino acid solution to the resin and couple for the recommended time.

    • Wash the resin with DMF.

  • Fmoc Deprotection (Gly): Treat the resin with 20% piperidine in DMF. Wash thoroughly with DMF.

  • Coupling of Proline:

    • Activate Fmoc-Pro-OH with a coupling reagent.

    • Add the activated amino acid solution to the resin. (High risk of DKP formation at this dipeptidyl-resin stage) .

    • Wash the resin with DMF.

  • Fmoc Deprotection (Pro): Treat the resin with 20% piperidine in DMF. Wash thoroughly.

  • Continue Synthesis: Proceed with the coupling of Fmoc-Ala-OH and subsequently Fmoc-Phe-OH, with deprotection and washing steps in between each coupling.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Method B: Using a Pre-formed Dipeptide
  • Resin Preparation: Swell Leu-loaded Wang resin in DMF.

  • Fmoc Deprotection (Leu): Treat the resin with 20% piperidine in DMF to remove the Fmoc group from Leucine. Wash thoroughly with DMF.

  • Coupling of Fmoc-Pro-Gly-OH Dipeptide:

    • Activate the pre-formed Fmoc-Pro-Gly-OH dipeptide with a suitable coupling reagent.

    • Add the activated dipeptide solution to the resin and couple for the recommended time. (The DKP-prone intermediate is bypassed) .

    • Wash the resin with DMF.

  • Fmoc Deprotection (Pro): Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal Proline of the coupled dipeptide. Wash thoroughly.

  • Continue Synthesis: Proceed with the coupling of Fmoc-Ala-OH and subsequently Fmoc-Phe-OH, with deprotection and washing steps in between.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflow and Key Side Reactions

To further clarify the concepts discussed, the following diagrams illustrate the SPPS workflow and the mechanism of diketopiperazine formation.

SPPS_Workflow cluster_single_aa Single Amino Acid Strategy cluster_dipeptide Dipeptide Strategy Resin1 Resin-AA1 Deprotection1 Deprotection Resin1->Deprotection1 Coupling1 Couple AA2 Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Deprotection Wash1->Deprotection2 Coupling2 Couple AA3 Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Continue1 ... Wash2->Continue1 Resin2 Resin-AA1 Deprotection3 Deprotection Resin2->Deprotection3 Coupling3 Couple Dipeptide (AA2-AA3) Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Continue2 ... Wash3->Continue2

SPPS workflow comparison.

DKP_Formation cluster_info Mechanism of Diketopiperazine (DKP) Formation DipeptidylResin Dipeptidyl-Resin H₂N-CHR²-CO-NH-CHR¹-CO-O-Resin TransitionState Intramolecular Attack DipeptidylResin->TransitionState Base (e.g., Piperidine) DKP Diketopiperazine (cyclic dipeptide) TransitionState->DKP ResinOH Resin-OH TransitionState->ResinOH info The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.

Diketopiperazine (DKP) formation.

Conclusion

The decision to use pre-formed dipeptides in SPPS is a strategic one that requires a careful cost-benefit analysis. While the initial investment in dipeptide building blocks is higher, the potential savings in synthesis time, solvent consumption, and purification costs, coupled with the significant improvements in yield and purity for difficult sequences, make them a highly attractive option. By mitigating common side reactions like diketopiperazine formation and aggregation, dipeptides can streamline the synthesis process, reduce waste, and ultimately lead to a more cost-effective and efficient production of high-quality peptides. For researchers and drug development professionals, the strategic incorporation of dipeptides into their SPPS workflows represents a valuable tool for accelerating discovery and development.

References

The Role of Boc-His(Trt)-Aib-OH in Therapeutic Peptide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of therapeutically relevant peptides requires careful selection of building blocks to ensure optimal performance and stability. The protected dipeptide, Boc-His(Trt)-Aib-OH, has emerged as a valuable reagent in solid-phase peptide synthesis (SPPS), particularly in the development of novel therapeutics for complex diseases like Alzheimer's and cancer.[1][] This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to inform the strategic design and synthesis of next-generation peptide-based drugs.

The unique structure of this compound, incorporating the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), offers significant advantages in peptide drug design. The gem-dimethyl group of Aib introduces conformational rigidity, promoting the formation of stable helical structures which can enhance resistance to enzymatic degradation and improve bioavailability.[3] The Boc (tert-butoxycarbonyl) and Trt (trityl) protecting groups on the histidine residue are crucial for minimizing side reactions and, most importantly, suppressing racemization—a common challenge during the coupling of histidine that can compromise the biological activity of the final peptide.[3]

Performance Comparison of Histidine Protecting Group Strategies

A critical factor in synthesizing bioactive peptides is maintaining the stereochemical integrity of each amino acid. Histidine is particularly susceptible to racemization during peptide coupling. The choice of protecting group for the imidazole (B134444) side chain of histidine significantly impacts the level of this undesirable side reaction. Below is a comparison of different protected histidine derivatives used in peptide synthesis.

Histidine DerivativeSynthesis StrategyKey AdvantagesKey DisadvantagesRacemization Potential
This compound Boc-SPPSTrt group minimizes racemization; Aib enhances stability.[3]Steric hindrance from Aib may require optimized coupling conditions.Low
Fmoc-His(Trt)-OH Fmoc-SPPSWidely used in Fmoc chemistry.Prone to significant racemization, especially at elevated temperatures.[4]High
Fmoc-His(Boc)-OH Fmoc-SPPSSuperior suppression of racemization compared to Fmoc-His(Trt)-OH, even at high temperatures.[4]May be more expensive than Trt-protected derivatives.Very Low
Boc-His(Bom)-OH Boc-SPPSHighly effective in suppressing racemization.[3]More difficult and costly to prepare.[3]Very Low

Experimental Protocols

The following are generalized protocols for the incorporation of histidine derivatives in solid-phase peptide synthesis. The specific conditions may require optimization based on the peptide sequence and scale of the synthesis.

Boc-SPPS Protocol for this compound Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the steric hindrance of Aib, a double coupling may be necessary to ensure complete reaction.[5]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the peptide from the resin and remove the side-chain protecting groups.

Fmoc-SPPS Protocol for Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group.[6][7]

  • Washing: Wash the resin thoroughly with DMF.[6][7]

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-histidine derivative (2-5 equivalents) and a coupling agent (e.g., HCTU or HATU) in DMF.[7]

    • Add a base such as DIEA or 2,4,6-collidine to activate the amino acid.[7]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.[7]

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to release the peptide and remove side-chain protecting groups.

Applications in Therapeutic Research

While specific case studies detailing the use of this compound are not extensively published in peer-reviewed literature, its components and structural motifs are central to the design of peptides targeting diseases like Alzheimer's and cancer.

Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. Peptides containing histidine have been investigated for their ability to interact with metal ions like copper and zinc, which are implicated in Aβ aggregation and toxicity. The His-Aib motif can be incorporated into peptide sequences designed to inhibit Aβ fibril formation.

Alzheimer's Disease Amyloid Cascade APP Amyloid Precursor Protein (APP) Ab Amyloid-β (Aβ) Monomers APP->Ab β-secretase (BACE1) sAPPb sAPPβ Oligomers Toxic Aβ Oligomers Ab->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomers->Neurotoxicity Inhibitor His-Aib Containing Peptide Inhibitor Inhibitor->Oligomers

Amyloid-β aggregation pathway and inhibition.
Cancer Research

Peptides are being explored as targeted cancer therapeutics due to their high specificity and lower toxicity compared to traditional chemotherapy. The incorporation of Aib can enhance the stability of anticancer peptides, making them more effective in the harsh tumor microenvironment. Histidine residues can also play a role in the peptide's interaction with cancer cell membranes. Peptides can be designed to interfere with key signaling pathways that drive tumor growth and survival.

Cancer Cell Signaling Inhibition Receptor Growth Factor Receptor Signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling Activation Peptide His-Aib Anticancer Peptide Peptide->Receptor Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation

Inhibition of cancer cell signaling by a peptide therapeutic.

Conclusion

This compound is a strategically designed building block for the synthesis of complex and stable peptides for therapeutic research. Its ability to confer conformational rigidity and suppress racemization makes it a valuable tool for medicinal chemists. While direct comparative data from published case studies using this specific dipeptide is limited, the principles of its design are well-established in the synthesis of peptides targeting diseases such as Alzheimer's and cancer. The choice between this compound and its alternatives will depend on the specific requirements of the target peptide, the synthetic strategy employed, and considerations of cost and efficiency. Future research and publication of case studies utilizing this reagent will further elucidate its performance and expand its application in the development of novel peptide therapeutics.

References

Comparative Analysis of Boc-L-His(Trt)-Aib-OH and Boc-D-His(Trt)-Aib-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Stereoisomerism and Peptide Activity

The chirality of amino acids is a fundamental determinant of the structure and function of peptides and proteins. The vast majority of naturally occurring peptides are composed of L-amino acids. Consequently, biological systems, including enzymes and receptors, have evolved to recognize and interact specifically with these L-configurations. The substitution of an L-amino acid with its D-enantiomer can dramatically alter a peptide's properties.

Boc-L-His(Trt)-Aib-OH and Boc-D-His(Trt)-Aib-OH are protected dipeptides that differ only in the stereochemistry of the histidine residue. The Boc (tert-butoxycarbonyl) and Trt (trityl) groups are protecting groups used during peptide synthesis. The core difference lies in the spatial arrangement of the substituents around the α-carbon of the histidine. This seemingly subtle change can lead to significant differences in how peptides incorporating these building blocks behave in a biological environment.

Expected Biological Activity Comparison

Based on the principles of peptide stereochemistry, a comparison of the potential biological activities of peptides synthesized with either Boc-L-His(Trt)-Aib-OH or Boc-D-His(Trt)-Aib-OH is presented below. It is crucial to note that these are expected trends and the actual biological activity will be highly dependent on the specific peptide sequence and its molecular target.

Table 1: Anticipated Comparison of Biological Properties

FeaturePeptides with L-His-Aib MoietyPeptides with D-His-Aib MoietyRationale
Receptor Binding Affinity Potentially higher affinity for endogenous receptors.Likely lower or altered affinity for endogenous receptors. May act as an antagonist or show no binding.Endogenous receptors are stereospecific for L-amino acids. A D-amino acid may not fit into the binding pocket correctly.
Enzymatic Stability Susceptible to degradation by proteases.Significantly more resistant to degradation by proteases.Proteases are enzymes that are stereospecific for L-amino acid peptide bonds and are generally unable to cleave bonds adjacent to a D-amino acid.
Immunogenicity More likely to be recognized by the immune system.Potentially lower immunogenicity.The "unnatural" D-amino acid may make the peptide less recognizable to immune cells.
Pharmacokinetic Profile Shorter in vivo half-life.Longer in vivo half-life.Increased resistance to enzymatic degradation leads to a longer circulation time in the body.
Conformational Effects The L-His residue will influence the peptide backbone conformation in a manner typical for natural amino acids. The Aib residue will induce a helical turn.The D-His residue will induce a different local conformation compared to its L-counterpart, which can alter the overall peptide structure. The Aib residue will still promote a helical conformation.The stereochemistry of an amino acid dictates the allowed dihedral angles (phi and psi) of the peptide backbone, influencing the secondary structure.

Signaling Pathways: A Conceptual Overview

The signaling pathway affected by a peptide is determined by the receptor it binds to. Assuming a peptide containing the L-His-Aib motif is an agonist for a G-protein coupled receptor (GPCR), the signaling cascade would follow a conventional pathway. In contrast, a peptide with the D-His-Aib motif might act as an antagonist, blocking the receptor and inhibiting the downstream signaling.

GPCR_Signaling cluster_L_Peptide Agonist Peptide (L-His-Aib) cluster_D_Peptide Potential Antagonist Peptide (D-His-Aib) L-Peptide L-His-Aib Peptide GPCR_L GPCR L-Peptide->GPCR_L Binds and Activates G_Protein_L G-Protein Activation GPCR_L->G_Protein_L Effector_L Effector Enzyme G_Protein_L->Effector_L Second_Messenger_L Second Messenger Production Effector_L->Second_Messenger_L Cellular_Response_L Cellular Response Second_Messenger_L->Cellular_Response_L D-Peptide D-His-Aib Peptide GPCR_D GPCR D-Peptide->GPCR_D Binds and Blocks No_Activation No G-Protein Activation GPCR_D->No_Activation

Conceptual GPCR signaling for L-His-Aib (agonist) vs. D-His-Aib (antagonist).

Experimental Protocols

To empirically determine the biological activity of peptides containing these motifs, the following experimental protocols are recommended.

Receptor Binding Assay

This experiment aims to determine the affinity of the peptides for a specific receptor.

Workflow:

Receptor_Binding_Workflow Start Start Prepare_Receptor Prepare receptor-expressing cell membranes or purified receptor Start->Prepare_Receptor Prepare_Ligand Prepare radiolabeled or fluorescently labeled competitor ligand Start->Prepare_Ligand Incubate Incubate receptor with labeled ligand and varying concentrations of test peptide (L-His-Aib or D-His-Aib) Prepare_Receptor->Incubate Prepare_Ligand->Incubate Separate Separate bound from free ligand (e.g., filtration) Incubate->Separate Quantify Quantify bound ligand Separate->Quantify Analyze Analyze data to determine IC50/Ki values Quantify->Analyze End End Analyze->End

Workflow for a competitive receptor binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

  • Ligand Preparation: A known ligand for the receptor is radiolabeled (e.g., with ³H or ¹²⁵I) or fluorescently tagged.

  • Incubation: A constant concentration of the labeled ligand and receptor preparation is incubated with increasing concentrations of the test peptides (containing either L-His-Aib or D-His-Aib).

  • Separation: The reaction mixture is rapidly filtered through a filter mat that traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity or fluorescence on the filter is measured using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test peptide concentration. The IC50 (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined. The Ki (inhibition constant) can then be calculated.

Enzymatic Stability Assay

This experiment evaluates the resistance of the peptides to degradation by proteases.

Workflow:

Stability_Assay_Workflow Start Start Incubate_Peptide Incubate test peptide (L-His-Aib or D-His-Aib) with a protease (e.g., trypsin) or serum Start->Incubate_Peptide Time_Points Take aliquots at various time points Incubate_Peptide->Time_Points Stop_Reaction Stop the enzymatic reaction (e.g., by adding acid) Time_Points->Stop_Reaction Analyze_HPLC Analyze the samples by RP-HPLC Stop_Reaction->Analyze_HPLC Quantify_Peak Quantify the peak area of the intact peptide Analyze_HPLC->Quantify_Peak Calculate_HalfLife Calculate the half-life of the peptide Quantify_Peak->Calculate_HalfLife End End Calculate_HalfLife->End

Workflow for an enzymatic stability assay using RP-HPLC.

Methodology:

  • Incubation: The test peptides are incubated with a protease solution (e.g., trypsin) or in serum at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a strong acid, such as trifluoroacetic acid (TFA).

  • HPLC Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The amount of intact peptide remaining at each time point is determined by measuring the area of the corresponding peak in the chromatogram.

  • Half-Life Calculation: The percentage of intact peptide is plotted against time, and the half-life (the time it takes for 50% of the peptide to be degraded) is calculated.

Conclusion

While direct experimental comparisons of Boc-L-His(Trt)-Aib-OH and Boc-D-His(Trt)-Aib-OH are lacking, fundamental principles of peptide chemistry provide a strong basis for predicting their differential effects on the biological properties of peptides. Peptides incorporating the L-His-Aib motif are more likely to interact with endogenous targets but will be susceptible to enzymatic degradation. Conversely, peptides with the D-His-Aib moiety are expected to exhibit enhanced stability and a longer half-life, though their interaction with native receptors may be reduced or altered. The choice between these two building blocks will, therefore, depend on the specific therapeutic goal, whether it be mimicking an endogenous ligand or developing a long-lasting antagonist. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles for any novel peptide containing these important structural motifs.

A Researcher's Guide to Selecting the Optimal Coupling Reagent for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant synthetic challenge. Bulky side chains, such as those found in Valine and Isoleucine, α,α-disubstituted residues like α-aminoisobutyric acid (Aib), and N-methylated amino acids can dramatically impede the rate of peptide bond formation.[1] This steric hindrance can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences in the final peptide product.[2] Furthermore, the extended reaction times and harsher conditions often required can increase the risk of racemization, compromising the stereochemical integrity of the peptide.[1][3] The judicious selection of a coupling reagent is therefore a critical determinant for the successful synthesis of these challenging peptides.[1]

This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for sterically hindered amino acid couplings.

Mechanism of Action: The Role of Coupling Reagents

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate a nucleophilic attack from the amino group of the incoming amino acid.[1][4] Coupling reagents are responsible for this activation, converting the carboxylic acid into a more reactive species, typically an active ester. Modern coupling reagents are predominantly onium-type salts (aminium/uronium and phosphonium), which have demonstrated superior performance over older carbodiimide-based methods due to their higher reactivity and ability to suppress racemization.[4][5]

The general mechanism for peptide bond formation using an onium salt-based coupling reagent is depicted below.

Peptide Bond Formation AA1 N-Protected Amino Acid (R-COOH) ActiveEster Reactive Active Ester AA1->ActiveEster Activation Reagent Onium Salt Coupling Reagent Reagent->ActiveEster Base Tertiary Base (e.g., DIPEA) Base->ActiveEster Peptide Dipeptide (Peptide Bond Formed) ActiveEster->Peptide Nucleophilic Attack AA2 N-Terminus of Incoming Amino Acid (H2N-R') AA2->Peptide Byproducts Byproducts

Caption: Generalized mechanism of peptide bond formation using onium salt coupling reagents.

Quantitative Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent for sterically hindered amino acids is best evaluated by examining reaction yields, coupling times, and the extent of racemization. The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of common coupling reagents in challenging coupling reactions.

Table 1: Performance in Couplings Involving α-Aminoisobutyric Acid (Aib)

Coupling ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)Reference(s)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[1]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantRoom TempLow[1]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow[1]
DIC/Oxyma Iterative Aib couplingHigh10 min at 100°C (microwave)Not specified[6]

Table 2: General Comparison of Common Coupling Reagents for Difficult Sequences

ReagentReagent TypeKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltHighly efficient for hindered couplings, fast reaction kinetics, and reduced racemization due to reactive OAt ester formation.[1][7][8]Based on potentially explosive HOAt, can cause guanidinylation of the N-terminal amine, and is more expensive than some alternatives.[1][7]
HBTU Aminium/Uronium SaltA widely used and cost-effective standard reagent with good efficiency.[7]Less effective than HATU for severely hindered couplings and can also cause guanidinylation.[1][8]
COMU Aminium/Uronium SaltReactivity comparable to HATU, based on non-explosive OxymaPure, making it safer.[4][7][9] Byproducts are water-soluble, simplifying purification.[9][10]Can have limited stability in solution.[1]
PyBOP Phosphonium (B103445) SaltEfficient coupling that avoids the guanidinylation side reaction associated with aminium reagents.[1] Byproducts are less hazardous than its predecessor, BOP.[1]Generally less reactive than HATU.[1]
DIC/Oxyma Carbodiimide + AdditiveCost-effective and efficient for coupling Aib residues, especially with microwave assistance.[6] Oxyma is a safer alternative to HOBt/HOAt.[6]Carbodiimides alone are generally less effective for hindered couplings than onium salts.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for coupling a sterically hindered amino acid using HATU and COMU, two highly effective reagents.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid

This protocol outlines a general procedure for the solid-phase synthesis of a peptide containing a sterically hindered residue using HATU.

Materials:

  • Fmoc-protected sterically hindered amino acid (e.g., Fmoc-D-Val-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Subsequently, perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-7 times).[2]

  • Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.[2]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly challenging couplings, the reaction time may be extended.[2]

  • Monitoring and Washing: Monitor the completeness of the coupling using a qualitative ninhydrin (B49086) (Kaiser) test. Once complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]

  • Next Cycle: The resin is now ready for the subsequent deprotection and coupling cycle.

Protocol 2: COMU-Mediated Coupling of a Sterically Hindered Amino Acid

This protocol provides a general method for using COMU, a safer and highly efficient alternative to HATU.

Materials:

  • Fmoc-protected sterically hindered amino acid

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.[2]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents).[2]

  • Pre-activation: Pre-activate the mixture for 1-2 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature. A typical reaction time is 1-2 hours.

  • Monitoring and Washing: Use the ninhydrin test to monitor the reaction. After completion, wash the resin extensively with DMF.

  • Next Cycle: Proceed to the next cycle of the synthesis.

Workflow and Decision-Making

The selection of an appropriate coupling reagent is a critical step in the successful synthesis of peptides with sterically hindered amino acids. The following diagram illustrates a logical workflow for this process.

Coupling Reagent Selection Workflow Start Start: Synthesis of Peptide with Hindered AA Assess Assess Steric Hindrance (e.g., Aib, N-Me AA, β-branched) Start->Assess HighHindrance High Hindrance Assess->HighHindrance High ModerateHindrance Moderate Hindrance Assess->ModerateHindrance Moderate HATU HATU HighHindrance->HATU High efficiency COMU COMU HighHindrance->COMU High efficiency, safer PyBOP PyBOP ModerateHindrance->PyBOP Avoids guanidinylation HBTU HBTU ModerateHindrance->HBTU Cost-effective DIC_Oxyma DIC/Oxyma ModerateHindrance->DIC_Oxyma Economical Monitor Monitor Coupling (Ninhydrin Test) HATU->Monitor COMU->Monitor PyBOP->Monitor HBTU->Monitor DIC_Oxyma->Monitor Optimize Optimize Conditions: Double Coupling, Increased Temp. Optimize->Monitor Troubleshoot Troubleshoot: Change Reagent, Additives, or Solvent Optimize->Troubleshoot Still incomplete Complete Coupling Complete? Monitor->Complete Complete->Optimize No Proceed Proceed to Next Cycle Complete->Proceed Yes Troubleshoot->Assess

Caption: A decision-making workflow for selecting a coupling reagent for sterically hindered amino acids.

Conclusion

For researchers and drug development professionals tackling the synthesis of peptides with sterically hindered amino acids, modern onium salt-based coupling reagents are indispensable tools. Experimental data consistently supports the superior performance of HATU and COMU for the most challenging couplings, such as those involving Aib or N-methylated residues, offering high yields and minimal racemization.[1][7][9] While HATU is a highly effective reagent, COMU presents a compelling alternative with comparable reactivity and an improved safety profile due to its OxymaPure-based structure.[4][10][11] For less severe steric hindrance, phosphonium reagents like PyBOP are excellent choices that circumvent the potential for guanidinylation side reactions.[1] The selection of the optimal reagent, in conjunction with carefully controlled reaction conditions, is paramount to overcoming the synthetic hurdles posed by sterically demanding peptide sequences and achieving high-purity target peptides.

References

Orthogonality of the Trityl (Trt) Group in Complex Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide structures. Among the arsenal (B13267) of available protecting groups, the Trityl (Trt) group stands out for its unique acid lability, offering a crucial layer of orthogonality in sophisticated synthesis strategies, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) framework. This guide provides an objective comparison of the Trt group's performance against other common protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their peptide synthesis endeavors.

The principle of orthogonality in peptide synthesis hinges on the use of multiple classes of protecting groups that can be selectively removed under specific conditions without affecting others.[1] This allows for the precise and controlled assembly of amino acid chains and the introduction of complex features such as branching, cyclization, and post-translational modifications. The Trt group, a triphenylmethyl moiety, is a bulky and highly acid-labile protecting group primarily used for the side-chain protection of amino acids like Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[2][3] Its stability in the basic conditions used for Fmoc group removal and its lability in mild acidic conditions make it an invaluable tool for orthogonal protection schemes.[2]

Performance Comparison of Protecting Groups

The choice of a side-chain protecting group significantly impacts cleavage efficiency, reaction times, and the purity of the final peptide. The following tables provide a comparative overview of the Trt group against other commonly used protecting groups.

Table 1: Comparison of Acid-Labile Side-Chain Protecting Groups

Protecting GroupAbbreviationTypical Amino Acids ProtectedCleavage ConditionsRelative Acid LabilityKey AdvantagesKey Disadvantages
Trityl Trt Cys, His, Asn, Gln, Ser, ThrMild acidolysis (e.g., 1-5% TFA in DCM, TFA/TIS/H₂O)[2][4]HighOrthogonal to tBu and Boc, allows for selective on-resin deprotection, can reduce aggregation.[2]Can be too labile for some applications, potential for side reactions if scavengers are not used effectively.[2]
tert-Butyl tBu Asp, Glu, Ser, Thr, Tyr, CysStrong acidolysis (e.g., >90% TFA)[2]ModerateRobust, standard in Fmoc/tBu strategy.Not orthogonal to other tBu-based groups, requires strong acid for cleavage.[2]
Monomethoxytrityl Mmt Cys, Lys, OrnVery mild acidolysis (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5]Very HighMore acid-labile than Trt, useful for on-resin modifications.Increased acid lability can lead to premature deprotection.
4-methyltrityl Mtt Lys, OrnMild acidolysis (e.g., 1-5% TFA in DCM)HighOrthogonal to tBu, allows for selective side-chain modification.Cleavage can be slower than Mmt.

Table 2: Quantitative Performance Comparison of Cysteine Protecting Groups

Protecting GroupDeprotection MethodTypical Cleavage TimeCrude Purity (Sequence Dependent)Racemization PotentialOrthogonality
Trityl (Trt) Acidolysis (TFA-based cocktail)1-3 hoursGenerally high, especially for aggregation-prone sequences.[2]Moderate (3.3% - >26%)Orthogonal to Acm, Fmoc, Boc.
Acetamidomethyl (Acm) Iodolysis, Silver SaltsVariableHighLowOrthogonal to acid- and base-labile groups.
tert-Butyl (tBu) Strong Acidolysis (HF or TFMSA)2-4 hoursHighLowNot orthogonal to other acid-labile groups in Fmoc/tBu strategy.
tert-Butyloxycarbonyl (Boc) Strong Acidolysis (HF)2-4 hoursHighLowNot orthogonal to tBu.

Experimental Protocols

Detailed methodologies are crucial for the successful application of orthogonal protection strategies. The following protocols outline key experimental procedures.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of the Trt Group

This protocol demonstrates the orthogonality of the Trt group with tBu and Boc groups.

  • Peptide Synthesis: Assemble the peptide on the solid support using standard Fmoc-SPPS, incorporating Fmoc-AA(Trt)-OH and Fmoc-AA(tBu/Boc)-OH at the desired positions.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

  • Selective Trt Deprotection:

    • Prepare a solution of 1-5% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

    • Treat the resin with this solution for 30-60 minutes at room temperature.

    • Monitor the deprotection by HPLC analysis of a small cleaved sample.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove TFA and scavengers.

  • On-Resin Modification: The deprotected side-chain is now available for modification (e.g., attachment of a label, cyclization).

  • Final Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups (tBu, Boc).

Visualization of Orthogonal Synthesis Strategies

Diagrams generated using Graphviz illustrate the logical workflows in complex peptide synthesis.

Orthogonal_SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_orthogonal Orthogonal Deprotection & Modification cluster_final Final Cleavage start Start: Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA(PG)-OH) wash2 Wash coupling->wash2 wash1->coupling repeat Repeat for Sequence wash2->repeat repeat->deprotection Next Amino Acid end_spps Protected Peptide on Resin repeat->end_spps Final Amino Acid selective_deprot Selective Trt Deprotection (1-5% TFA/DCM) end_spps->selective_deprot wash3 Wash selective_deprot->wash3 on_resin_mod On-Resin Modification (e.g., Cyclization, Labeling) global_deprot Global Deprotection & Cleavage (e.g., 95% TFA cocktail) on_resin_mod->global_deprot wash3->on_resin_mod purification Purification (HPLC) global_deprot->purification final_peptide Final Modified Peptide purification->final_peptide

Caption: Workflow illustrating the orthogonality of the Trt group in SPPS.

Branched_Peptide_Synthesis cluster_main_chain Main Chain Synthesis cluster_side_chain Side Chain Synthesis mc_start Resin mc_synthesis SPPS of Main Chain (Fmoc-Lys(Mtt)-OH) mc_start->mc_synthesis mc_end Protected Main Chain mc_synthesis->mc_end selective_deprot Selective Mtt Deprotection (1-5% TFA/DCM) mc_end->selective_deprot sc_synthesis SPPS of Side Chain (Fmoc-AA-OH) sc_end Protected Side Chain Peptide sc_synthesis->sc_end coupling Side Chain Coupling to Lysine sc_end->coupling selective_deprot->coupling global_deprot Global Deprotection & Cleavage (95% TFA cocktail) coupling->global_deprot final_product Branched Peptide global_deprot->final_product

Caption: Synthesis of a branched peptide using an orthogonal Mtt protecting group.

Conclusion

The Trityl (Trt) group is a versatile and highly valuable tool in the synthesis of complex peptides. Its high acid lability, which contrasts with the moderate acid lability of the tBu group and the stability of the Boc group under these conditions, provides a critical axis of orthogonality. This allows for the selective deprotection of specific side chains on the solid support, enabling the synthesis of intricate structures such as branched and cyclic peptides. While the potential for premature cleavage and the need for effective scavenging of the trityl cation are important considerations, the strategic use of Trt-protected amino acids, in conjunction with a well-designed orthogonal protection scheme, empowers researchers to construct complex and novel peptide architectures with high fidelity. The choice between Trt and other protecting groups should be made based on the specific requirements of the target peptide and the overall synthetic strategy.

References

Safety Operating Guide

Navigating the Disposal of Boc-His(Trt)-Aib-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. Boc-His(Trt)-Aib-OH is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if dust is generated.To avoid inhalation of dust, which may cause respiratory tract irritation.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed and certified chemical waste disposal company. This chemical should never be disposed of in general waste or poured down the drain.

  • Waste Collection:

    • Solid Waste: All solid waste containing this compound, including any residual product and contaminated items such as weighing paper, gloves, and spatulas, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container[2].

    • Liquid Waste: If this compound is in a solution, it should be collected in a sealed, appropriately labeled container that is compatible with the solvent used[2].

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include any relevant institutional tracking numbers or codes.

    • Clearly mark the container as "Hazardous Chemical Waste".

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • It should be segregated from incompatible materials, especially strong oxidizing agents[2].

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation[2]. The recommended storage temperature for the pure compound is between 2-8°C or -20°C[1][3][4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container.

    • The final disposal method will likely be incineration at a permitted facility to ensure the complete destruction of the compound[2].

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_collection 1. Waste Collection cluster_container 2. Containerization & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal Solid Solid Waste (Product, Contaminated Items) Container Seal in a Labeled, Leak-Proof Hazardous Waste Container Solid->Container Liquid Liquid Waste (Solutions) Liquid->Container Storage Store in a Designated, Cool, Dry, Well-Ventilated Chemical Waste Area Container->Storage EHS Contact EHS for Pickup Storage->EHS Incineration Disposal via Licensed Contractor (Incineration) EHS->Incineration

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for Boc-His(Trt)-Aib-OH, a protected amino acid derivative. Adherence to these guidelines is critical for ensuring personal and laboratory safety.

Hazard Identification

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE should be used in a well-ventilated laboratory or under a chemical fume hood.[3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are required when there is a potential for splashing. In other situations, safety glasses with side shields are the minimum requirement.[3][4]
Face ShieldTo be worn in conjunction with safety goggles when handling larger quantities or when a significant splash hazard exists.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[3][4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor spills and contamination.[3]
Chemical-Resistant Apron or SuitFor larger-scale operations or where significant splashing is possible, a chemical-resistant apron or suit should be worn over the lab coat.[3][4]
Respiratory Protection Dust Respirator / N95 RespiratorA NIOSH-approved N95 respirator or equivalent should be used if the material is handled as a powder outside of a fume hood.[3][4]

Operational Plan: Safe Handling Procedure

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement of the compound in open air.

    • Don all required PPE as specified in the table above.

  • Handling:

    • When weighing the solid, use a tared weigh boat and handle it carefully to avoid creating dust.

    • If transferring the powder, do so slowly and close to the receiving container to minimize aerosolization.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin and eyes.

    • Do not breathe in the dust.[2][4]

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

Disposal Plan

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[5] These items must be collected in a designated, labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Spills:

    • Small Spills: Use appropriate tools to carefully scoop the spilled solid into a convenient waste disposal container.[4]

    • Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.[4] Avoid generating dust during cleanup. A self-contained breathing apparatus may be necessary.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Carefully prep4->handle1 handle2 Transfer Slowly handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Avoid Contact & Inhalation handle3->handle4 post1 Clean Work Area handle4->post1 post2 Decontaminate Equipment post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands post3->post4 disp1 Collect Contaminated Solids post4->disp1 disp2 Dispose of Unused Chemical disp1->disp2 disp3 Manage Spills Appropriately disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His(Trt)-Aib-OH
Reactant of Route 2
Reactant of Route 2
Boc-His(Trt)-Aib-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.